3-(2-Hydroxyethoxy)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-hydroxyethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUCHRXQRHVSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069396 | |
| Record name | Benzaldehyde, 3-(2-hydroxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60345-97-3 | |
| Record name | 3-(2-Hydroxyethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60345-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-(2-hydroxyethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060345973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 3-(2-hydroxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 3-(2-hydroxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-Hydroxyethoxy)benzaldehyde for Advanced Research
This guide provides an in-depth exploration of 3-(2-Hydroxyethoxy)benzaldehyde, a versatile aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development. This document moves beyond a simple datasheet to offer a comprehensive understanding of its chemical properties, synthesis, reactivity, and potential applications, grounded in established scientific principles.
Core Molecular Characteristics
This compound is a bifunctional organic compound featuring a benzaldehyde core substituted with a hydroxyethoxy group at the meta position. This unique combination of an aldehyde and a primary alcohol functionality, separated by an ether linkage, imparts a distinct set of properties that make it a valuable building block in medicinal chemistry and materials science.[1]
Structural and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 60345-97-3 | [2] |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Appearance | Solid | |
| InChI | 1S/C9H10O3/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7,10H,4-5H2 | [2] |
| SMILES | OCCOc1cccc(C=O)c1 |
Synthesis and Purification: A Practical Approach
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[2][3][4] This venerable yet reliable SN2 reaction is favored for its high yields and operational simplicity.
Causality in Synthetic Strategy
The choice of the Williamson ether synthesis is predicated on the nucleophilic attack of the phenoxide ion of 3-hydroxybenzaldehyde on an electrophilic 2-haloethanol, typically 2-chloroethanol or 2-bromoethanol.[5][6] The reaction is base-mediated, with a common choice being a moderately strong base like potassium carbonate, which is sufficient to deprotonate the phenolic hydroxyl group without inducing unwanted side reactions with the aldehyde functionality. A polar aprotic solvent such as N,N-dimethylformamide (DMF) is ideal for this SN2 reaction as it effectively solvates the cation of the base, thereby liberating the nucleophilic phenoxide for efficient reaction.[7][8]
Experimental Protocol: Synthesis
Reaction Scheme:
A general synthetic workflow for the preparation of this compound.
Materials:
-
3-Hydroxybenzaldehyde
-
2-Chloroethanol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Add 2-chloroethanol (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 70°C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture to room temperature and pour it into an excess of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
The crude this compound can be purified by column chromatography followed by recrystallization to achieve high purity.
Column Chromatography:
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal eluent system should be determined by TLC, aiming for an Rf value of approximately 0.3 for the product.[9]
-
Procedure:
-
Dry load the crude product onto a small amount of silica gel.
-
Pack a column with silica gel in the initial eluent.
-
Load the sample onto the column and elute with the solvent gradient.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.[11][12]
-
Recrystallization:
-
Solvent Selection: A suitable solvent for recrystallization is a mixture of ethanol and water. The ideal ratio should be determined experimentally to ensure the compound dissolves in the hot solvent and precipitates upon cooling.[10]
-
Procedure:
-
Dissolve the product from column chromatography in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Spectroscopic and Reactivity Profile
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol, a strong absorption around 1700 cm⁻¹ due to the C=O stretching of the aldehyde, and absorptions in the 1600-1450 cm⁻¹ region for the aromatic C=C stretching.[2] The C-O stretching of the ether and alcohol will appear in the 1250-1050 cm⁻¹ range.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
Aldehyde proton (-CHO): A singlet around 9.9 ppm.
-
Aromatic protons: A complex multiplet pattern between 7.1 and 7.6 ppm.
-
Hydroxyethoxy protons (-OCH₂CH₂OH): Two triplets around 4.1 ppm and 3.9 ppm, each integrating to 2H.
-
Alcohol proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
Aldehyde carbonyl carbon (-CHO): A signal around 192 ppm.
-
Aromatic carbons: Signals between 113 and 160 ppm.
-
Hydroxyethoxy carbons (-OCH₂CH₂OH): Signals around 70 ppm and 61 ppm.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 166. Key fragmentation patterns would likely involve the loss of the aldehyde proton (M-1), the formyl group (M-29), and cleavage of the hydroxyethoxy side chain.[4][13][14]
Reactivity Insights
The reactivity of this compound is governed by the interplay of its functional groups. The aldehyde group is susceptible to nucleophilic attack and oxidation. The hydroxyethoxy substituent, being an electron-donating group through resonance, slightly deactivates the aldehyde towards nucleophilic attack compared to unsubstituted benzaldehyde.[11] However, it can participate in reactions such as oxidation to the corresponding carboxylic acid, reduction to the diol, and various condensation reactions. The primary alcohol offers a site for esterification, etherification, and oxidation under appropriate conditions.
Applications in Drug Discovery and Development
Benzaldehyde and its derivatives have garnered significant attention in oncology research for their potential to overcome treatment resistance and inhibit cancer cell proliferation.[8][15][16][17][18]
Aldehyde Dehydrogenase (ALDH) Inhibition
Several studies have highlighted the role of aldehyde dehydrogenases, particularly ALDH1A3, in cancer stem cells and their contribution to chemoresistance.[19] Benzyloxybenzaldehyde derivatives, structurally analogous to this compound, have been identified as potent and selective inhibitors of ALDH1A3.[19] This suggests that this compound could serve as a valuable scaffold for the design and synthesis of novel ALDH inhibitors.
Workflow for the development of ALDH inhibitors from the this compound scaffold.
The design of such inhibitors often leverages the substrate-binding site of the enzyme, with the benzaldehyde moiety playing a crucial role in interacting with the catalytic center.[19] The hydroxyethoxy group offers a vector for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Safety and Handling
This compound is classified as a skin and eye irritant.[2][20] It may also cause an allergic skin reaction.[2][20]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood, wearing safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a compound with significant potential, particularly as a versatile building block in the synthesis of biologically active molecules. Its accessible synthesis, combined with the reactivity of its dual functional groups, makes it an attractive starting material for the development of novel therapeutics, especially in the context of ALDH inhibition and cancer research. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable molecule into their research and development programs.
References
- 1. princetonbio.com [princetonbio.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scribd.com [scribd.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. rgcc-international.com [rgcc-international.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scholarship.richmond.edu [scholarship.richmond.edu]
- 12. orgsyn.org [orgsyn.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
- 17. innovbiological.com [innovbiological.com]
- 18. sciencedaily.com [sciencedaily.com]
- 19. Separation of Benzaldehyde, 3-ethoxy-2-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. Benzaldehyde, 3-(2-hydroxyethoxy)- | C9H10O3 | CID 6453965 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical properties of 3-(2-Hydroxyethoxy)benzaldehyde
An In-depth Technical Guide to the Physical Properties of 3-(2-Hydroxyethoxy)benzaldehyde
Introduction: Understanding the Molecular Landscape
This compound (CAS No. 60345-97-3) is a bifunctional organic molecule of increasing interest to researchers in medicinal chemistry and materials science.[1] Its structure, featuring an aromatic aldehyde coupled with a flexible, hydrophilic hydroxyethoxy side chain, presents a unique combination of chemical reactivity and physical characteristics. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations, making it a valuable building block for more complex molecular architectures.[1] Concurrently, the hydroxyethoxy moiety imparts polarity and hydrogen-bonding capabilities, influencing the compound's solubility, thermal behavior, and interaction with biological systems.
This guide provides a deep dive into the core . As Senior Application Scientists, we recognize that a thorough understanding of a compound's physical characteristics is not merely academic; it is the bedrock of successful experimental design, from ensuring reagent purity and stability to designing robust reaction and purification protocols. Here, we move beyond a simple listing of data points to explore the causality behind these properties and the experimental methodologies required for their rigorous validation.
Section 1: Chemical Identity and Physical State
A precise understanding of a molecule's identity and baseline physical characteristics is the mandatory first step in any scientific investigation. These identifiers form a universal language for researchers, ensuring reproducibility and accuracy.
Core Molecular Identifiers
The fundamental properties of this compound are summarized below. The molecular weight and formula are critical for all stoichiometric calculations in synthesis, while structural identifiers like InChI and SMILES are essential for database searching and in-silico modeling.
| Property | Value | Source(s) |
| CAS Number | 60345-97-3 | [1][2] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | OCCOc1cccc(C=O)c1 | [2] |
| InChI | 1S/C9H10O3/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7,10H,4-5H2 | [1][2] |
| InChIKey | LIUCHRXQRHVSJI-UHFFFAOYSA-N | [1][2] |
Physical Appearance: A Point of Ambiguity
The reported physical state of this compound presents a notable inconsistency across commercial suppliers. Some sources classify it as a solid, while others describe it as a colorless to pale yellow clear liquid.[2] This discrepancy is a critical data point for any researcher. It may be attributable to differences in residual solvent, polymorphic forms, or, most commonly, the purity of the material. The presence of impurities, such as starting materials (e.g., 3-hydroxybenzaldehyde) or byproducts, can significantly depress the melting point, potentially causing a compound that is a solid when pure to appear as a viscous liquid or oil. Therefore, empirical verification of the physical state and purity of each new batch is a non-negotiable step in the quality control workflow.
Section 2: Spectroscopic Profile for Structural Elucidation
Spectroscopy is the cornerstone of chemical characterization, providing an unambiguous fingerprint of a molecule's structure. For a compound like this compound, a combination of NMR and IR spectroscopy is required to confirm the connectivity of all atoms and the presence of all key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR spectra for this specific compound are not widely published in public databases, we can reliably predict the ¹H and ¹³C NMR spectra based on its constituent parts. This predictive exercise is a crucial skill for chemists to verify that the material in their flask matches the structure on paper. All chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
Aldehyde Proton (-CHO): A sharp singlet is expected between δ 9.9-10.1 ppm . This downfield shift is characteristic of protons attached to a carbonyl carbon.
-
Aromatic Protons (-C₆H₄-): Four protons on the benzene ring will appear between δ 7.1-7.6 ppm . Due to the meta-substitution pattern, they will present as a complex series of multiplets (e.g., triplet, doublet of doublets).
-
Hydroxyl Proton (-OH): A broad singlet, exchangeable with D₂O, is expected around δ 4.8-5.2 ppm . The choice of DMSO-d₆ as a solvent is deliberate here, as its hydrogen-bond accepting nature slows the proton exchange, allowing the -OH peak to be observed more reliably than in chloroform-d.
-
Ethoxy Protons (-OCH₂CH₂O-): Two distinct signals are expected for the ethoxy chain. The protons on the carbon adjacent to the aromatic ring (-Ar-O-CH₂ -) will likely appear as a triplet around δ 4.1-4.3 ppm . The protons on the carbon bearing the hydroxyl group (-CH₂ -OH) will appear further upfield as a triplet around δ 3.7-3.9 ppm .
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
Carbonyl Carbon (-CHO): δ ~192 ppm
-
Aromatic Carbons (-C₆H₄-): δ 110-160 ppm (including the C-O at ~159 ppm and the C-CHO at ~138 ppm)
-
Ethoxy Carbons (-OCH₂CH₂O-): δ ~70 ppm (for -Ar-O-C H₂) and δ ~60 ppm (for -C H₂-OH)
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure complete dissolution and to allow for the observation of the exchangeable hydroxyl proton.
-
Dissolution: Vortex the vial until the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
References
An In-depth Technical Guide to the Solubility of 3-(2-Hydroxyethoxy)benzaldehyde in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-(2-Hydroxyethoxy)benzaldehyde, a key intermediate in pharmaceutical and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, provides a detailed experimental protocol for its quantitative determination, and offers insights into its behavior in various organic media.
Introduction: The Molecular Profile of this compound
This compound, with a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol , is a solid organic compound distinguished by its aromatic benzaldehyde core functionalized with a hydroxyethoxy substituent at the meta position.[1] This unique structural arrangement, featuring a reactive aldehyde group, a hydrophilic hydroxyl moiety, and an ether linkage, imparts a specific polarity and hydrogen bonding capability that dictates its solubility profile. Understanding this profile is paramount for its effective use in synthesis, formulation, and various chemical processes.
Theoretical Framework: Principles Governing Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound presents a nuanced case, with both polar and non-polar characteristics.
-
Polar Attributes: The presence of a hydroxyl (-OH) group and an aldehyde (-CHO) group allows for hydrogen bonding with polar solvents. The ether linkage in the hydroxyethoxy side chain also contributes to its polarity. This suggests a favorable interaction with protic solvents like alcohols (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, ethyl acetate). The hydroxyl group, in particular, enhances the potential for hydrogen bonding, which is a significant factor influencing its solubility in polar media.
-
Non-Polar Attributes: The benzene ring constitutes a significant non-polar, hydrophobic portion of the molecule. This aromatic core promotes solubility in non-polar or weakly polar organic solvents such as chloroform and dichloromethane through van der Waals interactions.
The interplay of these features determines the extent to which this compound will dissolve in a given organic solvent. By analogy with structurally similar compounds like 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde, which are known to be soluble in common organic solvents like ethanol, methanol, acetone, ether, and chloroform, it is anticipated that this compound will exhibit good solubility in a range of polar and moderately polar organic solvents.[2][3][4][5]
Molecular Interactions Influencing Solubility
The dissolution process can be visualized as an interplay of intermolecular forces between the solute and solvent molecules.
Caption: Key intermolecular forces in the dissolution of this compound.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively reported in the literature, the following table provides a template for researchers to populate using the experimental protocol detailed in this guide. Based on the solubility of analogous compounds, a qualitative prediction of high, moderate, or low solubility is provided.
| Organic Solvent | Chemical Formula | Polarity | Predicted Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Methanol | CH₃OH | Polar Protic | High | Data to be determined |
| Ethanol | C₂H₅OH | Polar Protic | High | Data to be determined |
| Acetone | C₃H₆O | Polar Aprotic | High | Data to be determined |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Moderate | Data to be determined |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Moderate | Data to be determined |
| Chloroform | CHCl₃ | Polar Aprotic | Moderate | Data to be determined |
| Tetrahydrofuran | C₄H₈O | Polar Aprotic | High | Data to be determined |
| Hexane | C₆H₁₄ | Non-Polar | Low | Data to be determined |
Experimental Protocol for Solubility Determination
The following detailed protocol outlines the equilibrium shake-flask method, a reliable and widely accepted technique for determining the thermodynamic solubility of a solid compound in a solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Analytical balance
Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove all undissolved particles. Alternatively, centrifuge the vials and collect the clear supernatant.
-
-
Sample Dilution:
-
Accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.
-
-
UV-Vis Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent by scanning a dilute solution.
-
Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to construct a calibration curve.
-
Measure the absorbance of the diluted sample solutions at λmax.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve (derived from the Beer-Lambert Law, A = εbc), calculate the concentration of the diluted sample.
-
Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Safety and Handling
-
This compound: May cause skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic Solvents: Many organic solvents are flammable and/or toxic. Work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for each solvent before use.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed, self-validating experimental protocol, researchers and drug development professionals are equipped to accurately assess its solubility, a critical parameter for optimizing reaction conditions, developing formulations, and ensuring the successful application of this versatile compound.
References
- 1. Benzaldehyde, 3-(2-hydroxyethoxy)- | C9H10O3 | CID 6453965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. p-Hydroxybenzaldehyde-Application_Chemicalbook [chemicalbook.com]
spectroscopic data for 3-(2-Hydroxyethoxy)benzaldehyde
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-Hydroxyethoxy)benzaldehyde
This guide provides a comprehensive analysis of the , a key organic intermediate. As researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is paramount to the integrity of our work. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not only the data but also the rationale behind the experimental choices and interpretation, ensuring a self-validating approach to structural elucidation.
Introduction: The Molecular Identity
This compound (CAS No: 60345-97-3) is a bifunctional organic molecule featuring an aromatic aldehyde and a primary alcohol connected by an ether linkage.[1] Its utility as a building block in the synthesis of more complex molecules, from pharmaceutical scaffolds to materials science polymers, necessitates a robust and well-documented analytical profile. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, confirming its identity, purity, and structural integrity.
Chemical Structure and Properties:
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the connectivity and stereochemistry of the compound.
¹H NMR Spectroscopy: Mapping the Protons
Proton NMR provides information on the number of distinct proton environments and their neighboring protons. For this compound, we expect to see signals corresponding to the aldehyde, aromatic, and hydroxyethoxy protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | ~9.98 | Singlet (s) | 1H | The strong deshielding effect of the carbonyl group places this proton significantly downfield.[2] |
| Aromatic (Ar-H) | ~7.10 - 7.55 | Multiplet (m) | 4H | Protons on the benzene ring exhibit complex splitting due to their varied positions relative to two different substituents. The pattern is typical for a 1,3-disubstituted ring.[2][3] |
| Methylene (-O-CH₂ -CH₂OH) | ~4.15 | Triplet (t) | 2H | This methylene group is adjacent to the deshielding ether oxygen and coupled to the other methylene group, resulting in a triplet. |
| Methylene (-OCH₂-CH₂ -OH) | ~3.95 | Triplet (t) | 2H | Adjacent to the hydroxyl group and coupled to the first methylene group, appearing as a triplet slightly upfield from the ether-linked methylene. |
| Hydroxyl (-OH) | Variable | Singlet (s, broad) | 1H | The chemical shift is concentration and solvent-dependent due to hydrogen bonding. The signal is often broad and may not show coupling. |
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but if the compound has limited solubility or if hydrogen-bonding interactions need to be probed more clearly, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[2]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity and spectral resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Number of Scans: 16 to 64 scans are typically adequate for achieving a good signal-to-noise ratio.
-
Reference: Calibrate the chemical shift scale to the residual solvent peak or to tetramethylsilane (TMS) at 0.00 ppm.[4]
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction to obtain the final spectrum.
Caption: Workflow for ¹H NMR Spectroscopy Experiment.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., sp², sp³, carbonyl).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~192.8 | The aldehyde carbonyl carbon is highly deshielded and appears far downfield, a diagnostic signal for this functional group.[4] |
| Aromatic C-O | ~159.9 | The aromatic carbon directly attached to the ether oxygen is significantly deshielded.[3] |
| Aromatic C-CHO | ~137.8 | The carbon atom to which the aldehyde group is attached. |
| Aromatic C-H & C-C | ~113.0 - 130.5 | The remaining four aromatic carbons appear in this region. Their precise shifts depend on their position relative to the substituents.[3][4] |
| Methylene (-O-CH₂ -CH₂OH) | ~69.5 | The carbon atom adjacent to the deshielding ether oxygen. |
| Methylene (-OCH₂-CH₂ -OH) | ~61.0 | The carbon atom bearing the hydroxyl group, appearing slightly upfield from the other methylene carbon. |
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use the same spectrometer as for the proton experiment.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon, simplifying interpretation.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to compensate for the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The PubChem database indicates that an ATR-IR spectrum has been recorded for this compound, providing a reliable reference.[1]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3400 (broad) | O-H stretch | Alcohol (-OH) | The broadness of this peak is a classic indicator of hydrogen bonding from the hydroxyl group.[5] |
| ~3050 | C-H stretch | Aromatic C-H | Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on a benzene ring. |
| ~2930, ~2870 | C-H stretch | Aliphatic C-H | These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups of the ethoxy chain.[6] |
| ~2750 | C-H stretch (Fermi doublet) | Aldehyde (-CHO) | A weaker, but highly diagnostic, C-H stretch for an aldehyde often appears in this region, sometimes alongside the main C=O peak. |
| ~1700 (strong) | C=O stretch | Aldehyde (C=O) | A very strong and sharp absorption in this region is the most prominent feature of an aldehyde or ketone. Its exact position is sensitive to conjugation.[7] |
| ~1600, ~1480 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring.[5] |
| ~1250, ~1050 | C-O stretch | Ether (Ar-O-C), Alcohol (C-OH) | This region, known as the fingerprint region, contains the stretching vibrations for both the aromatic ether and the primary alcohol C-O bonds.[5] |
The ATR technique is ideal for solid samples as it requires minimal sample preparation. The data on PubChem was acquired using a Bruker Tensor 27 FT-IR with an ATR-Neat technique.[1]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Analysis: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum to identify the key absorption bands.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.
-
Molecular Ion (M⁺): The primary piece of information is the molecular ion peak. For C₉H₁₀O₃, the expected monoisotopic mass is 166.06 Da.[1] An Electron Ionization (EI) spectrum would show a peak at m/z = 166.
-
Fragmentation Analysis: The stability of the aromatic ring means that fragmentation will likely involve the substituents.
Caption: Predicted EI-MS Fragmentation of this compound.
-
Loss of the Aldehyde Group: Cleavage of the formyl radical (-CHO, 29 Da) would result in a fragment at m/z = 137.
-
Cleavage of the Ether Side-Chain: Benzylic cleavage is common. Loss of the hydroxyethyl radical (•CH₂CH₂OH, 45 Da) would yield a prominent ion at m/z = 121, corresponding to the 3-hydroxybenzaldehyde cation.
-
Further Fragmentation: The fragment at m/z = 121 could subsequently lose carbon monoxide (-CO, 28 Da) to give a fragment at m/z = 93.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: In the EI source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and extensive fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydroxyl, aldehyde, and ether functional groups, and Mass Spectrometry verifies the molecular weight and provides corroborating structural evidence through fragmentation patterns. This multi-faceted, self-validating analytical approach is the cornerstone of chemical characterization, providing the certainty required for advanced research and development applications.
References
- 1. Benzaldehyde, 3-(2-hydroxyethoxy)- | C9H10O3 | CID 6453965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(2-Hydroxyethoxy)benzaldehyde
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(2-Hydroxyethoxy)benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of the spectrum, offering field-proven insights into structural elucidation using NMR spectroscopy.
Introduction: The Significance of this compound and its Spectroscopic Signature
This compound is an aromatic aldehyde that incorporates a flexible hydroxyethoxy side chain. Its molecular structure, featuring a reactive aldehyde group, an aromatic ring, and a primary alcohol, makes it a versatile building block in organic synthesis. Potential applications span the synthesis of novel pharmaceutical agents, fragrance compounds, and specialized polymers. The precise characterization of this molecule is paramount for its effective utilization, and ¹H NMR spectroscopy stands as the primary tool for confirming its structure and purity.
This guide will deconstruct the ¹H NMR spectrum of this compound, providing a proton-by-proton analysis to illustrate how chemical environment dictates spectral output.
Foundational Principles of ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their spatial relationships with neighboring protons. The interpretation of a ¹H NMR spectrum hinges on four key parameters:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.
-
Integration: The area under each signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons.[1][2]
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The N+1 rule is a common guide, where N is the number of equivalent neighboring protons.[1]
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the number of bonds separating them.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the 2-hydroxyethoxy side chain. The analysis is based on established chemical shift ranges and the electronic effects of the substituents on the benzaldehyde core.[3][4]
Structural Overview and Proton Labeling
To facilitate the spectral analysis, the protons of this compound are labeled as follows:
Caption: Molecular structure of this compound with proton labeling.
Detailed Spectral Analysis
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) | Justification |
| Ha (Aldehyde) | 9.9 - 10.0 | 1H | Singlet (s) | - | The aldehydic proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its anisotropic effect. It typically appears as a sharp singlet far downfield. |
| Hb (Aromatic) | 7.1 - 7.6 | 4H | Multiplet (m) | ortho: ~7-9 Hz, meta: ~2-3 Hz | The four aromatic protons are non-equivalent and will exhibit complex splitting patterns due to ortho and meta coupling. The electron-withdrawing aldehyde and electron-donating ether group will influence their chemical shifts. Protons ortho to the aldehyde group (Hb2, Hb4) will be further downfield than those meta (Hb1, Hb3). |
| Hc (-O-CH2-) | ~ 4.1 | 2H | Triplet (t) | ~ 5 Hz | These protons are adjacent to an oxygen atom, causing a downfield shift. They are coupled to the two neighboring Hd protons, resulting in a triplet. |
| Hd (-CH2-OH) | ~ 3.9 | 2H | Triplet (t) | ~ 5 Hz | These protons are adjacent to both an oxygen atom and a methylene group. They are coupled to the two Hc protons, appearing as a triplet. |
| He (-OH) | Variable (broad singlet) | 1H | Singlet (s, broad) | - | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet and may not show coupling to adjacent protons.[2] |
Experimental Protocol: Acquiring the ¹H NMR Spectrum
A robust and reproducible protocol is essential for obtaining a high-quality ¹H NMR spectrum.
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.
Materials:
-
This compound (solid)[5]
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ is a common choice for non-polar to moderately polar compounds).
-
Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines.
-
Place the sample into the NMR magnet.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a sharp, symmetrical peak for the solvent lock signal, ensuring high resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.
-
Caption: Experimental workflow for acquiring a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is indispensable for its unambiguous identification. By carefully analyzing the chemical shifts, integration, and splitting patterns, a complete assignment of all protons in the molecule can be achieved. This guide serves as a practical resource for researchers, enabling them to confidently interpret the NMR data of this and structurally related compounds, thereby ensuring the integrity of their chemical research and development endeavors.
References
13C NMR of 3-(2-Hydroxyethoxy)benzaldehyde
An In-Depth Technical Guide to the ¹³C NMR of 3-(2-Hydroxyethoxy)benzaldehyde
This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of this compound. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical prediction of the ¹³C NMR spectrum, a detailed experimental protocol for its acquisition, and a systematic approach to spectral interpretation, including the use of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT).
This compound (Molecular Formula: C₉H₁₀O₃) is an aromatic compound featuring an aldehyde, an ether, and a primary alcohol functional group.[1] This combination of functionalities makes it a versatile building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of such organic molecules, providing detailed information about the carbon skeleton.[2][3]
¹³C NMR spectroscopy, specifically, is a powerful tool that allows for the direct observation of the carbon atoms within a molecule.[4][5] Each chemically non-equivalent carbon atom produces a distinct signal in the spectrum, revealing the number of unique carbon environments.[4][6] The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment, offering profound insights into hybridization, bonding, and the nature of neighboring atoms.[4][6][7]
This guide will systematically deconstruct the ¹³C NMR spectrum of this compound, providing a robust framework for its analysis.
Theoretical Framework and Spectral Prediction
Before acquiring an experimental spectrum, a theoretical prediction serves as a critical roadmap for spectral assignment. The structure of this compound, with its nine carbon atoms, is expected to show nine distinct signals in the ¹³C NMR spectrum, assuming a common deuterated solvent that does not induce accidental chemical equivalence.
Figure 1: Numbering scheme for this compound.
The predicted chemical shifts are based on established ranges for different carbon types, considering the electronic effects of the substituents.[6][8][9]
-
Aldehyde Group (-CHO): This is an electron-withdrawing group, which strongly deshields the carbonyl carbon (C7) and influences the aromatic ring.
-
Hydroxyethoxy Group (-OCH₂CH₂OH): The ether oxygen is electron-donating through resonance, shielding the ortho and para positions (C2, C4, C6), but deshielding the directly attached carbon (C3) via its inductive effect.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Carbon Type | Expected Chemical Shift (δ, ppm) | Justification |
| C7 | Aldehyde (C=O) | 190 - 195 | The carbonyl carbon is highly deshielded due to the double bond to oxygen and its sp² hybridization. This is a characteristic signal for aldehydes.[10] |
| C3 | Aromatic (C-O) | 155 - 160 | Aromatic carbon directly bonded to the electronegative ether oxygen is significantly deshielded. |
| C1 | Aromatic (C-CHO) | 136 - 140 | Quaternary carbon attached to the electron-withdrawing aldehyde group is deshielded.[10] |
| C5 | Aromatic (CH) | 129 - 132 | Aromatic methine carbon meta to the ether and meta to the aldehyde. Its chemical shift is similar to that of unsubstituted benzene. |
| C6 | Aromatic (CH) | 122 - 126 | Aromatic methine carbon ortho to the aldehyde group (deshielding) but para to the electron-donating ether group (shielding). The net effect is moderate deshielding. |
| C4 | Aromatic (CH) | 120 - 124 | Aromatic methine carbon para to the aldehyde and ortho to the ether. The shielding effect from the ether group is expected to be strong here. |
| C2 | Aromatic (CH) | 112 - 118 | Aromatic methine carbon ortho to the electron-donating ether group, leading to significant shielding and an upfield shift. |
| C8 | Aliphatic (O-CH₂) | 68 - 72 | sp³ carbon bonded to the phenoxy oxygen is deshielded by the electronegative atom.[6][7] |
| C9 | Aliphatic (CH₂-OH) | 60 - 64 | sp³ carbon bonded to the hydroxyl oxygen is also deshielded, but typically less so than the carbon attached to the phenoxy group.[6][7] |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The acquisition of a high-quality ¹³C NMR spectrum requires careful sample preparation and the selection of appropriate instrument parameters. The following protocol provides a self-validating system for obtaining reliable data.
Figure 2: Standard workflow for ¹³C NMR and DEPT spectral acquisition.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative, particularly if solubility is an issue, and it will prevent the exchange of the hydroxyl proton.
-
Concentration: Weigh 15-25 mg of this compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent.
-
Standard: For precise referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.0 ppm).[10] However, referencing to the known solvent peak is more common practice.[11][12][13]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
Spectrometer Configuration and Calibration
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.[14][15]
-
Tuning: Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure maximum signal transmission and sensitivity.[14][15]
Data Acquisition Parameters
The following are typical parameters for a modern NMR spectrometer (e.g., 400-600 MHz).
Table 2: Recommended Acquisition Parameters for ¹³C NMR
| Parameter | Value | Rationale |
| Pulse Program | zgpg30 (Bruker) | Standard ¹³C acquisition with proton decoupling and a 30° pulse angle for faster acquisition. |
| Spectral Width (SW) | ~240 ppm (0-240 ppm) | Covers the entire expected range of chemical shifts for organic molecules.[5][16][17] |
| Acquisition Time (AQ) | 1 - 2 seconds | Provides good digital resolution for sharp peaks.[14] |
| Relaxation Delay (D1) | 2 seconds | A sufficient delay for most carbons to relax. For truly quantitative results, this should be increased to 5 times the T₁ of the slowest-relaxing carbon (often quaternary carbons).[14][18] |
| Number of Scans (NS) | 1024 - 4096 | ¹³C has a low natural abundance (1.1%), requiring signal averaging to achieve an adequate signal-to-noise ratio.[2][19] |
Advanced Spectral Editing: DEPT for Structural Validation
While the broadband-decoupled ¹³C spectrum provides the chemical shifts, it does not directly reveal the number of attached protons. Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments that provides this crucial information, allowing for unambiguous assignment of CH, CH₂, and CH₃ groups.[20][21][22][23] Quaternary carbons do not appear in DEPT spectra.[7][22]
-
DEPT-90: This experiment shows signals only for methine (CH) carbons.[7][20][21]
-
DEPT-135: This experiment shows methine (CH) and methyl (CH₃) carbons as positive peaks, and methylene (CH₂) carbons as negative (inverted) peaks.[7][20][21][23]
By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively determine the type of each carbon.
Table 3: Expected DEPT Results for this compound
| Carbon Atom | Carbon Type | DEPT-90 Signal | DEPT-135 Signal |
| C7 | CH | Positive | Positive |
| C1 | C (Quaternary) | None | None |
| C3 | C (Quaternary) | None | None |
| C2 | CH | Positive | Positive |
| C4 | CH | Positive | Positive |
| C5 | CH | Positive | Positive |
| C6 | CH | Positive | Positive |
| C8 | CH₂ | None | Negative |
| C9 | CH₂ | None | Negative |
Integrated Spectral Analysis and Conclusion
The final step is to correlate the data from all acquired spectra to produce a complete and validated assignment.
-
Count Signals: The broadband-decoupled ¹³C spectrum should display nine distinct peaks, corresponding to the nine unique carbons.
-
Identify Quaternary Carbons: The two signals present in the ¹³C spectrum but absent from both DEPT spectra are assigned to the quaternary carbons, C1 and C3. Based on the predicted chemical shifts, the downfield signal (~155-160 ppm) is C3 (attached to oxygen), and the other (~136-140 ppm) is C1.
-
Identify CH₂ Carbons: The two negative signals in the DEPT-135 spectrum are assigned to the methylene carbons, C8 and C9. The more deshielded signal (~68-72 ppm) corresponds to C8, and the slightly more shielded signal (~60-64 ppm) corresponds to C9.
-
Identify CH Carbons: The remaining five signals, which appear as positive peaks in both the DEPT-90 and DEPT-135 spectra, are assigned to the five methine carbons: C2, C4, C5, C6, and the aldehyde C7.
-
Assign CH Carbons: The most downfield of these (190-195 ppm) is unequivocally the aldehyde carbon, C7. The remaining four aromatic CH carbons (C2, C4, C5, C6) can be assigned based on their predicted chemical shifts as outlined in Table 1. For definitive assignment of closely spaced aromatic signals, more advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be required.[3][24]
By following this systematic approach—from theoretical prediction to advanced experimental validation—researchers can confidently elucidate and verify the carbon framework of this compound, ensuring the structural integrity of this important chemical intermediate.
References
- 1. Benzaldehyde, 3-(2-hydroxyethoxy)- | C9H10O3 | CID 6453965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. fiveable.me [fiveable.me]
- 5. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. epfl.ch [epfl.ch]
- 14. benchchem.com [benchchem.com]
- 15. chem.uiowa.edu [chem.uiowa.edu]
- 16. 13C Applications [ch.ic.ac.uk]
- 17. epfl.ch [epfl.ch]
- 18. sc.edu [sc.edu]
- 19. studylib.net [studylib.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 22. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
An In-depth Technical Guide to the Infrared Spectrum of 3-(2-Hydroxyethoxy)benzaldehyde
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-(2-Hydroxyethoxy)benzaldehyde, a molecule of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who utilize IR spectroscopy for structural elucidation and quality control. We will delve into the theoretical principles governing the vibrational modes of this molecule, present a detailed experimental protocol for acquiring a high-quality spectrum, and offer an in-depth interpretation of the spectral data, supported by authoritative references.
Molecular Structure and Expected Vibrational Modes
This compound (C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ) is a multifunctional aromatic compound.[1] Its structure incorporates a benzene ring substituted with an aldehyde group and a hydroxyethoxy group. This unique combination of functional groups—aromatic ring, aldehyde, ether, and primary alcohol—gives rise to a characteristic and interpretable infrared spectrum. A thorough understanding of the expected vibrational frequencies for each functional group is paramount for accurate spectral analysis.
The principal vibrational modes anticipated in the IR spectrum of this compound are:
-
O-H Stretch (Alcohol): A broad absorption band is expected in the region of 3400-3200 cm⁻¹, characteristic of the stretching vibration of the hydroxyl group involved in intermolecular hydrogen bonding.[2]
-
C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region. The aldehydic C-H stretch is a particularly diagnostic feature, expected to produce one or two weak but sharp bands in the 2850-2700 cm⁻¹ range.[3][4]
-
C=O Stretch (Aldehyde): A strong, sharp absorption band corresponding to the carbonyl stretch of the aromatic aldehyde is predicted to be in the range of 1710-1685 cm⁻¹.[3][5] Conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.[4]
-
C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the benzene ring will produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Ether and Alcohol): The spectrum will contain strong C-O stretching bands. Phenyl alkyl ethers typically show two strong absorptions around 1250 cm⁻¹ (asymmetric C-O-C stretch) and 1050 cm⁻¹ (symmetric C-O-C stretch).[6][7][8][9] The C-O stretch of the primary alcohol will also contribute to the absorption in the 1050-1150 cm⁻¹ region.[2]
-
O-H Bend (Alcohol): A broad and weak absorption due to the in-plane bending of the O-H group is expected around 1440-1395 cm⁻¹.
-
C-H Bends (Aromatic): Out-of-plane (OOP) C-H bending vibrations of the substituted benzene ring will give rise to strong bands in the fingerprint region (below 900 cm⁻¹), which are indicative of the substitution pattern.
Experimental Protocol: Acquiring the ATR-IR Spectrum
To obtain a high-quality and reproducible IR spectrum of this compound, an Attenuated Total Reflectance (ATR) FT-IR spectroscopic method is recommended. This technique is ideal for solid samples and requires minimal sample preparation.
Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory. A Bruker Tensor 27 FT-IR or equivalent is suitable.[1]
-
Sample: this compound, solid.
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol or ethanol.
-
Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum will account for the absorbance of the ATR crystal and the atmospheric components.
-
Typical parameters for background collection are 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The applied force should be sufficient to create a good contact area without damaging the crystal.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 32 scans at 4 cm⁻¹ resolution).
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Cleaning:
-
After data acquisition, clean the ATR crystal and press tip thoroughly with isopropanol or ethanol to remove all traces of the sample.
-
Process the acquired spectrum as needed. This may include baseline correction and ATR correction if quantitative analysis is desired. For qualitative identification, the raw spectrum is often sufficient.
-
Experimental Workflow Diagram
Caption: Experimental workflow for acquiring the ATR-IR spectrum.
Interpretation of the IR Spectrum
The following table summarizes the expected characteristic absorption bands in the IR spectrum of this compound, their corresponding vibrational modes, and the anticipated wavenumber ranges based on established spectroscopic principles.[2][3][6][7][8] An experimental spectrum is available in the PubChem database for comparison.[1]
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3500 - 3200 | Broad, Strong | O-H Stretch (Hydrogen-bonded) | Alcohol |
| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic |
| 2850 - 2700 | Weak, Sharp (often two bands) | C-H Stretch | Aldehyde |
| 1710 - 1685 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde |
| 1600 - 1450 | Medium to Weak | C=C Stretch | Aromatic Ring |
| ~1450 | Medium | C-H Bend (Scissoring) | -CH₂- |
| ~1390 | Medium | C-H Bend | Aldehyde |
| 1300 - 1200 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| 1150 - 1050 | Strong | C-O Stretch | Primary Alcohol |
| 1100 - 1000 | Strong | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |
| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |
Detailed Spectral Analysis
A detailed analysis of the IR spectrum of this compound reveals the interplay of its constituent functional groups.
-
Hydroxyl Region (3500-3200 cm⁻¹): The presence of a broad and strong absorption band in this region is the primary indicator of the hydroxyl group. The broadening is a direct consequence of intermolecular hydrogen bonding between the alcohol moieties of adjacent molecules.
-
C-H Stretching Region (3100-2700 cm⁻¹): This region provides clear evidence for both the aromatic and aldehydic protons. The absorptions above 3000 cm⁻¹ are attributable to the C-H stretches of the benzene ring. The pair of weak, yet distinct, peaks typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ are highly characteristic of the C-H bond of the aldehyde group and are often referred to as a Fermi doublet.[3]
-
Carbonyl Region (1710-1685 cm⁻¹): The most intense and sharp peak in the spectrum is expected in this region, corresponding to the C=O stretching vibration of the aldehyde. Its position, slightly lower than that of a non-conjugated aldehyde, confirms the electronic effect of the adjacent aromatic ring.[5]
-
Fingerprint Region (below 1600 cm⁻¹): This complex region contains a wealth of structural information.
-
The aromatic C=C stretching vibrations appear as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹.
-
The strong, broad absorptions between 1300 cm⁻¹ and 1000 cm⁻¹ are a composite of the C-O-C stretching vibrations of the ether linkage and the C-O stretching of the primary alcohol. Phenyl alkyl ethers are known to exhibit two prominent C-O stretching bands.[6][8][9]
-
The pattern of strong bands in the 900-675 cm⁻¹ region, arising from the out-of-plane C-H bending vibrations, is diagnostic of the 1,3- (or meta-) substitution pattern on the benzene ring.
-
Molecular Vibrational Modes Visualization
The following diagram illustrates the key functional groups and their associated vibrational stretching modes that are prominent in the IR spectrum of this compound.
Caption: Key vibrational modes of this compound.
Conclusion
The infrared spectrum of this compound provides a definitive fingerprint of its molecular structure. By systematically analyzing the characteristic absorption bands corresponding to the alcohol, aromatic, aldehyde, and ether functional groups, a high degree of confidence in structural elucidation can be achieved. The combination of a broad O-H stretch, a strong C=O stretch at a frequency indicative of aromatic conjugation, the unique aldehydic C-H stretching signals, and the complex C-O stretching region collectively confirms the identity of this compound. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize IR spectroscopy in the study of this compound and related molecules.
References
- 1. Benzaldehyde, 3-(2-hydroxyethoxy)- | C9H10O3 | CID 6453965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
An In-Depth Technical Guide to the Mass Spectrometry of 3-(2-Hydroxyethoxy)benzaldehyde
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-(2-Hydroxyethoxy)benzaldehyde, a significant organic compound with applications in chemical synthesis and materials science. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its analysis, from sample preparation to detailed spectral interpretation. We will explore the predictable yet nuanced fragmentation patterns of this molecule, offering field-proven insights to facilitate its unambiguous identification and characterization.
Introduction: The Analytical Imperative
This compound (Molecular Formula: C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ) presents a unique analytical challenge due to its combination of an aromatic aldehyde and a hydroxyethoxy side chain.[1] Understanding its behavior under mass spectrometric conditions is paramount for quality control, metabolite identification, and reaction monitoring. This guide will focus on Electrospray Ionization (ESI) as the primary ionization technique, given its suitability for moderately polar small molecules, coupled with Collision-Induced Dissociation (CID) for structural elucidation.[2][3]
Experimental Design: A Self-Validating Workflow
A robust analytical method hinges on a well-designed experimental workflow. The following sections outline a systematic approach to the analysis of this compound, ensuring reproducibility and data integrity.
Sample Preparation: The Foundation of Quality Data
For reliable LC-MS analysis, proper sample preparation is critical to remove interferences and ensure compatibility with the ESI source.
Protocol 1: Standard Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid for reversed-phase chromatography) to a final concentration in the range of 1-10 µg/mL.[4]
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or contaminate the mass spectrometer.
-
Vial Transfer: Transfer the filtered solution into an appropriate autosampler vial.
-
Blank Injections: Always run a blank sample (mobile phase) before and after your sample set to ensure there is no carryover.[4]
The choice of reversed-phase solvents like water, acetonitrile, and methanol is preferable for ESI as they facilitate the formation and transfer of ions from the liquid to the gas phase.[5]
Liquid Chromatography: Separating for Clarity
While direct infusion can be used for initial parameter optimization, coupling with liquid chromatography (LC) is essential for analyzing complex mixtures. A standard reversed-phase method is typically effective.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase LC-MS. |
| Gradient | 5% to 95% B over 5 minutes | A generic gradient suitable for initial screening. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2-5 µL | A typical volume for analytical LC-MS. |
Mass Spectrometry: Ionization and Detection
The heart of the analysis lies in the mass spectrometer. The following sections detail the optimization of ESI and CID parameters.
Experimental Workflow Diagram
Caption: A streamlined workflow for the mass spectrometric analysis of this compound.
ESI-MS Analysis: Unveiling the Molecular Ion
Electrospray ionization is a "soft" ionization technique, meaning it typically produces the intact molecular ion with minimal fragmentation.[2][3]
Positive vs. Negative Ion Mode
For this compound, positive ion mode is generally preferred. The aldehyde and ether oxygens can be protonated, and the presence of acidic mobile phase additives (like formic acid) facilitates the formation of the protonated molecule, [M+H]⁺. The hydroxyl group could be deprotonated in negative ion mode to form [M-H]⁻, but protonation is often more efficient for this class of compounds.
Optimizing ESI Source Parameters
Fine-tuning the ESI source parameters is crucial for maximizing signal intensity and stability.
Protocol 2: ESI Source Optimization
-
Infusion: Directly infuse the working solution (1-10 µg/mL) into the mass spectrometer at a low flow rate (5-10 µL/min).
-
Initial Settings: Begin with the instrument manufacturer's recommended default settings.
-
Sprayer Voltage: In positive ion mode, start with a sprayer voltage of around +3.5 kV. Gradually increase and decrease the voltage to find the point of maximum stable signal. Excessively high voltages can cause corona discharge and signal instability.
-
Gas Flows: Optimize the nebulizing and drying gas (typically nitrogen) flow rates. The goal is to achieve efficient desolvation without causing excessive cooling, which can suppress ionization.
-
Drying Gas Temperature: A typical starting point is 300-350 °C. Adjust in increments to find the optimal temperature for desolvation of your specific mobile phase.
-
Cone Voltage (or Orifice/Fragmentor Voltage): This parameter can be used to induce "in-source" fragmentation. Start with a low voltage (e.g., 20 V) to observe the intact [M+H]⁺ ion. Gradually increase the voltage (e.g., up to 60-80 V) to promote fragmentation, which can provide preliminary structural information.[5]
Expected Full Scan ESI-MS Spectrum (Positive Ion Mode)
| Ion | Calculated m/z | Expected Observation |
| [M+H]⁺ | 167.0654 | The protonated molecule, expected to be the base peak at low cone voltage. |
| [M+Na]⁺ | 189.0473 | A common adduct, especially if there are trace amounts of sodium salts present. |
| [2M+H]⁺ | 333.1233 | A proton-bound dimer, may be observed at higher sample concentrations. |
Tandem Mass Spectrometry (MS/MS): Elucidating the Structure
Collision-Induced Dissociation (CID) is a powerful technique to fragment a selected precursor ion (in this case, the [M+H]⁺ at m/z 167.07) to generate product ions, which reveal the molecule's structure.[6]
Optimizing Collision Energy
The energy applied during CID directly influences the degree of fragmentation.
Protocol 3: Collision Energy Optimization
-
Select Precursor Ion: In your MS/MS method, set the quadrupole to isolate the [M+H]⁺ ion (m/z 167.07).
-
Collision Gas: Use a collision gas such as argon or nitrogen.
-
Ramp Collision Energy: Perform a series of experiments where you incrementally increase the collision energy (e.g., from 5 eV to 40 eV in 5 eV steps).
-
Analyze Results: Observe the resulting product ion spectra. At low energies, you may see minimal fragmentation. As the energy increases, more extensive fragmentation will occur. The optimal collision energy is one that provides a rich spectrum of informative fragment ions.
Predicted Fragmentation Pathway
The fragmentation of protonated this compound is expected to be driven by its key functional groups. The primary fragmentation sites will be the ether linkage and the aldehyde group.
Diagram of Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for protonated this compound.
Interpretation of Key Fragments:
-
Precursor Ion [M+H]⁺ (m/z 167.07): The intact protonated molecule.
-
Pathway 1:
-
m/z 123.04: This significant fragment likely arises from the cleavage of the ether bond, with the loss of a neutral ethylene oxide molecule (C₂H₄O, 44.03 Da). This would leave a protonated 3-hydroxybenzaldehyde ion. This is analogous to the fragmentation of phenoxyethanol, which readily cleaves at the ether linkage.
-
m/z 95.05: Subsequent loss of carbon monoxide (CO, 28.00 Da) from the aldehyde group of the m/z 123.04 fragment, a characteristic fragmentation of benzaldehydes.
-
-
Pathway 2:
-
m/z 149.06: Loss of a water molecule (H₂O, 18.01 Da) from the precursor ion. This is a common fragmentation for molecules containing a hydroxyl group.
-
-
Other Potential Fragments:
-
m/z 77.04: The phenyl cation (C₆H₅⁺) is a very stable and common fragment in the mass spectra of aromatic compounds, though it may require higher collision energy to form from this precursor.
-
Conclusion: A Framework for Confident Analysis
The mass spectrometric analysis of this compound is a systematic process that relies on careful sample preparation, optimized LC-MS conditions, and a logical approach to spectral interpretation. By leveraging the principles of electrospray ionization and collision-induced dissociation, researchers can confidently identify this compound and elucidate its structure. The predicted fragmentation pathway, centered on the cleavage of the ether bond and loss of carbon monoxide, provides a robust framework for interpreting MS/MS data. This guide serves as a foundational document to empower scientists in their analytical endeavors, ensuring data of the highest quality and integrity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 3-(2-Hydroxyethoxy)benzaldehyde
Abstract
3-(2-Hydroxyethoxy)benzaldehyde is a bifunctional organic molecule that has garnered interest in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring both a reactive aldehyde and a terminal hydroxyl group, allows for a diverse range of chemical transformations. This technical guide provides an in-depth analysis of the reactivity of the aldehyde group, influenced by the electronic and steric effects of the 3-(2-hydroxyethoxy) substituent. We will explore key reaction classes, including oxidation, reduction, and carbon-carbon bond-forming reactions, supported by detailed mechanistic insights and validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile building block.
Introduction: Structural Features and Reactivity Overview
This compound possesses a unique molecular architecture that dictates its chemical behavior. The core of the molecule is a benzaldehyde unit, where the aldehyde group (-CHO) is the primary center of reactivity. The nature of the substituent at the meta-position, a 2-hydroxyethoxy group (-OCH₂CH₂OH), significantly modulates this reactivity.[1]
Key Structural Attributes:
-
Electrophilic Carbonyl Carbon: The aldehyde group's carbon-oxygen double bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[3]
-
Electron-Donating Substituent: The ether oxygen of the 2-hydroxyethoxy group exerts a +R (resonance) and -I (inductive) effect. Overall, the ether group is considered electron-donating, which can influence the electron density of the aromatic ring and the electrophilicity of the aldehyde carbon.
-
Terminal Hydroxyl Group: The presence of a primary alcohol provides a secondary site for reactions such as esterification or etherification, enabling the synthesis of more complex derivatives.
-
Hydrogen Bonding Capability: Both the hydroxyl and ether functionalities can participate in hydrogen bonding, which affects the molecule's physical properties, such as solubility in polar solvents.[1]
The interplay of these features makes this compound a valuable intermediate for creating diverse molecular scaffolds. This guide will focus specifically on the transformations of the aldehyde group.
Electronic and Steric Landscape
The reactivity of an aromatic aldehyde is a delicate balance of electronic and steric factors. In this compound, the substituent at the meta position plays a crucial role.
Electronic Effects
The 2-hydroxyethoxy group at the meta position primarily influences the aldehyde's reactivity through its inductive and resonance effects.
-
Inductive Effect (-I): The electronegative oxygen atom in the ether linkage withdraws electron density from the benzene ring through the sigma bond network.
-
Resonance Effect (+R): The lone pairs on the ether oxygen can be delocalized into the aromatic pi-system, increasing electron density on the ring.
While the meta position does not allow for direct resonance delocalization to the aldehyde group, the overall electron-donating character of the substituent can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. However, this effect is generally less pronounced than for ortho- or para-substituted analogues.
Steric Considerations
Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction.[4][5] For this compound, the substituent is in the meta position, which is relatively remote from the aldehyde group. Consequently, the steric hindrance it imposes on incoming nucleophiles attacking the carbonyl carbon is minimal compared to ortho-substituted benzaldehydes.[6] This lack of significant steric shielding means that the aldehyde group remains highly accessible for a wide range of chemical transformations.
Key Chemical Transformations of the Aldehyde Group
The aldehyde functionality in this compound is a gateway to a variety of important chemical reactions.
Oxidation to Carboxylic Acid
The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation. This can be achieved using a variety of oxidizing agents. A common and effective method involves the use of potassium permanganate (KMnO₄).
Reaction Scheme:
Experimental Protocol: Oxidation using Potassium Permanganate
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Acetone
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent like acetone or a mixture of t-butanol and water containing a base such as NaOH.
-
Cool the solution in an ice bath.
-
Slowly add a solution of KMnO₄ in water dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction (monitor by TLC).
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Acidify the clear solution with concentrated HCl to precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Self-Validation: The identity and purity of the resulting 3-(2-hydroxyethoxy)benzoic acid can be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Reduction to Primary Alcohol
The aldehyde group can be readily reduced to the corresponding primary alcohol, yielding 3-(2-hydroxyethoxy)benzyl alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not reduce other functional groups that might be present in more complex derivatives.
Reaction Scheme:
Experimental Protocol: Reduction using Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Dilute Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Add NaBH₄ portion-wise to the stirred solution, ensuring the temperature remains low.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water, followed by dilute HCl to neutralize the excess borohydride and hydrolyze the borate ester intermediate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Self-Validation: The structure of the diol product can be verified using spectroscopic methods. The appearance of a new broad singlet in the ¹H NMR spectrum corresponding to the benzylic alcohol proton and the disappearance of the aldehyde proton signal are key indicators of a successful reaction.
Carbon-Carbon Bond Formation: Condensation Reactions
The electrophilic nature of the aldehyde carbon makes it an excellent substrate for carbon-carbon bond-forming reactions, such as the Knoevenagel condensation.[7][8]
3.3.1 Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a weak base catalyst.[9] The product is typically an α,β-unsaturated compound.[8]
Reaction Scheme:
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine or a mild amine catalyst
-
Ethanol or another suitable solvent
Procedure:
-
In a reaction vessel, dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Self-Validation: The formation of the new carbon-carbon double bond can be confirmed by ¹H NMR, observing the appearance of a new vinyl proton signal. IR spectroscopy will show the characteristic nitrile stretch.
Carbon-Carbon Bond Formation: Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones.[10] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[11] The use of stabilized ylides generally favors the formation of the (E)-alkene.[12]
Reaction Scheme:
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound in anhydrous DCM in a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask.
-
Add a solution of the stabilized ylide in DCM dropwise to the aldehyde solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitor by TLC).[11]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alkene by flash column chromatography to separate the (E) and (Z) isomers and remove the triphenylphosphine oxide byproduct.[13]
Self-Validation: The formation of the alkene product can be confirmed by ¹H NMR spectroscopy, paying close attention to the coupling constants of the vinyl protons to determine the stereochemistry of the double bond.
Comparative Reactivity Analysis
To fully appreciate the reactivity of this compound, it is useful to compare it to other benzaldehyde derivatives.
| Compound | Substituent Effect | Relative Reactivity towards Nucleophiles |
| Benzaldehyde | None | Baseline |
| 4-Nitrobenzaldehyde | Strong electron-withdrawing | Higher |
| 4-Methoxybenzaldehyde | Strong electron-donating | Lower |
| This compound | Weak electron-donating | Slightly lower than benzaldehyde |
The electron-donating nature of the 3-(2-hydroxyethoxy) group slightly deactivates the aldehyde towards nucleophilic attack compared to unsubstituted benzaldehyde. However, this deactivation is less significant than that observed for a para-methoxy group, which can directly donate electron density to the carbonyl group through resonance. Conversely, it is more reactive than benzaldehydes with strong electron-donating groups and less reactive than those with electron-withdrawing groups.
Applications in Drug Discovery and Materials Science
The dual functionality of this compound makes it a valuable precursor in several areas of chemical synthesis.
-
Pharmaceutical Intermediates: The aldehyde can be a starting point for the synthesis of complex heterocyclic scaffolds, while the hydroxyl group can be used for linking to other molecules or for modulating solubility. Benzyloxybenzaldehyde derivatives, for instance, have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer.[2][14]
-
Polymer and Materials Science: The hydroxyl group can be used to incorporate this molecule into polymer backbones or to functionalize surfaces, while the aldehyde can be used for subsequent cross-linking reactions.
Conclusion
The aldehyde group in this compound exhibits a rich and predictable reactivity profile. Its electronic character is subtly modulated by the meta-substituted 2-hydroxyethoxy group, and its steric accessibility allows for a wide range of transformations. A thorough understanding of its behavior in oxidation, reduction, and carbon-carbon bond-forming reactions is essential for its effective utilization as a versatile building block in the synthesis of pharmaceuticals, functional materials, and other high-value chemicals. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and researchers aiming to harness the synthetic potential of this unique molecule.
Diagrams
Caption: Experimental workflow for the oxidation of this compound.
Caption: Experimental workflow for the reduction of this compound.
Caption: Generalized mechanism of nucleophilic addition to the aldehyde.
References
- 1. CAS 60345-97-3: this compound [cymitquimica.com]
- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors | MDPI [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Studies in light absorption. Part XI. Substituted benzaldehydes, acetophenones and related compounds. The effects of steric conformation on the electronic spectra of conjugated systems - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Wittig Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. www1.udel.edu [www1.udel.edu]
- 14. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 3-(2-Hydroxyethoxy)benzaldehyde
Abstract: This technical guide provides a comprehensive exploration of the chemical reactivity of the primary hydroxyl group in 3-(2-Hydroxyethoxy)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the hydroxyl group's behavior, its interplay with the molecule's other functional moieties, and detailed, field-proven protocols for its key transformations. We will examine etherification, esterification, oxidation, and derivatization into sulfonate esters, providing both mechanistic insights and practical, step-by-step methodologies. The guide emphasizes strategic considerations for achieving selective transformations in the presence of a reactive aldehyde, ensuring a robust framework for the synthetic application of this versatile building block.
Introduction: The Molecular Architecture of this compound
This compound, with CAS Number 60345-97-3, is a bifunctional organic molecule of significant interest in synthetic chemistry.[1] Its structure is characterized by a benzaldehyde core substituted at the meta-position with a 2-hydroxyethoxy side chain. This unique arrangement presents a fascinating interplay of functional groups: a reactive aromatic aldehyde and a primary aliphatic alcohol, linked by an ether bond.
The primary hydroxyl group is the focal point of this guide. As a terminal alcohol, it offers a rich landscape of chemical transformations, acting as a versatile handle for molecular elaboration. However, its reactivity must always be considered in the context of the neighboring aldehyde group, which can either compete in reactions or influence the electronic environment of the entire molecule. Understanding this dynamic is paramount for designing successful and selective synthetic strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | PubChem[2] |
| Molecular Weight | 166.17 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[3] |
| CAS Number | 60345-97-3 | Sigma-Aldrich[1] |
| IUPAC Name | This compound | PubChem[2] |
A foundational step in working with any chemical is understanding its synthesis. While specific literature on the synthesis of the 3-isomer is sparse, a common and logical approach is the Williamson ether synthesis, starting from 3-hydroxybenzaldehyde and a protected ethylene glycol equivalent, or more directly, with 2-chloroethanol under basic conditions. A similar procedure has been documented for the synthesis of the 4-isomer, 4-(2-Hydroxyethoxy)benzaldehyde, which involves reacting 4-hydroxybenzaldehyde with 2-chloroethanol in the presence of sodium hydroxide.[4] This precedent provides a reliable blueprint for the preparation of our target molecule.
Caption: General synthetic route via Williamson ether synthesis.
Core Reactivity of the Primary Hydroxyl Group
The primary alcohol in this compound is a nucleophilic center, readily participating in a variety of cornerstone organic reactions. Its accessibility, being at the terminus of a flexible ethoxy chain and with minimal steric hindrance, makes it an attractive site for chemical modification.
Etherification: Building Molecular Complexity
The Williamson ether synthesis is a robust and fundamental method for forming an ether bond. It proceeds via an Sₙ2 mechanism, where the alcohol is first deprotonated by a strong base to form a potent alkoxide nucleophile, which then displaces a halide from an alkyl halide.
Causality in Experimental Design:
-
Choice of Base: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward by the evolution of hydrogen gas.
-
Alkyl Halide: Primary alkyl halides are ideal to ensure the Sₙ2 pathway is favored over potential E2 elimination, which can be a competing side reaction with secondary or tertiary halides.
-
Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are preferred as they solvate the cation of the base but do not protonate the highly reactive alkoxide intermediate.
Caption: Workflow for Williamson ether synthesis.
Protocol 2.1: Williamson Ether Synthesis
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise. Rationale: The portion-wise addition controls the rate of hydrogen gas evolution. The excess of NaH ensures complete deprotonation.
-
Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes. The cessation of bubbling indicates the complete formation of the alkoxide.
-
Alkylation: Add the desired primary alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the cooled solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Esterification: Introducing Carbonyl Functionality
Esterification is another key transformation of the hydroxyl group. The reaction with a highly electrophilic acyl chloride is a rapid and often irreversible method to form an ester linkage.
Causality in Experimental Design:
-
Reagent: Acyl chlorides are significantly more reactive than their corresponding carboxylic acids, allowing the reaction to proceed under mild conditions without the need for strong acid catalysis and water removal.
-
Base: A non-nucleophilic base like triethylamine (Et₃N) or pyridine is crucial. It acts as a scavenger for the HCl byproduct generated during the reaction, preventing it from protonating the alcohol or engaging in other side reactions.
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent as it is inert to the reaction conditions and readily dissolves the reactants.
Protocol 2.2: Esterification with an Acyl Chloride
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath. Rationale: This moderates the exothermic reaction between the alcohol and the highly reactive acyl chloride.
-
Acylation: Add the acyl chloride (e.g., acetyl chloride, 1.2 eq.) dropwise via syringe.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC.
-
Workup: Quench the reaction by adding water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Validation: Purify the crude ester by column chromatography and validate its identity and purity via spectroscopic methods.
Oxidation: Elevating the Oxidation State
The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. Since our starting material already contains an aldehyde, selective oxidation of the primary alcohol without affecting the existing aldehyde is not feasible with most common oxidants. Therefore, the most logical transformation is the oxidation to a carboxylic acid.
Causality in Experimental Design:
-
Reagent Choice: A strong oxidizing agent is required to convert a primary alcohol to a carboxylic acid. Jones reagent (CrO₃ in H₂SO₄/acetone) is effective, but chromium-based reagents are toxic. A more modern and environmentally benign alternative is a two-step, one-pot procedure using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with sodium hypochlorite (NaOCl) and sodium chlorite (NaClO₂).[3][5] This method is mild and compatible with many functional groups.[3]
-
Reaction Conditions: The reaction first uses TEMPO/NaOCl to generate an intermediate aldehyde, which is then immediately oxidized in the same pot by NaClO₂ to the carboxylic acid.[3] This avoids the isolation of a potentially unstable dialdehyde intermediate.
Protocol 2.3: TEMPO-Catalyzed Oxidation to a Carboxylic Acid
-
Setup: To a vigorously stirred solution of this compound (1.0 eq.) in a mixture of acetonitrile and a phosphate buffer (pH 6.7), add TEMPO (0.05 eq.) and sodium chlorite (1.5 eq.).
-
Initiation: Add a dilute aqueous solution of sodium hypochlorite (0.05 eq.) dropwise. An exothermic reaction and a color change to orange-yellow should be observed.
-
Reaction: Maintain the temperature below 35°C using a water bath. Stir until the reaction is complete as indicated by TLC.
-
Quenching: Quench the reaction by adding saturated aqueous Na₂SO₃ solution until the orange color disappears.
-
Workup: Acidify the mixture to pH 3-4 with 1M HCl and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting carboxylic acid can be purified by recrystallization or column chromatography.
-
Validation: Confirm the structure of the product, 2-(3-formylphenoxy)acetic acid, using spectroscopic techniques.
Conversion to Sulfonate Esters: Creating an Excellent Leaving Group
The hydroxyl group is a poor leaving group. Converting it to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), transforms it into an excellent leaving group, poised for subsequent nucleophilic substitution reactions.
Causality in Experimental Design:
-
Reagents: p-Toluenesulfonyl chloride (TsCl) is used to form the tosylate. The reaction is conducted in the presence of a base.
-
Base: Pyridine is often used as both the base and the solvent. It neutralizes the HCl generated and can also act as a nucleophilic catalyst. Alternatively, triethylamine with a catalytic amount of 4-dimethylaminopyridine (DMAP) in DCM can be used for a faster reaction.
-
Temperature: The reaction is typically initiated at 0°C to control the initial exothermic process and then allowed to proceed at room temperature.
Caption: Simplified mechanism of alcohol tosylation.
Protocol 2.4: Tosylation of the Hydroxyl Group
-
Setup: Dissolve this compound (1.0 eq.) in anhydrous pyridine or DCM at 0°C under an inert atmosphere.
-
Addition of TsCl: If using DCM, add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.). Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5°C.
-
Reaction: Stir the mixture at 0°C for 30 minutes and then at room temperature overnight. Monitor the reaction's completion by TLC.
-
Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Purification: Wash the organic layer sequentially with cold 1M HCl (to remove pyridine/triethylamine), water, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Validation: The crude tosylate is typically purified by recrystallization or column chromatography. The final product should be characterized by NMR and MS.
Strategic Consideration: Selectivity in the Presence of an Aldehyde
A key challenge when working with this compound is the potential for the aldehyde group to interfere with reactions targeting the hydroxyl group.
-
Under Basic Conditions (e.g., Williamson Synthesis): The aldehyde is generally stable to bases like NaH at low temperatures. However, strong bases can potentially catalyze aldol-type side reactions if the reaction is heated or if enolizable impurities are present.
-
Under Nucleophilic/Reductive Conditions: If a reaction involves a nucleophile that can also attack a carbonyl (e.g., a Grignard reagent) or a reducing agent (e.g., LiAlH₄), the aldehyde is far more reactive than the alcohol. In such cases, the aldehyde must be protected. A common strategy is to form a cyclic acetal by reacting the molecule with ethylene glycol in the presence of an acid catalyst. This acetal is stable to bases, nucleophiles, and reducing agents but can be easily removed by acid hydrolysis after the desired transformation on the hydroxyl group is complete.
Conclusion
The primary hydroxyl group of this compound is a highly versatile functional handle that enables a wide array of synthetic transformations. Through careful selection of reagents and reaction conditions, it can be selectively converted into ethers, esters, carboxylic acids, and excellent leaving groups for further substitution. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to confidently and effectively utilize this valuable bifunctional building block in their synthetic endeavors. The key to success lies in understanding the inherent reactivity of the primary alcohol and strategically managing the presence of the reactive aldehyde group, either through orthogonal reaction conditions or the implementation of a protection-deprotection strategy.
References
Navigating the Supply of a Key Pharmaceutical Building Block: A Technical Guide to 3-(2-Hydroxyethoxy)benzaldehyde for Researchers
For Immediate Release
In the intricate landscape of pharmaceutical research and drug development, the timely acquisition of high-quality, well-characterized chemical intermediates is paramount. 3-(2-Hydroxyethoxy)benzaldehyde (CAS No. 60345-97-3), a functionalized aromatic aldehyde, represents a versatile scaffold and key building block in the synthesis of a wide range of biologically active molecules. This in-depth technical guide, designed for researchers, medicinal chemists, and professionals in drug development, provides a comprehensive overview of the commercial supplier landscape, synthesis, quality control, and applications of this important intermediate.
Molecular Profile and Significance
This compound is a bifunctional molecule featuring a reactive aldehyde group and a hydrophilic hydroxyethoxy side chain. This unique combination of functional groups makes it a valuable starting material for introducing both a key pharmacophore element and a moiety that can influence pharmacokinetic properties such as solubility.
| Property | Value | Source |
| CAS Number | 60345-97-3 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | Solid | |
| SMILES | OCCOc1cccc(C=O)c1 | |
| InChI Key | LIUCHRXQRHVSJI-UHFFFAOYSA-N |
The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, which are fundamental in the construction of complex molecular architectures.[2] The hydroxyethoxy group can participate in further derivatization or serve to enhance the aqueous solubility of the final compound, a critical factor in drug design.
Commercial Supplier Landscape: A Comparative Analysis
The availability and quality of this compound can vary between suppliers. For early-stage discovery research, even small quantities of material with less stringent quality control may be acceptable. However, for later-stage development, a reliable supply of well-characterized material is essential.
| Supplier | Product Number | Purity | Quantity | Price (USD) | Notes |
| Sigma-Aldrich | CDS000173 | Not Specified | 250 mg | $77.90 | Sold "as-is" without analytical data, for early discovery research. |
| Laboratorium Discounter | Not specified | >96.0% (GC) | 25 g | Not specified | Purity determined by Gas Chromatography. |
| Apollo Scientific | Not specified | 95% | Not specified | Not specified | |
| Fluorochem | Not specified | Not specified | 25 g | Not specified | |
| Atomax Chemicals | Not specified | Not specified | Not specified | Not specified | |
| Matrix Scientific | 033800 | Not specified | 1.00 g | $378.00 | Stock status requires inquiry. |
Expert Insight: The "AldrichCPR" designation from Sigma-Aldrich indicates a product for early discovery researchers, with the buyer assuming responsibility for confirming identity and purity. For research requiring well-defined specifications, sourcing from suppliers who provide a Certificate of Analysis (CoA) with detailed analytical data is crucial.
Synthesis and Manufacturing Insights: The Williamson Ether Synthesis
The most probable and industrially scalable route for the synthesis of this compound is the Williamson ether synthesis.[3][4][5][6][7] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-hydroxybenzaldehyde reacts with a 2-haloethanol.
A detailed, exemplary protocol based on the synthesis of the isomeric 4-(2-Hydroxyethoxy)benzaldehyde is provided below.[8]
Diagram of the Synthetic Pathway
Caption: Williamson ether synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Deprotonation of 3-Hydroxybenzaldehyde:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent (e.g., water or DMF) in a round-bottom flask equipped with a reflux condenser, add a strong base such as sodium hydroxide or potassium hydroxide (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium or potassium phenoxide.
-
-
Nucleophilic Substitution:
-
To the phenoxide solution, add 2-chloroethanol (1.2 eq.).
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 7 hours, as per the 4-isomer synthesis).[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
If the reaction was performed in an aqueous solvent, extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the organic layer with a dilute base solution to remove any unreacted 3-hydroxybenzaldehyde, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Quality Control and Specifications: A Self-Validating System
Ensuring the identity and purity of this compound is critical for its use in drug discovery, where impurities can lead to misleading biological data or side reactions. A robust quality control protocol should include a combination of spectroscopic and chromatographic techniques.
Diagram of the Quality Control Workflow
Caption: Quality control workflow for this compound.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should confirm the presence of the aldehyde proton (singlet, ~9.8-10.0 ppm), aromatic protons with splitting patterns consistent with a 1,3-disubstituted benzene ring, and the two methylene groups of the hydroxyethoxy chain (typically seen as two triplets). The integration of these signals should correspond to the number of protons in each environment.[9]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the aldehyde (~190-195 ppm), the aromatic carbons, and the two aliphatic carbons of the side chain. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[1]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should show characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3400 cm⁻¹), the C=O stretch of the aldehyde (~1700 cm⁻¹), and C-O stretches of the ether and alcohol (~1250-1050 cm⁻¹). PubChem notes the existence of FTIR and ATR-IR spectra.[1]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC with UV detection is the method of choice for determining the purity of benzaldehyde derivatives.[10][11][12][13][14] A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., acetic or phosphoric acid) to ensure sharp peaks.[11][14] The purity is determined by the area percentage of the main peak.
-
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water:Glacial Acetic Acid (e.g., 240:760:5 v/v/v)[14]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Applications in Drug Discovery and Medicinal Chemistry
Benzaldehyde derivatives are foundational building blocks in medicinal chemistry, utilized in the synthesis of a wide range of therapeutic agents.[2][15][16] Their versatility allows for the construction of complex molecules targeting various diseases.
-
As a Versatile Intermediate: this compound can be used as a starting material in multi-step syntheses of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[][18][] The aldehyde group is a key reactive site for building molecular complexity.
-
Inhibitors of Disease-Related Enzymes: Substituted benzaldehydes are scaffolds for the development of enzyme inhibitors. For example, benzimidazole-based benzaldehyde derivatives have been investigated as potent inhibitors for Alzheimer's disease.[20]
-
Late-Stage Functionalization: The benzaldehyde motif can be a substrate for late-stage C-H functionalization, allowing for the rapid diversification of drug candidates to explore structure-activity relationships.[21]
-
Cardiovascular and Anti-Infective Agents: Benzaldehyde itself is an important intermediate in the synthesis of drugs for cardiovascular diseases and anti-infective agents.[16] The functionalized derivatives, such as this compound, offer opportunities to fine-tune the properties of these drug classes.
Conclusion
This compound is a valuable and versatile chemical intermediate for pharmaceutical research and drug development. A thorough understanding of its commercial availability, synthetic routes, and appropriate quality control measures is essential for its effective use. While some suppliers offer this compound for discovery research with limited characterization, researchers should seek out vendors who can provide comprehensive analytical data to ensure the integrity of their scientific work. The synthetic and analytical protocols outlined in this guide provide a framework for the in-house preparation and quality assessment of this key building block, empowering researchers to accelerate their drug discovery programs.
References
- 1. Benzaldehyde, 3-(2-hydroxyethoxy)- | C9H10O3 | CID 6453965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. prepchem.com [prepchem.com]
- 9. 3-Hydroxybenzaldehyde(100-83-4) 1H NMR spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]
- 16. News - What are six applications for benzaldehyde [sprchemical.com]
- 18. mlunias.com [mlunias.com]
- 20. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 3-(2-Hydroxyethoxy)benzaldehyde via Williamson Ether Synthesis
Abstract
This comprehensive guide details the synthesis of 3-(2-hydroxyethoxy)benzaldehyde from 3-hydroxybenzaldehyde and a suitable 2-haloethanol. The protocol is grounded in the principles of the Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2][3] This document provides not only a step-by-step experimental procedure but also elucidates the underlying chemical principles, offering insights into reagent selection, reaction optimization, and product characterization. The target audience includes researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for the preparation of this and structurally related compounds.
Introduction
This compound is a valuable bifunctional molecule incorporating both an aldehyde and a primary alcohol. This structural motif makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The aldehyde moiety can undergo a wide range of transformations, such as oxidation, reduction, and condensation reactions, while the hydroxyl group offers a handle for esterification or further etherification.[4]
The synthesis of this target molecule is most effectively achieved through the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) on an alkyl halide.[1][2][3] In this specific application, the phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a suitable base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol), leading to the formation of the desired ether linkage.
Reaction Mechanism and Rationale
The core of this synthesis is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1]
Key Mechanistic Steps:
-
Deprotonation: The phenolic proton of 3-hydroxybenzaldehyde is acidic and can be removed by a suitable base (e.g., potassium carbonate, sodium hydroxide) to generate a resonance-stabilized phenoxide ion. The phenoxide is a potent nucleophile.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the carbon atom bearing the halogen in the 2-haloethanol. This is a concerted process where the carbon-oxygen bond forms as the carbon-halogen bond breaks.
-
Product Formation: The displacement of the halide ion results in the formation of the desired this compound and a salt byproduct.
Figure 1: Reaction mechanism for the Williamson ether synthesis of this compound.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear checkpoints for monitoring reaction progress and ensuring product purity.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Notes |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 100-83-4 | ≥98% | Starting material.[5] |
| 2-Bromoethanol | C₂H₅BrO | 124.96 | 540-51-2 | ≥97% | Alkylating agent. |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous, ≥99% | Base. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous | Solvent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | Extraction solvent. |
| Brine | NaCl(aq) | - | - | Saturated | For washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular | Drying agent. |
Equipment
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with stir bar and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Step-by-Step Procedure
Figure 2: A streamlined workflow for the synthesis and purification of this compound.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF) to create a stirrable mixture.
-
Addition of Alkylating Agent: To the stirred suspension, add 2-bromoethanol (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by pouring the mixture into cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.[6] Perform the extraction three times to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash sequentially with water and then with a saturated brine solution. This removes any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₉H₁₀O₃[7][8] |
| Molecular Weight | 166.17 g/mol [7][8] |
| Appearance | Solid[8] |
| ¹H NMR | Expect characteristic peaks for the aldehyde proton (~9.9 ppm), aromatic protons, and the two methylene groups of the hydroxyethoxy chain. |
| ¹³C NMR | Expect signals for the aldehyde carbon, aromatic carbons, and the two aliphatic carbons. |
| IR Spectroscopy | Expect characteristic absorptions for the hydroxyl group (broad, ~3400 cm⁻¹), the aldehyde C-H stretch (~2830 and 2730 cm⁻¹), the carbonyl group (~1700 cm⁻¹), and C-O stretching. |
| Mass Spectrometry | Expect a molecular ion peak corresponding to the molecular weight of the product. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Insufficient base; Wet reagents or solvent. | Extend reaction time; Use a stronger base or more equivalents; Ensure all reagents and glassware are dry. |
| Side Product Formation | O-alkylation vs. C-alkylation; Elimination reaction of the alkyl halide. | Use a polar aprotic solvent like DMF to favor O-alkylation[2]; Use a primary alkyl halide to minimize elimination.[1] |
| Difficult Purification | Impurities with similar polarity to the product. | Optimize the eluent system for column chromatography; Consider recrystallization from a suitable solvent system. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
-
2-Bromoethanol is toxic and an irritant.
-
DMF is a skin and eye irritant.
Conclusion
The Williamson ether synthesis provides an efficient and reliable route to this compound from readily available starting materials. The protocol described herein is robust and can be adapted for the synthesis of analogous compounds. Careful attention to reaction conditions and purification techniques will ensure a high yield of the desired product with excellent purity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Benzaldehyde, 3-(2-hydroxyethoxy)- | C9H10O3 | CID 6453965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Note & Protocol: Williamson Ether Synthesis of 3-(2-Hydroxyethoxy)benzaldehyde
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 3-(2-Hydroxyethoxy)benzaldehyde via the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for the formation of ether linkages. Here, the phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated to form a nucleophilic phenoxide, which subsequently displaces a halide from 2-chloroethanol in a bimolecular nucleophilic substitution (SN2) reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, a detailed step-by-step protocol, safety considerations, and characterization methods to ensure a successful and reproducible synthesis.
Introduction and Scientific Principle
The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[1][2] Its broad scope and dependability have made it a staple in both academic and industrial laboratories.[1] The reaction proceeds via an SN2 mechanism, which involves the backside attack of a nucleophile on an electrophilic carbon atom, leading to the displacement of a leaving group.[3][4]
In this specific application, we target the synthesis of this compound, a valuable intermediate in the development of various fine chemicals and pharmaceutical agents. The synthesis involves two primary steps:
-
Deprotonation: The acidic phenolic proton of 3-hydroxybenzaldehyde is abstracted by a suitable base (in this protocol, Sodium Hydroxide) to generate a sodium phenoxide intermediate. This deprotonation significantly enhances the nucleophilicity of the oxygen atom.[5]
-
Nucleophilic Substitution: The resulting phenoxide ion acts as a potent nucleophile, attacking the primary carbon of 2-chloroethanol. The chloride ion, a good leaving group, is displaced, forming the desired ether bond.[1][3]
The choice of reactants is critical for the success of a Williamson ether synthesis. The reaction favors primary alkyl halides like 2-chloroethanol, as secondary and tertiary halides are prone to undergo competing elimination reactions (E2), especially in the presence of a strong base.[1][2]
Reaction Mechanism and Workflow Diagrams
Reaction Mechanism
The synthesis proceeds in two distinct stages as illustrated below: first, the acid-base reaction to form the nucleophile, followed by the SN2 substitution to form the ether.
Caption: Reaction mechanism for the synthesis.
Experimental Workflow
The overall experimental process from setup to final product is outlined in the following workflow diagram.
Caption: High-level experimental workflow diagram.
Materials, Reagents, and Equipment
Reagents & Chemicals
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 5.00 g | 40.9 | Starting Material |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | 3.63 g (2.9 mL) | 45.0 | Alkylating Agent (1.1 eq) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1.80 g | 45.0 | Base (1.1 eq) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | Anhydrous Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | - | Extraction Solvent |
| Hexane | C₆H₁₄ | 86.18 | ~200 mL | - | Chromatography Eluent |
| Deionized Water | H₂O | 18.02 | ~200 mL | - | For Workup |
| Saturated NaCl (Brine) | NaCl(aq) | - | ~50 mL | - | For Washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |
| Silica Gel | SiO₂ | - | ~50 g | - | For Chromatography |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel (500 mL)
-
Glass funnel and filter paper
-
Rotary evaporator
-
Glass chromatography column
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
TLC plates (silica gel), chamber, and UV lamp
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Ensure all glassware is clean and oven-dried to maintain anhydrous conditions.
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (5.00 g, 40.9 mmol).
-
Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask and stir until the solid is fully dissolved.
-
Carefully add powdered sodium hydroxide (1.80 g, 45.0 mmol) to the solution. Causality Note: Using powdered NaOH increases the surface area for a faster and more complete deprotonation of the phenol. The reaction is exothermic; addition should be portion-wise if scaling up.
-
Stir the mixture at room temperature for 30 minutes. The solution should change color, indicating the formation of the sodium phenoxide salt.
Step 2: Addition of Alkylating Agent and Reflux
-
Attach a reflux condenser to the round-bottom flask.
-
Using a syringe or dropping funnel, add 2-chloroethanol (2.9 mL, 45.0 mmol) to the reaction mixture.
-
Heat the mixture to 80°C using a heating mantle or oil bath.
-
Allow the reaction to reflux at 80°C for 4-6 hours.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Use a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the spot corresponding to 3-hydroxybenzaldehyde has been consumed.
Step 3: Workup and Product Isolation
-
Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 150 mL of cold deionized water. This will precipitate the product if it is a solid and dissolve the inorganic salts.
-
Transfer the aqueous mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layer with 1 M NaOH solution (2 x 50 mL) to remove any unreacted 3-hydroxybenzaldehyde. Causality Note: The basic wash deprotonates the starting material, making it water-soluble and effectively removing it from the organic layer.
-
Wash the organic layer with saturated brine (1 x 50 mL) to remove residual water and inorganic impurities.
-
Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
The crude product, likely a viscous oil or a semi-solid, should be purified by silica gel column chromatography.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) while collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent via rotary evaporation to yield this compound as a pure substance.
Safety Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Hydroxybenzaldehyde: Causes skin and serious eye irritation.[6][7] Avoid contact with skin and eyes.[7] In case of contact, rinse thoroughly with water.[7]
-
2-Chloroethanol: Fatal if swallowed, in contact with skin, or if inhaled.[8][9] It is a flammable liquid and vapor.[8][10] Handle with extreme caution, using impermeable gloves and ensuring no skin contact.[11][12] Store away from heat and open flames.[12]
-
Sodium Hydroxide (NaOH): Highly corrosive and causes severe skin burns and eye damage.[13][14][15] Avoid creating dust. When diluting, always add caustic to water, never the other way around.[13]
-
N,N-Dimethylformamide (DMF): A skin and eye irritant. Can be absorbed through the skin.
Expected Results and Characterization
-
Yield: A typical yield for this reaction after purification is in the range of 70-85%.
-
Appearance: The pure product is expected to be a pale yellow oil or a low-melting solid.[16][17]
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz): Expected chemical shifts (δ) would include signals for the aromatic protons (around 7.0-7.5 ppm), the aldehyde proton (~9.9 ppm), and two triplets for the ethoxy protons (-O-CH₂-CH₂-OH) around 4.1 ppm and 3.9 ppm, respectively. A broad singlet for the terminal hydroxyl proton will also be present.
-
IR Spectroscopy (ATR): Key vibrational frequencies (cm⁻¹) to expect are a broad peak for the O-H stretch (~3400 cm⁻¹), a sharp C=O stretch for the aldehyde (~1690 cm⁻¹), and C-O stretches for the ether and alcohol (~1250 and 1050 cm⁻¹).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of phenol.[18]2. Base or solvent was not anhydrous.3. Insufficient heating or reaction time.[18] | 1. Use a stronger base or ensure the base is finely powdered.[18]2. Use oven-dried glassware and anhydrous grade solvent.3. Increase reaction temperature slightly (to 90-100°C) or extend the reaction time, monitoring by TLC. |
| Presence of Starting Material | Incomplete reaction. | Extend the reflux time or add a slight excess (1.2 eq) of the alkylating agent and base. |
| Formation of Side Products | 1. Reaction temperature is too high, leading to decomposition or side reactions.2. C-alkylation of the phenoxide ring.[1] | 1. Maintain the recommended temperature (80°C).2. This is less common with primary halides but can occur. Purification by column chromatography should separate isomers. |
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Khan Academy [khanacademy.org]
- 6. lobachemie.com [lobachemie.com]
- 7. scribd.com [scribd.com]
- 8. opcw.org [opcw.org]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. fishersci.com [fishersci.com]
- 11. ICSC 0236 - 2-CHLOROETHANOL [inchem.org]
- 12. Handling and storage of 2-chloroethanol [chlorohydrin.com]
- 13. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 14. Sodium Hydroxide | NaOH | CID 14798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemsupply.com.au [chemsupply.com.au]
- 16. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 17. Benzaldehyde, 3-(2-hydroxyethoxy)- | C9H10O3 | CID 6453965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Synthesis of 3-(2-Hydroxyethoxy)benzaldehyde: An Application Note and Protocol for Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis of 3-(2-hydroxyethoxy)benzaldehyde, a valuable building block in medicinal chemistry and drug development. The protocol details the O-alkylation of 3-hydroxybenzaldehyde with 2-chloroethanol via the Williamson ether synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a detailed experimental protocol, characterization methods, and troubleshooting advice to ensure successful and reproducible synthesis.
Introduction and Scientific Background
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its bifunctional nature, possessing both an aldehyde for further elaboration (e.g., reductive amination, condensation reactions) and a primary alcohol for esterification or further etherification, makes it a versatile scaffold in drug discovery programs.
The synthesis described herein is a classic example of the Williamson ether synthesis, a robust and widely used method for forming carbon-oxygen bonds.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this specific application, the phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group to form the desired ether linkage.[2]
The choice of base and solvent is critical for the success of this reaction. A moderately strong base is required to deprotonate the phenol (pKa ~10) without promoting side reactions.[3] The solvent must be capable of dissolving the reactants and facilitating the SN2 reaction, which is typically favored in polar aprotic solvents.[4]
Reaction Mechanism and Experimental Workflow
The overall transformation involves the deprotonation of 3-hydroxybenzaldehyde followed by the SN2 attack on 2-chloroethanol.
Mechanism:
-
Deprotonation: The base (e.g., potassium carbonate) removes the acidic proton from the hydroxyl group of 3-hydroxybenzaldehyde to form a resonance-stabilized phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the carbon atom bearing the chlorine atom in 2-chloroethanol in a backside attack.
-
Displacement: The chloride ion is displaced as a leaving group, forming the C-O ether bond and yielding the final product, this compound.
A visual representation of the experimental workflow is provided below.
Figure 1. Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established Williamson ether synthesis procedures for similar phenolic compounds.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 3-Hydroxybenzaldehyde | ≥99% | Sigma-Aldrich | 100-83-4 |
| 2-Chloroethanol | ≥99% | Sigma-Aldrich | 107-07-3 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Sigma-Aldrich | 584-08-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | 68-12-2 |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS grade | Fisher Scientific | 110-54-3 |
| Deionized Water | - | - | 7732-18-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
Caution: 2-Chloroethanol is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. 3-Hydroxybenzaldehyde is an irritant.[3] DMF is a reproductive toxin. Always consult the Safety Data Sheet (SDS) before handling any chemicals.
Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (5.0 g, 40.9 mmol).
-
Add anhydrous potassium carbonate (8.5 g, 61.4 mmol, 1.5 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF, 40 mL).
-
Stir the suspension at room temperature for 15 minutes.
Reaction Procedure
-
Add 2-chloroethanol (3.6 mL, 4.3 g, 53.2 mmol, 1.3 eq.) to the suspension via syringe.
-
Heat the reaction mixture to 80-90 °C using a heating mantle and a temperature controller.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The starting material (3-hydroxybenzaldehyde) should be compared against the reaction mixture. The reaction is typically complete within 4-6 hours.
Work-up and Purification
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of cold deionized water.
-
Transfer the aqueous mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with 30% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.[5]
Characterization and Expected Results
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Colorless to pale yellow solid[6] |
| Molecular Formula | C₉H₁₀O₃[7] |
| Molecular Weight | 166.17 g/mol [7] |
| Yield | 75-85% (typical) |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.95 (s, 1H, CHO), 7.50-7.40 (m, 3H, Ar-H), 7.20-7.15 (m, 1H, Ar-H), 4.15 (t, 2H, OCH₂), 3.98 (t, 2H, CH₂OH), 2.5-3.0 (br s, 1H, OH). Note: The chemical shifts are estimated based on spectral data for similar structures. Actual values should be determined experimentally.[8][9][10]
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 192.5 (CHO), 159.0 (C-OAr), 137.5 (C-CHO), 130.0 (Ar-CH), 123.5 (Ar-CH), 122.0 (Ar-CH), 114.0 (Ar-CH), 70.0 (OCH₂), 61.5 (CH₂OH). Note: The chemical shifts are estimated based on spectral data for similar structures.[1][10]
-
FTIR (ATR, cm⁻¹): 3400-3200 (br, O-H stretch), 3050 (w, Ar C-H stretch), 2950-2850 (m, sp³ C-H stretch), 2820, 2720 (w, aldehyde C-H stretch), 1690 (s, C=O stretch), 1580, 1480 (m, C=C stretch), 1250 (s, Ar-O-C stretch), 1050 (s, C-O stretch).[6][11][12][13]
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete deprotonation of the phenol.- Low reaction temperature.- Deactivated 2-chloroethanol. | - Ensure anhydrous conditions and use a fresh, active base.- Increase the reaction temperature to 100-110 °C.[4]- Use freshly opened or distilled 2-chloroethanol. |
| Formation of side products (e.g., bis-alkylation) | - Excess 2-chloroethanol.- Reaction of the product's hydroxyl group. | - Use a stoichiometric or slight excess (1.1-1.3 eq.) of 2-chloroethanol.- Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Difficult purification | - Presence of unreacted starting materials.- Formation of polar byproducts. | - A basic wash (e.g., dilute NaOH) during work-up can remove unreacted 3-hydroxybenzaldehyde.[14]- For purification of aldehydes, a bisulfite adduct formation and regeneration can be employed.[15][16][17][18] |
Conclusion
The Williamson ether synthesis provides a reliable and efficient method for the preparation of this compound. By carefully controlling the reaction conditions, particularly the choice of base, solvent, and temperature, high yields of the desired product can be achieved. The protocol and troubleshooting guide presented here offer a solid foundation for researchers to successfully synthesize this important building block for applications in drug discovery and development.
References
- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Benzaldehyde, 3-(2-hydroxyethoxy)- | C9H10O3 | CID 6453965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]
- 14. The Williamson Ether Synthesis [cs.gordon.edu]
- 15. benchchem.com [benchchem.com]
- 16. Workup [chem.rochester.edu]
- 17. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 18. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
Application Note: Strategic Base Selection for the Williamson Ether Synthesis of Phenolic Aldehydes
Abstract
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages. Its application to phenolic aldehydes—critical building blocks in pharmaceuticals, agrochemicals, and materials science—presents a significant chemoselectivity challenge. The presence of a base-sensitive aldehyde group on the same scaffold as the target phenolic hydroxyl group necessitates a carefully orchestrated reaction strategy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of bases for this transformation. We delve into the mechanistic underpinnings, explore the landscape of common bases from strong hydrides to mild bicarbonates, and offer detailed, field-proven protocols to maximize O-alkylation efficiency while preserving the integrity of the aldehyde functionality.
Introduction: The Chemoselectivity Challenge
The Williamson ether synthesis is a robust and versatile SN2 reaction that forms an ether from an organohalide and a deprotonated alcohol (alkoxide).[1][2] When applied to phenols, this reaction provides a direct pathway to valuable aryl ethers. Phenolic aldehydes, such as vanillin or 4-hydroxybenzaldehyde, are particularly important substrates, serving as precursors to a vast array of complex molecules.[3][4][5]
The core challenge in this synthesis is not the etherification itself, but achieving it with high chemoselectivity. The reaction conditions required to deprotonate the phenolic hydroxyl group can simultaneously promote undesirable side reactions at the aldehyde moiety. Therefore, the success of the synthesis hinges almost entirely on the judicious selection of the base, which must be strong enough to generate the nucleophilic phenoxide yet mild enough to leave the aldehyde untouched.[6] This guide provides the strategic framework for navigating this critical choice.
Mechanistic Considerations and Competing Pathways
The synthesis proceeds via a two-step SN2 mechanism: (1) deprotonation of the phenol to form a highly nucleophilic phenoxide ion, followed by (2) nucleophilic attack of the phenoxide on a primary alkyl halide.[1][7][8]
Figure 1: The two-step SN2 mechanism of the Williamson ether synthesis.
For phenolic aldehydes, several competing reaction pathways can compromise yield and purity:
-
Aldol and Cannizzaro Reactions: The aldehyde functionality is susceptible to base-catalyzed side reactions. Strong bases can promote aldol condensation if the aldehyde has α-hydrogens or if a ketone solvent (e.g., acetone) is used.[9] For aldehydes lacking α-hydrogens, such as benzaldehyde derivatives, the Cannizzaro reaction can occur under strongly basic conditions, leading to disproportionation into a carboxylic acid and an alcohol.
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen atom (O-alkylation, desired) or at electron-rich positions on the aromatic ring (C-alkylation, undesired).[10][11] The ratio of these products is influenced by factors including the solvent, temperature, and the nature of the base's counter-ion.[12]
A Decision-Making Framework for Base Selection
Choosing the optimal base is a multi-factorial decision. The primary goal is to find a base whose pKₐH (the pKₐ of its conjugate acid) is sufficiently higher than the pKₐ of the phenolic aldehyde to ensure complete deprotonation, without being so high that it triggers side reactions. Phenols typically have pKₐ values around 10, but this is lowered by electron-withdrawing groups like aldehydes.[8][13]
Figure 2: Decision workflow for selecting a suitable base.
Comparative Analysis of Common Bases
The choice of base is the most critical experimental parameter. The following table provides a comparative analysis of commonly employed bases, their properties, and their suitability for the synthesis of phenolic aldehyde ethers.
| Base | Formula | Type | Typical Solvents | Advantages | Disadvantages | Best For... |
| Sodium Hydride | NaH | Strong, Non-nucleophilic | Anhydrous THF, DMF | Irreversible deprotonation; gaseous H₂ byproduct is easily removed.[8][14] | Highly flammable; requires strict anhydrous conditions; can be too harsh for delicate substrates. | Robust substrates where complete and rapid deprotonation is essential. |
| Potassium Hydroxide | KOH | Strong, Nucleophilic | H₂O, EtOH, or biphasic with PTC¹ | Inexpensive and readily available.[7] | Introduces water, which can cause hydrolysis; can promote aldehyde side reactions. | Cost-effective synthesis of simple, robust phenolic aldehyde ethers. |
| Potassium Carbonate | K₂CO₃ | Moderate, Non-nucleophilic | Acetone, DMF, CH₃CN | Inexpensive, easy to handle, widely effective, generally favors O-alkylation.[10][14] | Can be slow; limited solubility in some organic solvents; may require heat. | General-purpose, first-choice base for a wide range of phenolic aldehydes. |
| Cesium Carbonate | Cs₂CO₃ | Moderate, Non-nucleophilic | DMF, CH₃CN | Higher reactivity than K₂CO₃ due to the "cesium effect"; excellent yields.[6] | Significantly more expensive than potassium or sodium salts. | High-value syntheses where maximizing yield is more important than reagent cost. |
| Cesium Bicarbonate | CsHCO₃ | Mild, Non-nucleophilic | CH₃CN | Exceptionally mild; provides excellent regioselectivity for poly-hydroxylated systems.[3][4] | May be too weak for less acidic phenols; expensive. | Selective mono-alkylation of dihydroxybenzaldehydes or other sensitive substrates.[5] |
¹PTC: Phase Transfer Catalyst, such as a quaternary ammonium salt, used to shuttle the phenoxide from an aqueous phase to an organic phase.[15][16][17]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the O-alkylation of 4-hydroxybenzaldehyde, a common model substrate.
Protocol 1: General Purpose Synthesis using Potassium Carbonate
This method is a reliable and cost-effective standard procedure suitable for many phenolic aldehydes.
-
Materials:
-
4-Hydroxybenzaldehyde (1.0 eq.)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.1 - 1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 - 3.0 eq.)
-
N,N-Dimethylformamide (DMF) or Acetone, anhydrous
-
Ethyl acetate and Hexanes for chromatography
-
Saturated aqueous NH₄Cl, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-hydroxybenzaldehyde (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Add anhydrous DMF (or acetone) to create a slurry (approx. 0.2-0.5 M concentration relative to the aldehyde).
-
Begin vigorous stirring and add the alkyl halide (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction typically takes 4-12 hours.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated aqueous NH₄Cl (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-alkoxybenzaldehyde.
-
Protocol 2: High-Selectivity Synthesis using Cesium Bicarbonate
This protocol is adapted from highly successful methods for the regioselective alkylation of sensitive substrates like 2,4-dihydroxybenzaldehyde and is excellent for minimizing side reactions.[3][4]
-
Materials:
-
Phenolic Aldehyde (e.g., 2,4-Dihydroxybenzaldehyde) (1.0 eq.)
-
Alkyl Halide (e.g., Ethyl Bromide) (1.1 eq.)
-
Cesium Bicarbonate (CsHCO₃) (1.5 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
All other materials as listed in Protocol 1.
-
-
Procedure:
-
To a solution of the phenolic aldehyde (1.0 eq.) in anhydrous acetonitrile, add cesium bicarbonate (1.5 eq.).
-
Add the alkyl halide (1.1 eq.) to the stirring suspension.
-
Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.[3]
-
Cool the reaction to room temperature. Filter the mixture to remove inorganic salts and wash the solid residue with fresh acetonitrile.
-
Concentrate the combined filtrate under reduced pressure.
-
The workup and purification follow steps 6-8 as described in Protocol 1. This method typically results in very clean reactions with high yields of the mono-alkylated product.
-
Figure 3: A generalized experimental workflow for the synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Base is not strong enough to deprotonate the phenol. 2. Alkylating agent is unreactive (e.g., alkyl chloride). 3. Insufficient temperature or reaction time. 4. Reagents or solvent are not anhydrous (especially for NaH). | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). 2. Use a more reactive alkyl bromide or iodide. Consider adding catalytic NaI. 3. Increase temperature and/or allow the reaction to run longer. 4. Ensure all glassware is flame-dried and solvents are freshly distilled or from a sure-seal bottle. |
| Aldehyde-Related Side Products | 1. Base is too strong or reaction temperature is too high. 2. Solvent is participating in the reaction (e.g., aldol with acetone). | 1. Use a milder base (K₂CO₃ or CsHCO₃). 2. Switch to a non-enolizable solvent like DMF or acetonitrile. |
| Formation of C-Alkylated Product | 1. Solvent choice favors C-alkylation (less polar solvents can). 2. Hard/soft mismatch between nucleophile and electrophile. | 1. Use a more polar aprotic solvent like DMF or acetonitrile. 2. Changing the counter-ion (e.g., from Na⁺ to Cs⁺) can sometimes increase O-selectivity. |
| Formation of Di-alkylated Byproduct (for dihydroxy substrates) | 1. Excess alkylating agent used. 2. Base is too strong, causing deprotonation of the second hydroxyl group. | 1. Use only a slight excess (1.05-1.1 eq.) of the alkylating agent. 2. Employ a milder base like CsHCO₃, which is known to give excellent mono-alkylation selectivity.[4] |
Conclusion
The successful Williamson ether synthesis of phenolic aldehydes is a testament to the principles of chemoselectivity. While strong bases like sodium hydride can be effective, they often carry a high risk of inducing unwanted side reactions with the sensitive aldehyde functionality. For a majority of applications, milder inorganic bases provide a superior balance of reactivity and selectivity. Potassium carbonate stands as a reliable, cost-effective workhorse, while cesium carbonate and cesium bicarbonate offer enhanced reactivity and selectivity, respectively, making them invaluable tools for high-stakes syntheses. By carefully considering the substrate's acidity and sensitivity, and by selecting the appropriate base-solvent combination, researchers can confidently and efficiently access a wide range of valuable alkoxy-substituted aromatic aldehydes.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 12. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations [ouci.dntb.gov.ua]
- 17. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Optimizing the Synthesis of 3-(2-Hydroxyethoxy)benzaldehyde through Strategic Solvent Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Hydroxyethoxy)benzaldehyde is a valuable bifunctional molecule, incorporating both a reactive aldehyde and a primary alcohol. This unique combination makes it a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds, agrochemicals, and materials. The ether linkage is a key structural motif, and its efficient formation is paramount. The Williamson ether synthesis is a classic and robust method for this transformation, involving the O-alkylation of a phenoxide with an alkylating agent. However, the success of this S(_N)2 reaction is profoundly influenced by the choice of solvent, which can dramatically affect reaction rates, yields, and the formation of byproducts.
This comprehensive guide provides an in-depth analysis of the role of the solvent in the synthesis of this compound from 3-hydroxybenzaldehyde and 2-chloroethanol. We will explore the theoretical underpinnings of solvent effects in this context and provide detailed, field-proven protocols for both conventional polar aprotic solvent systems and modern phase-transfer catalysis, enabling you to select the optimal conditions for your specific needs.
The Critical Role of the Solvent in the Williamson Ether Synthesis of this compound
The synthesis of this compound via the Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.[1] In this reaction, the phenoxide ion, generated from 3-hydroxybenzaldehyde by a base, acts as the nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride leaving group.
The choice of solvent is a critical parameter that can dictate the success of an S(_N)2 reaction. The solvent's primary roles are to dissolve the reactants and to influence the reactivity of the nucleophile. Solvents are broadly classified as polar or nonpolar, and further as protic or aprotic. For the Williamson ether synthesis, polar solvents are necessary to dissolve the ionic phenoxide. However, the choice between a polar protic and a polar aprotic solvent has significant consequences for the reaction outcome.
Polar Protic Solvents: These solvents, such as water, ethanol, and methanol, possess a hydrogen atom bonded to an electronegative atom (oxygen or nitrogen) and can thus act as hydrogen bond donors. While they are effective at dissolving ionic species, they can form a "solvent cage" around the nucleophile through hydrogen bonding. This solvation shell stabilizes the nucleophile, lowering its energy and thereby decreasing its reactivity and slowing down the S(_N)2 reaction.
Polar Aprotic Solvents: In contrast, polar aprotic solvents, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, lack an acidic proton and cannot act as hydrogen bond donors. They possess a significant dipole moment and are capable of solvating the cation (e.g., K
+
or Na+
The following diagram illustrates the differential solvation of a nucleophile in protic and aprotic solvents:
Caption: Solvation of a nucleophile in polar protic vs. polar aprotic solvents.
Comparative Analysis of Solvent Systems for the Synthesis of this compound
The choice of solvent system directly impacts the yield, reaction time, and overall efficiency of the synthesis. Below is a comparative analysis of commonly employed polar aprotic solvents and the use of phase-transfer catalysis.
| Solvent System | Base | Typical Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| N,N-Dimethylformamide (DMF) | K(_2)CO(_3) | 8-16 hours | 85-95 | High yields, good solubility of reactants.[2] | High boiling point can make removal difficult; potential for decomposition at high temperatures. |
| Dimethyl Sulfoxide (DMSO) | K(_2)CO(_3), NaOH | 6-12 hours | 80-90 | Excellent solvating power; can often accelerate reactions. | Very high boiling point; can be difficult to remove completely; potential for side reactions. |
| Acetonitrile | K(_2)CO(_3), Cs(_2)CO(_3) | 12-24 hours | 75-85 | Lower boiling point makes for easier removal. | Generally lower reaction rates compared to DMF and DMSO. |
| Phase-Transfer Catalysis (PTC) | 50% aq. NaOH | 4-8 hours | >90 | Mild reaction conditions, high yields, shorter reaction times, use of inexpensive base and solvents.[3] | Requires a phase-transfer catalyst; potential for emulsion formation during workup. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound using a conventional polar aprotic solvent and a phase-transfer catalysis approach.
Protocol 1: Synthesis in N,N-Dimethylformamide (DMF)
This protocol is a robust and high-yielding method suitable for laboratory-scale synthesis.
Materials:
-
3-Hydroxybenzaldehyde
-
2-Chloroethanol
-
Anhydrous Potassium Carbonate (K(_2)CO(_3))
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO(_4))
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (5-10 mL per gram of 3-hydroxybenzaldehyde).
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Add 2-chloroethanol (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water (approximately 5 times the volume of DMF used).
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford this compound as a pure compound.
Protocol 2: Synthesis using Phase-Transfer Catalysis (PTC)
This method offers a greener, often faster, and highly efficient alternative to the use of anhydrous polar aprotic solvents.[4]
Materials:
-
3-Hydroxybenzaldehyde
-
2-Chloroethanol
-
Sodium Hydroxide (50% aqueous solution)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na(_2)SO(_4))
Equipment:
-
Round-bottom flask with a mechanical stirrer
-
Condenser
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a mechanical stirrer, condenser, and addition funnel, combine 3-hydroxybenzaldehyde (1.0 eq), toluene (5 mL per gram of 3-hydroxybenzaldehyde), and tetrabutylammonium bromide (0.05-0.1 eq).
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the biphasic mixture to 60-70 °C.
-
Add 2-chloroethanol (1.1 eq) dropwise to the reaction mixture over 30 minutes.
-
Maintain vigorous stirring at 60-70 °C and monitor the reaction progress by TLC. The reaction is typically complete in 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Workflow and Mechanism
The following diagram illustrates the general workflow for the synthesis of this compound and the S(_N)2 mechanism.
References
Application Notes and Protocols: Derivatization of the Aldehyde Group in 3-(2-Hydroxyethoxy)benzaldehyde
Introduction
3-(2-Hydroxyethoxy)benzaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a reactive aldehyde group and a primary hydroxyl group, offering multiple avenues for chemical modification. The aldehyde functional group, in particular, serves as a key handle for a variety of chemical transformations, allowing for the synthesis of a diverse array of derivatives. These derivatives are pivotal in the development of novel pharmaceutical agents, polymer synthesis, and the creation of advanced materials.
This technical guide provides an in-depth exploration of several key derivatization strategies for the aldehyde group of this compound. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes. The protocols are designed to be self-validating, with explanations for each experimental choice to empower researchers to adapt and troubleshoot as needed.
Strategic Considerations for Derivatization
The presence of the hydroxyl group in this compound introduces a layer of complexity and opportunity. While it can potentially interfere with certain reactions targeting the aldehyde, it also allows for subsequent or tandem modifications. For the derivatization strategies discussed herein, the hydroxyl group is generally tolerated. However, for reactions requiring strongly basic or acidic conditions, or the use of organometallic reagents, protection of the hydroxyl group may be necessary to prevent side reactions.[1][2][3] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or acetals, which can be selectively removed under specific conditions.[3][4]
Purification of Starting Material
Commercially available this compound may contain impurities, most notably the corresponding carboxylic acid formed via air oxidation.[5] Prior to use, it is advisable to purify the aldehyde. A common method involves washing a solution of the aldehyde in an organic solvent (e.g., diethyl ether) with a mild aqueous base like 10% sodium carbonate solution to remove acidic impurities.[5][6] Subsequent washing with water, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and removal of the solvent under reduced pressure typically yields a product of sufficient purity for most applications.[6] For exacting applications, vacuum distillation can be employed.[6][7][8]
Derivatization Protocols
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Reductive amination is a powerful and widely used method for the formation of C-N bonds, converting aldehydes into amines.[9] The reaction proceeds via the initial formation of an imine or iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.[10] This one-pot approach is highly efficient and atom-economical.[11]
Mechanistic Rationale
The reaction is typically carried out under weakly acidic conditions, which catalyze the dehydration of the hemiaminal intermediate to the imine. A selective reducing agent is crucial, one that readily reduces the iminium ion but is slow to reduce the starting aldehyde. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are popular choices due to their mildness and selectivity.[10] Catalytic hydrogenation over palladium on carbon (Pd/C) is also an effective, "greener" alternative.[9][10]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Workflow for Reductive Amination.", fontname="Arial", fontsize=10]; enddot Figure 1: General workflow for the reductive amination of this compound.
Detailed Experimental Protocol: Reductive Amination with Benzylamine
-
Reaction Setup: To a solution of this compound (1.0 mmol, 166 mg) in 10 mL of dichloromethane (DCM) in a round-bottom flask, add benzylamine (1.1 mmol, 118 mg, 1.1 eq).
-
Formation of Imine: Stir the mixture at room temperature for 30 minutes. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg, 1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-(3-(2-hydroxyethoxy)benzyl)aniline.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Aprotic solvent that effectively dissolves reactants and does not interfere with the reducing agent. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective, reduces the iminium ion faster than the aldehyde.[10] |
| Stoichiometry | Amine (1.1 eq), STAB (1.5 eq) | A slight excess of the amine drives the imine formation, while excess reducing agent ensures complete conversion. |
| Temperature | Room Temperature | Sufficient for both imine formation and reduction, minimizing side reactions. |
| Workup | Saturated NaHCO₃ | Neutralizes any remaining acetic acid from STAB and quenches the excess reagent. |
Wittig Reaction: Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[12][13][14] The reaction involves a phosphonium ylide, known as a Wittig reagent, which reacts with the aldehyde to form a four-membered oxaphosphetane intermediate that subsequently collapses to yield the alkene and triphenylphosphine oxide.[15][16]
Mechanistic Rationale
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide.[15] Unstabilized ylides (where the group attached to the carbanion is alkyl or hydrogen) typically lead to (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) favor the formation of (E)-alkenes.[15] The reaction is highly chemoselective for the carbonyl group and tolerates a wide range of other functional groups, including the hydroxyl group present in our substrate.[13]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Wittig Reaction Workflow.", fontname="Arial", fontsize=10]; enddot Figure 2: General workflow for the Wittig reaction.
Detailed Experimental Protocol: Synthesis of 1-(2-Hydroxyethoxy)-3-vinylbenzene
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 mmol, 428 mg, 1.2 eq) in 10 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add n-butyllithium (1.1 mmol, 0.44 mL of a 2.5 M solution in hexanes, 1.1 eq) dropwise. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation. Stir at 0 °C for 30 minutes.
-
Aldehyde Addition: Dissolve this compound (1.0 mmol, 166 mg) in 5 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the aldehyde.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The major byproduct, triphenylphosphine oxide, can be largely removed by precipitation from a minimal amount of cold ether or by column chromatography on silica gel (eluting with ethyl acetate/hexanes).
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and effectively solvates the ylide and reactants. Must be dry to prevent quenching the strong base. |
| Base | n-Butyllithium (n-BuLi) | A strong base required to deprotonate the phosphonium salt and form the unstabilized ylide.[13] |
| Temperature | 0 °C to Room Temperature | Initial low temperature controls the exothermic deprotonation and addition steps. |
| Atmosphere | Inert (N₂ or Ar) | Prevents reaction of the strongly basic and nucleophilic reagents with atmospheric oxygen and moisture. |
| Purification | Chromatography/Precipitation | Necessary to remove the stoichiometric byproduct, triphenylphosphine oxide. |
Imine, Oxime, and Hydrazone Formation
Condensation reactions with primary amines and their derivatives provide a straightforward route to C=N double bond-containing structures. These reactions are typically reversible and can be driven to completion by removing the water formed as a byproduct.[17]
-
Imines (Schiff Bases): Formed by reaction with primary amines.
-
Hydrazones: Formed by reaction with hydrazine or its derivatives (e.g., 2,4-dinitrophenylhydrazine).[20][21][22]
Mechanistic Rationale
These reactions proceed via nucleophilic attack of the nitrogen-containing reagent on the carbonyl carbon, followed by dehydration.[23] The reaction is often catalyzed by a small amount of acid. The resulting derivatives are often crystalline solids, which can be useful for the characterization and purification of aldehydes.[18][24]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Condensation Reactions.", fontname="Arial", fontsize=10]; enddot Figure 3: General scheme for the formation of Imines, Oximes, and Hydrazones.
Detailed Experimental Protocol: Synthesis of this compound Oxime
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 166 mg) in 15 mL of ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 mmol, 83 mg, 1.2 eq) followed by pyridine (2.0 mmol, 158 mg, 2.0 eq) or an aqueous solution of sodium acetate.
-
Reaction: Stir the mixture at room temperature or gently reflux for 1-2 hours. The reaction progress can be monitored by TLC.[23]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, slowly add cold water until the product precipitates.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.
| Parameter | Condition | Rationale |
| Solvent | Ethanol | Effectively dissolves both the aldehyde and the hydroxylamine salt. |
| Base | Pyridine / Sodium Acetate | Neutralizes the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile. |
| Temperature | Room Temperature to Reflux | Gentle heating can accelerate the reaction, driving the equilibrium towards the product.[23] |
| Workup | Precipitation with water | The oxime product is typically less soluble in aqueous media than the starting materials, facilitating isolation. |
Product Characterization
The successful derivatization of the aldehyde group can be confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the characteristic aldehyde proton signal (a singlet typically around δ 9.8-10.0 ppm) is a key indicator of a successful reaction. The appearance of new signals corresponding to the derivative (e.g., alkene protons in a Wittig product, the CH=N proton in an imine/oxime/hydrazone) provides structural confirmation.
-
¹³C NMR: The disappearance of the aldehyde carbonyl carbon resonance (typically δ 190-200 ppm) and the appearance of new signals in the expected regions for the derivative confirm the transformation.
-
-
Infrared (IR) Spectroscopy: The disappearance of the strong C=O stretching vibration of the aldehyde (around 1700 cm⁻¹) and the appearance of new characteristic bands (e.g., C=C stretch for alkenes, C=N stretch for imines/oximes) are indicative of the reaction's success.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the desired moiety and the loss of water (in condensation reactions). Fragmentation patterns can offer further structural insights.[24][25][26]
Conclusion
The aldehyde group of this compound is a versatile functional handle that enables a wide range of chemical transformations. This guide has provided detailed, mechanistically-grounded protocols for three fundamental derivatization strategies: reductive amination, the Wittig reaction, and the formation of C=N double bonds through condensation. By understanding the causality behind the experimental choices and adhering to the outlined procedures, researchers, scientists, and drug development professionals can confidently synthesize a diverse library of derivatives for various applications, from novel therapeutics to advanced materials.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 6. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. echemi.com [echemi.com]
- 8. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 11. jocpr.com [jocpr.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. dalalinstitute.com [dalalinstitute.com]
- 17. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 18. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 19. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydrazone synthesis [organic-chemistry.org]
- 22. jocpr.com [jocpr.com]
- 23. benchchem.com [benchchem.com]
- 24. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Protection of the Hydroxyl Group in 3-(2-Hydroxyethoxy)benzaldehyde
<-1>
Abstract
In the synthesis of complex organic molecules, particularly in drug development, the selective masking and unmasking of reactive functional groups is a critical strategy.[1][2][3] 3-(2-Hydroxyethoxy)benzaldehyde is a valuable bifunctional building block, possessing both an aromatic aldehyde and a primary alcohol. The hydroxyl group often requires protection to prevent unwanted side reactions during transformations involving the aldehyde functionality. This technical guide provides a comprehensive overview of the strategic considerations and detailed protocols for the protection of the hydroxyl group in this compound, with a focus on tert-butyldimethylsilyl (TBDMS) and methoxymethyl (MOM) ethers. This note is intended for researchers, scientists, and drug development professionals engaged in multi-step organic synthesis.
Introduction: The Imperative for Hydroxyl Group Protection
The chemical reactivity of the hydroxyl group in this compound can interfere with a wide range of synthetic transformations targeting the aldehyde moiety. These include, but are not limited to, nucleophilic additions, oxidations, and reductions. To ensure the desired chemical outcome and maximize yields, the hydroxyl group must be temporarily rendered inert by conversion to a suitable protecting group.[4] An ideal protecting group should be:
-
Easy and efficient to introduce under mild conditions.[1]
-
Stable to the reaction conditions of subsequent synthetic steps.[1]
-
Readily and selectively removed under mild conditions that do not affect other functional groups within the molecule.[1]
-
Minimally interfere with the spectroscopic characterization of the molecule.[1]
The choice of protecting group is therefore a critical decision that can significantly impact the overall success of a synthetic route. This guide will focus on two widely used and versatile protecting groups for alcohols: tert-butyldimethylsilyl (TBDMS) ethers and methoxymethyl (MOM) ethers.[5]
Strategic Selection of a Protecting Group
The selection of an appropriate protecting group for the primary alcohol in this compound is dictated by the planned downstream synthetic transformations. The stability of the protecting group under various reaction conditions is a key consideration. Silyl ethers, such as TBDMS, are known for their tunable stability, while MOM ethers are robust under a variety of conditions but are typically cleaved under acidic conditions.[5][6][7]
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Key Considerations |
| TBDMS | TBDMSCl, Imidazole, DMF | Stable to bases, mild acids, many oxidizing and reducing agents.[8] | Fluoride ion (e.g., TBAF), strong acids (e.g., HCl, TFA).[8] | Offers a good balance of stability and mild cleavage conditions. The steric bulk can sometimes influence reactivity.[8] |
| MOM | MOMCl, DIPEA, DCM or Dimethoxymethane, Acid catalyst | Stable to strong bases, nucleophiles, and many oxidizing/reducing agents.[6][9] | Acidic conditions (e.g., HCl, p-TsOH), Lewis acids.[9][10] | MOMCl is a carcinogen and requires careful handling.[11] The dimethoxymethane method is a safer alternative.[11] |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the protection of the hydroxyl group of this compound using TBDMS and MOM protecting groups.
Protocol 1: tert-Butyldimethylsilyl (TBDMS) Protection
This protocol describes the formation of a TBDMS ether, a robust and widely used protecting group for alcohols.[8] The reaction utilizes tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole as a base in an anhydrous solvent.[8]
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. total-synthesis.com [total-synthesis.com]
Introduction: The Strategic Advantage of 3-(2-Hydroxyethoxy)benzaldehyde in Schiff Base Synthesis
An In-Depth Guide to the Synthesis of Schiff Bases Using 3-(2-Hydroxyethoxy)benzaldehyde: Application Notes and Protocols
Schiff bases, characterized by their azomethine or imine group (-C=N-), are a cornerstone of synthetic chemistry, first reported by Hugo Schiff in 1864.[1][2] These compounds are formed through the condensation of a primary amine with an aldehyde or ketone.[1][3] Their significance spans a vast range of applications, from serving as versatile ligands in coordination chemistry to acting as pivotal intermediates in organic synthesis.[1][4] In the realm of drug development and material science, Schiff bases and their metal complexes are extensively investigated for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4][5][6]
The choice of the aldehyde precursor is critical as it dictates the steric and electronic properties of the resulting Schiff base. This compound is a particularly strategic starting material. Its structure incorporates three key features:
-
The Aldehyde Group: The primary reactive site for the condensation reaction with amines.
-
The Phenyl Ring: A rigid backbone that can be further functionalized and contributes to the overall electronic environment.
-
The Hydroxyethoxy Side Chain (-OCH₂CH₂OH): This flexible side chain imparts unique characteristics. The terminal hydroxyl group can act as an additional coordination site for metal ions, enhancing the chelating ability of the resulting Schiff base ligand. Furthermore, the ethoxy group can improve the solubility of the molecule and its metal complexes in various solvents, a crucial factor in biological and catalytic applications.
This guide provides a comprehensive overview, detailed protocols, and expert insights into the synthesis and characterization of Schiff bases derived from this compound, tailored for researchers in medicinal chemistry, coordination chemistry, and materials science.
The Condensation Reaction: Mechanism and Key Parameters
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[3] The reaction is typically catalyzed by acid or base, or driven by heat, often involving the removal of water to shift the equilibrium towards the product.[1][3]
Reaction Mechanism
The process can be described in two main stages:
-
Formation of a Carbinolamine Intermediate: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration to Form the Imine: The carbinolamine intermediate is unstable and subsequently undergoes dehydration (elimination of a water molecule) to form the stable carbon-nitrogen double bond (imine) of the Schiff base.
Causality Behind Experimental Choices
| Parameter | Common Choice(s) | Rationale & Expert Insights |
| Primary Amine | Aliphatic or Aromatic Amines (e.g., p-toluidine, amino acids, diaminodipropylamine) | The nucleophilicity of the amine affects reaction rate. Aromatic amines are generally less reactive than aliphatic ones due to the delocalization of the nitrogen lone pair into the aromatic ring. The choice of amine is paramount as it directly defines the final structure and potential application of the Schiff base. |
| Solvent | Ethanol, Methanol | Alcohols are excellent solvents for both the aldehyde and many primary amines. Their boiling points are suitable for refluxing conditions, which accelerates the reaction. Anhydrous solvents can be beneficial to shift the reaction equilibrium towards the product by minimizing the presence of water.[7] |
| Catalyst | Glacial Acetic Acid (catalytic amount) | While many reactions proceed with heat alone, a few drops of a weak acid like acetic acid can catalyze the dehydration of the carbinolamine intermediate, speeding up the formation of the imine.[7][8] Basic catalysts like dimethylamine have also been reported.[5] |
| Temperature | 60-80°C (Reflux) | Heating provides the necessary activation energy for the reaction and helps to remove the water byproduct, driving the reaction to completion. Refluxing in a solvent like ethanol is a standard and effective method.[5][9][10] |
| Reaction Time | 2-8 hours | Reaction progress should be monitored (e.g., by Thin Layer Chromatography, TLC) to determine the optimal time. Prolonged heating is usually unnecessary and can lead to side reactions or degradation.[5][7][10] |
Application Protocol: Synthesis of (E)-2-(3-((p-tolylimino)methyl)phenoxy)ethan-1-ol
This protocol details the synthesis of a representative Schiff base from this compound and p-toluidine.
Materials and Equipment
-
This compound (1 mmol, 166.17 mg)
-
p-toluidine (1 mmol, 107.15 mg)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beaker and ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Standard laboratory glassware
Experimental Workflow
Step-by-Step Procedure
-
Reactant Preparation: In a 50 mL round-bottom flask, combine this compound (1 mmol) and p-toluidine (1 mmol).
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask and add a magnetic stir bar. Stir the mixture until all solids are dissolved.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and place it on a magnetic hotplate. Heat the mixture to a gentle reflux (approximately 78-80°C) and maintain this temperature with continuous stirring for 4-6 hours.[9]
-
Crystallization: After the reflux period, remove the flask from the heat and allow it to cool slowly to room temperature. The product should begin to crystallize. To maximize yield, cool the flask further in an ice/water bath for 30 minutes.[8]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected crystals with a small portion (2-4 mL) of cold ethanol to remove any unreacted starting materials or impurities.[8]
-
Drying: Air dry the purified product or place it in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.[5]
-
Analysis: Determine the yield and characterize the product using the spectroscopic methods detailed below.
Characterization of the Synthesized Schiff Base
Confirming the identity and purity of the synthesized Schiff base is a critical step. The combination of FT-IR, NMR, and Mass Spectrometry provides a self-validating system for structural elucidation.
| Technique | Purpose | Expected Observations for Successful Synthesis |
| FT-IR Spectroscopy | To identify functional groups | Disappearance of the aldehyde C=O stretching band (from ~1700 cm⁻¹). Disappearance of the primary amine N-H stretching bands (from ~3300-3400 cm⁻¹). Appearance of a strong, sharp band for the azomethine (C=N) group, typically in the 1620-1670 cm⁻¹ region. [5][10] Presence of a broad O-H stretch (~3200-3500 cm⁻¹) from the hydroxyethoxy group. |
| ¹H NMR Spectroscopy | To map the proton environment | Disappearance of the aldehyde proton signal (-CHO), which is a characteristic singlet typically found far downfield (~9-10 ppm). Appearance of a new singlet for the azomethine proton (-CH=N-), typically in the 8.0-9.0 ppm range. [7] Signals corresponding to the aromatic protons and the protons of the hydroxyethoxy and methyl groups should be present and integrate correctly. |
| ¹³C NMR Spectroscopy | To map the carbon skeleton | Disappearance of the aldehyde carbonyl carbon signal (~190 ppm). Appearance of the characteristic azomethine carbon signal (-CH=N-), typically in the 158-164 ppm range. [7][11] |
| Mass Spectrometry | To confirm molecular weight | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base. |
Applications in Drug Development and Coordination Chemistry
Schiff bases derived from this compound are highly valuable in several advanced research areas:
-
Antimicrobial Agents: The imine group is a known pharmacophore essential for various biological activities.[9] These compounds and their metal complexes are frequently screened for antibacterial and antifungal properties against various pathogenic strains.[5][6][10]
-
Anticancer Research: Many Schiff base derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2][3][4][12] The ability to chelate metal ions can enhance this activity, leading to novel metallodrug candidates.
-
Antioxidant and Anti-inflammatory Activity: The phenolic nature of many related aldehydes suggests that these Schiff bases may act as radical scavengers. They are often evaluated for their antioxidant and anti-inflammatory potential.[5][9][13]
-
Coordination Chemistry: The presence of the imine nitrogen and the terminal hydroxyl group from the hydroxyethoxy chain makes these molecules excellent bidentate or tridentate ligands. They can coordinate with various transition metal ions (e.g., Ni(II), Zn(II), Co(II), Cu(II)) to form stable metal complexes with unique catalytic, magnetic, or biological properties.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete reaction; decomposition of reactants or product. | Ensure anhydrous conditions if possible. Increase reaction time and monitor via TLC. Confirm the purity of the starting amine, as impurities can inhibit the reaction. |
| Oily Product / Failure to Crystallize | Product is impure or has a low melting point; product is highly soluble in the reaction solvent. | Try to triturate the oil with a non-polar solvent like hexane to induce solidification. If solubility is the issue, remove the reaction solvent under reduced pressure and attempt recrystallization from a different solvent system. |
| Product Contaminated with Starting Aldehyde | Insufficient reaction time or temperature; stoichiometry imbalance. | Increase the reflux time. Use a slight excess (1.05 eq) of the amine. Purify the product via recrystallization or column chromatography. |
| Hydrolysis of Imine Bond during Workup/Purification | The imine bond can be susceptible to hydrolysis, especially under acidic conditions. | During workup, avoid strongly acidic aqueous solutions. If using column chromatography, consider using neutral alumina instead of acidic silica gel to prevent decomposition.[7] |
References
- 1. ijfmr.com [ijfmr.com]
- 2. benchchem.com [benchchem.com]
- 3. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. ionicviper.org [ionicviper.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. jsirjournal.com [jsirjournal.com]
Application Notes and Protocols: 3-(2-Hydroxyethoxy)benzaldehyde as a Versatile Building Block for Macrocycle Synthesis
Introduction: The Strategic Advantage of 3-(2-Hydroxyethoxy)benzaldehyde in Macrocyclic Chemistry
Macrocycles, cyclic molecules with rings containing 12 or more atoms, represent a class of compounds with significant therapeutic potential, often capable of addressing biological targets considered "undruggable" by traditional small molecules. Their unique conformational properties allow them to bind to large and complex protein surfaces. The design and synthesis of novel macrocyclic scaffolds are therefore of paramount importance in modern drug discovery.
This compound is a bifunctional building block uniquely suited for the construction of diverse macrocyclic architectures. Its aldehyde group serves as a reactive handle for the formation of imines, which can be subsequently reduced to stable secondary amines, or for participation in other carbonyl chemistries. The terminal hydroxyethoxy tail provides a nucleophilic hydroxyl group, ideal for forming ether linkages. This dual reactivity allows for a variety of cyclization strategies, including Williamson ether synthesis and reductive amination, making it a valuable tool for synthetic and medicinal chemists. This document provides detailed protocols and scientific rationale for the application of this compound in the synthesis of two distinct classes of macrocycles.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is critical for successful reaction design and execution.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 166.17 g/mol | --INVALID-LINK--[1][2] |
| Appearance | Solid | --INVALID-LINK--[2] |
| CAS Number | 60345-97-3 | --INVALID-LINK--[1][2] |
| SMILES | C1=CC(=CC(=C1)OCCO)C=O | --INVALID-LINK--[1] |
| InChI Key | LIUCHRXQRHVSJI-UHFFFAOYSA-N | --INVALID-LINK--[1][2] |
Protocol 1: Synthesis of a [2+2] Diamine Macrocycle via Reductive Amination
This protocol describes the synthesis of a 22-membered macrocycle through a [2+2] condensation and subsequent reduction of two molecules of this compound with two molecules of a diamine, such as 1,3-diaminopropane. The aldehyde functionality is key to this transformation.
Scientific Rationale
Reductive amination is a robust and widely used method for the formation of C-N bonds.[3][4] The reaction proceeds in two stages: the initial formation of a Schiff base (imine) from the aldehyde and a primary amine, followed by the reduction of the imine to a stable secondary amine. By using a dialdehyde (or in this case, a molecule that can dimerize to act as one) and a diamine, a macrocyclic structure can be formed. The choice of a mild reducing agent like sodium borohydride is crucial to selectively reduce the imine in the presence of the aldehyde, although in a one-pot reaction, it will reduce the imine as it is formed.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a [2+2] diamine macrocycle.
Step-by-Step Protocol
Materials:
-
This compound (2.0 eq)
-
1,3-Diaminopropane (2.0 eq)
-
Sodium Borohydride (NaBH₄) (4.0-5.0 eq)
-
Methanol (Anhydrous)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (2.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Diamine: To the stirred solution, add a solution of 1,3-diaminopropane (2.0 eq) in anhydrous methanol dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the Schiff base intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (4.0-5.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure macrocycle.
Protocol 2: Synthesis of a Dibenzo-Crown Ether-Type Macrocycle via Williamson Ether Synthesis
This protocol outlines the synthesis of a 20-membered dibenzo-crown ether-type macrocycle by reacting two molecules of this compound with a suitable di-electrophile, such as 1,5-dibromopentane, via the Williamson ether synthesis.
Scientific Rationale
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[5][6][7] In this macrocyclization, the hydroxyl group of this compound is deprotonated by a base, typically a carbonate or hydroxide, to form a nucleophilic alkoxide. This alkoxide then undergoes a bimolecular nucleophilic substitution (Sₙ2) reaction with an alkyl dihalide. The use of a suitable base and solvent is critical. A base like potassium carbonate is often sufficient for deprotonating phenolic hydroxyl groups.[7] High dilution conditions are generally employed in macrocyclization reactions to favor the intramolecular (or in this case, the desired cyclodimerization) reaction over intermolecular polymerization.
Reaction Mechanism Diagram
Caption: Key steps in the Williamson ether synthesis for macrocyclization.
Step-by-Step Protocol
Materials:
-
This compound (2.0 eq)
-
1,5-Dibromopentane (2.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous and finely powdered (4.0-5.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add anhydrous DMF. This will be a high-dilution reaction, so a large solvent volume is necessary (e.g., 0.01 M concentration of reactants).
-
Addition of Base: Add finely powdered, anhydrous potassium carbonate (4.0-5.0 eq) to the DMF and stir vigorously.
-
Slow Addition of Reactants: Prepare two separate solutions: one of this compound (2.0 eq) in anhydrous DMF and another of 1,5-dibromopropane (2.0 eq) in anhydrous DMF. Using syringe pumps, add both solutions simultaneously and dropwise to the stirred suspension of potassium carbonate over a period of 8-12 hours at an elevated temperature (e.g., 80-90 °C).
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at the same temperature overnight.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the DMF under high vacuum.
-
Extraction: Dissolve the residue in dichloromethane and wash with water (3 x 50 mL) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired macrocycle.
Conclusion and Future Perspectives
This compound has been demonstrated as a highly effective and versatile building block for the synthesis of macrocycles. The protocols detailed herein for reductive amination and Williamson ether synthesis provide robust starting points for the creation of novel macrocyclic libraries. The dual functionality of this molecule opens up possibilities for the construction of even more complex architectures, including those with potential applications in drug discovery, host-guest chemistry, and materials science. Further exploration of this building block in combinatorial synthesis and the development of one-pot multi-component macrocyclization reactions are promising avenues for future research.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Direct synthetic routes to functionalised crown ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Peptide macrocyclisation via late-stage reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 3-(2-Hydroxyethoxy)benzaldehyde in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide on the application of 3-(2-Hydroxyethoxy)benzaldehyde in medicinal chemistry. While direct and extensive research on this specific molecule is emerging, its structural features—a reactive aldehyde, a flexible hydroxyethoxy side chain, and an aromatic scaffold—position it as a highly versatile building block in drug discovery. This guide will explore its potential by drawing parallels with structurally related and well-documented benzaldehyde derivatives. We will delve into a key potential application in cancer therapeutics, specifically as a scaffold for the synthesis of Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitors. Detailed synthetic protocols, reaction mechanisms, and biological assay principles are provided to empower researchers, scientists, and drug development professionals to explore the therapeutic potential of this promising chemical entity.
Introduction: The Versatility of the Substituted Benzaldehyde Scaffold
Substituted benzaldehydes are foundational pillars in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1][2] The aldehyde functional group is a chemically reactive handle, readily participating in a multitude of chemical transformations to form more complex molecular architectures, including Schiff bases, chalcones, and various heterocyclic systems.[2][3] This reactivity, coupled with the ability to modify the substitution pattern on the benzene ring, allows for the fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets.[4][5]
This compound, in particular, offers a unique combination of features:
-
The Aldehyde Group: Serves as a key reactive center for building molecular complexity.[3]
-
The Aryl Core: A common motif in many drugs that can engage in various receptor-ligand interactions.
-
The 3-Hydroxyethoxy Side Chain: This flexible, hydrophilic side chain, terminating in a primary alcohol, presents several opportunities. It can act as a hydrogen bond donor and acceptor, potentially improving solubility and modulating pharmacokinetic properties. The terminal hydroxyl group also offers a secondary point for further chemical modification, allowing for the synthesis of diverse compound libraries.
This unique combination of functionalities suggests that this compound is a valuable, yet underexplored, scaffold for the development of novel therapeutic agents.
A Case Study: Targeting Aldehyde Dehydrogenase 1A3 (ALDH1A3) in Cancer
A compelling potential application for this compound lies in the development of inhibitors for Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell biology and therapeutic resistance.[6][7]
The Rationale for ALDH1A3 Inhibition
The aldehyde dehydrogenase (ALDH) superfamily of enzymes is responsible for oxidizing both endogenous and exogenous aldehydes to their corresponding carboxylic acids.[6] The ALDH1A3 isoform is particularly significant in oncology as it is overexpressed in various cancers and is a marker for cancer stem cells (CSCs).[7][8] These CSCs are believed to drive tumor initiation, metastasis, and resistance to chemotherapy.[8] ALDH1A3 contributes to these malignant phenotypes, in part, by regulating the synthesis of retinoic acid, a key signaling molecule in cell differentiation.[9][10] Therefore, the selective inhibition of ALDH1A3 presents a promising therapeutic strategy to target the CSC population and overcome drug resistance.[8][10]
Benzaldehyde Scaffolds as ALDH1A3 Inhibitors
Recent studies have highlighted the potential of benzyloxybenzaldehyde derivatives as potent and selective inhibitors of ALDH1A3.[6] These compounds are thought to mimic the natural substrates of the enzyme, allowing them to bind to the active site with high affinity.
The structure of this compound is a close bioisosteric analog of the benzyloxybenzaldehyde scaffold. Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of modern drug design used to enhance efficacy, improve pharmacokinetics, and reduce toxicity.[11][12] The hydroxyethoxy group in our title compound can be considered a non-classical bioisostere of the benzyloxy group, maintaining the ether linkage while introducing a terminal hydroxyl group that could potentially form additional favorable interactions within the ALDH1A3 active site or be used as a handle for further derivatization.
Proposed Synthetic Protocol: Synthesis of a Hypothetical Phenyl-Substituted Derivative
To illustrate the utility of this compound as a synthetic intermediate, the following protocol details a hypothetical two-step synthesis of a more complex derivative. This protocol is based on well-established synthetic methodologies.
Workflow for Derivative Synthesis
Caption: A proposed two-step synthesis from this compound.
Step-by-Step Protocol
Step 1: Etherification of the Terminal Hydroxyl Group
This step protects the terminal hydroxyl group as a benzyl ether, which can be useful for preventing side reactions in subsequent steps or for introducing a lipophilic group to modulate biological activity.
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable; handle with care. Hydrogen gas will be evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(2-(benzyloxy)ethoxy)benzaldehyde.
-
Step 2: Reductive Amination to Synthesize a Secondary Amine
This reaction converts the aldehyde to a secondary amine, a common functional group in many drug molecules.
-
Materials:
-
3-(2-(Benzyloxy)ethoxy)benzaldehyde (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-(2-(benzyloxy)ethoxy)benzaldehyde and aniline in anhydrous DCE.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final secondary amine product.
-
Biological Evaluation: ALDH1A3 Inhibition Assay
To assess the potential of novel derivatives of this compound as ALDH1A3 inhibitors, a robust in vitro enzymatic assay is required.
Assay Principle
The activity of ALDH enzymes can be measured by monitoring the reduction of the cofactor NAD⁺ to NADH, which is fluorescent.[6] The increase in fluorescence over time is directly proportional to the enzyme's activity. The inhibitory potential of a test compound is determined by measuring the reduction in enzyme activity in its presence.
ALDH1A3 Inhibition Assay Workflow
Caption: Workflow for an in vitro ALDH1A3 inhibition assay.
Protocol for ALDH1A3 Inhibition Assay
-
Materials:
-
Recombinant human ALDH1A3 enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
NAD⁺ solution
-
Substrate solution (e.g., retinaldehyde)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
In the wells of a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations (typically a serial dilution). Include a vehicle control (DMSO only) and a positive control inhibitor.
-
Add the ALDH1A3 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of NAD⁺ and the substrate.
-
Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound is a promising and versatile scaffold for medicinal chemistry applications. While its full potential is yet to be unlocked, the structural similarities to known bioactive molecules, such as benzyloxybenzaldehyde-based ALDH1A3 inhibitors, provide a strong rationale for its exploration. The presence of a reactive aldehyde and a modifiable hydroxyethoxy side chain offers medicinal chemists a rich platform for the synthesis of diverse compound libraries. The protocols and workflows outlined in this guide provide a solid foundation for researchers to begin investigating the therapeutic potential of novel compounds derived from this compound, not only in the context of oncology but across a spectrum of disease areas where substituted benzaldehydes have shown promise.
References
- 1. News - What are six applications for benzaldehyde [sprchemical.com]
- 2. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]
- 3. nbinno.com [nbinno.com]
- 4. wpage.unina.it [wpage.unina.it]
- 5. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
- 6. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ctppc.org [ctppc.org]
- 12. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
Polymerization of 3-(2-Hydroxyethoxy)benzaldehyde: A Guide to Synthesis and Applications
Introduction: Unlocking the Potential of a Versatile Monomer
3-(2-Hydroxyethoxy)benzaldehyde is a bifunctional aromatic monomer poised for significant contributions in materials science and biomedical engineering. Its unique structure, featuring both a reactive aldehyde and a primary hydroxyl group connected by a flexible ether linkage, offers a versatile platform for the synthesis of a variety of functional polymers. The presence of the aromatic ring imparts thermal stability and rigidity, while the hydroxyethoxy chain provides hydrophilicity and flexibility. This combination of attributes makes polymers derived from this monomer attractive candidates for applications ranging from advanced drug delivery systems to high-performance engineering plastics.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key polymerization reactions involving this compound. We will delve into the mechanistic principles, provide detailed, field-proven protocols, and discuss the potential applications of the resulting polymers. By understanding the causality behind experimental choices, researchers can effectively harness the potential of this versatile monomer.
I. Polyacetal Synthesis via Acid-Catalyzed Polycondensation
Polyacetals are a class of polymers characterized by repeating acetal linkages in the main chain. They are known for their biodegradability and responsiveness to acidic environments, making them particularly interesting for controlled drug release applications.[1] The synthesis of polyacetals from this compound can proceed via a self-polycondensation reaction where the hydroxyl group of one monomer reacts with the aldehyde group of another in the presence of an acid catalyst.
Mechanistic Insights
The acid-catalyzed polycondensation of this compound to form a polyacetal follows a well-established mechanism. The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. Subsequently, a nucleophilic attack by the hydroxyl group of another monomer molecule occurs, leading to the formation of a hemiacetal intermediate. This is followed by the protonation of the hemiacetal's hydroxyl group and subsequent elimination of a water molecule to form a resonance-stabilized carbocation. Finally, another hydroxyl-containing monomer attacks this carbocation, forming the acetal linkage and regenerating the acidic proton to continue the catalytic cycle. The repetition of this process leads to the formation of the polyacetal chain.
Figure 1. Mechanism of Acid-Catalyzed Polyacetal Formation.
Experimental Protocol: Self-Polycondensation of this compound
This protocol is adapted from established procedures for the synthesis of polyacetals from aromatic aldehydes and diols.[2][3]
Materials:
-
This compound (Monomer)
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst (e.g., Amberlyst-15)
-
Anhydrous toluene or dioxane (solvent)
-
Methanol (for precipitation)
-
Dean-Stark apparatus (for azeotropic removal of water)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Reactor Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser under a nitrogen or argon atmosphere.
-
Charging the Reactor: To the flask, add this compound (1 equivalent) and anhydrous toluene (to achieve a monomer concentration of 0.5-1.0 M).
-
Catalyst Addition: Add the acid catalyst (e.g., PTSA, 0.5-2 mol% relative to the monomer).
-
Polycondensation Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C for toluene). The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring the Reaction: Monitor the progress of the polymerization by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when water evolution ceases (usually after 12-24 hours).
-
Polymer Isolation: After cooling the reaction mixture to room temperature, precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol to remove unreacted monomer and catalyst, and dry it under vacuum at 40-50 °C to a constant weight.
Characterization: The resulting polyacetal can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the formation of acetal linkages.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, including the disappearance of the aldehyde C=O stretch and the appearance of C-O-C acetal stretches.
-
Thermal Analysis (TGA and DSC): To evaluate the thermal stability and determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
| Parameter | Condition | Rationale |
| Catalyst | p-Toluenesulfonic acid (PTSA) | A strong acid catalyst that is effective for acetal formation.[4] |
| Solvent | Toluene | Allows for azeotropic removal of water, driving the equilibrium towards polymer formation. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier and facilitates water removal. |
| Atmosphere | Inert (N₂ or Ar) | Prevents potential oxidation of the aldehyde at high temperatures. |
II. Polyester Synthesis via Oxidative Polycondensation
Polyesters are a major class of polymers with a wide range of applications due to their excellent mechanical properties and biocompatibility.[5][6] For this compound, polyester synthesis can be achieved through a two-step one-pot process. First, the aldehyde group is selectively oxidized to a carboxylic acid. This is followed by a polycondensation reaction between the newly formed carboxylic acid and the existing hydroxyl group of another monomer.
Mechanistic Insights
The process begins with the oxidation of the benzaldehyde moiety to a carboxylic acid. Various oxidizing agents can be employed, with milder ones being preferable to avoid side reactions with the hydroxyl group. Once the hydroxy-carboxylic acid monomer is formed in situ, a standard polycondensation reaction can be initiated, typically at elevated temperatures and under vacuum to facilitate the removal of the water byproduct. This step can be self-catalyzed at high temperatures or accelerated with the addition of an esterification catalyst.
References
- 1. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High performance polyurethanes derived from aromatic acetal-containing polyols enabling closed-loop recycling - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01428F [pubs.rsc.org]
- 3. Synthesis of amphiphilic polyacetal by polycondensation of aldehyde and polyethylene glycol as an acid‐labile polymer f… [ouci.dntb.gov.ua]
- 4. Synthesis of biobased polyacetals: a review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00488D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 3-(2-Hydroxyethoxy)benzaldehyde in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Supramolecular Potential of 3-(2-Hydroxyethoxy)benzaldehyde
This compound is a bifunctional organic molecule poised for significant applications in the realm of supramolecular chemistry. Its unique structural features—a reactive aldehyde group, a flexible hydroxyethoxy tail, and an aromatic scaffold—provide a versatile platform for the design and synthesis of complex, self-assembled architectures. The aldehyde functionality serves as a prime site for dynamic covalent chemistry, particularly the formation of Schiff bases, while the hydroxyethoxy group offers a hydrogen-bonding donor and acceptor site, crucial for directing non-covalent interactions and imparting hydrophilicity. This combination of reactive and interactive sites makes this compound an attractive building block for the construction of novel supramolecular systems such as macrocycles, coordination polymers, and functional materials with potential applications in guest recognition, catalysis, and drug delivery.
This technical guide provides a comprehensive overview of the potential applications of this compound in supramolecular chemistry, with a focus on the synthesis of Schiff base macrocycles. Detailed experimental protocols, scientific rationale, and characterization data are presented to enable researchers to explore the utility of this promising molecule.
Molecular Architecture and Supramolecular Interactions
The supramolecular behavior of this compound is dictated by the interplay of its functional groups. Understanding these is key to designing targeted supramolecular structures.
-
Aldehyde Group: This is the primary reactive site for forming dynamic covalent bonds, most notably imines (Schiff bases) through condensation with primary amines. This reaction is reversible, allowing for error correction and the thermodynamically favored formation of stable macrocyclic structures.
-
Hydroxyethoxy Group: The terminal hydroxyl group is a potent hydrogen bond donor, while the ether oxygen acts as a hydrogen bond acceptor. This dual nature allows for the formation of intricate hydrogen-bonding networks, which can stabilize supramolecular assemblies and influence their packing in the solid state.[1] The flexibility of the ethoxy linker also allows the molecule to adopt various conformations to accommodate guest molecules or coordinate with metal ions.
-
Aromatic Ring: The benzene ring can participate in π-π stacking interactions, further stabilizing supramolecular architectures. The substitution pattern on the ring influences the directionality of these interactions.
Figure 1: Structure of this compound.
Application Protocol: Synthesis of a [2+2] Schiff Base Macrocycle
This protocol details a proposed method for the synthesis of a [2+2] Schiff base macrocycle via the condensation of this compound with ethylenediamine. The formation of such macrocycles is a cornerstone of supramolecular chemistry, yielding host molecules capable of encapsulating guest species.[2][3][4]
Scientific Rationale
The [2+2] condensation is a thermodynamically driven process. The use of a dilute solution favors intramolecular cyclization over intermolecular polymerization. The choice of a short, flexible diamine like ethylenediamine is intended to promote the formation of a discrete macrocycle. The reaction is catalyzed by a small amount of acid, which protonates the aldehyde, making it more susceptible to nucleophilic attack by the amine.
Figure 2: Experimental workflow for macrocycle synthesis.
Materials and Reagents
| Reagent | Supplier | Purity | CAS Number |
| This compound | Sigma-Aldrich | 97% | 60345-97-3 |
| Ethylenediamine | Sigma-Aldrich | ≥99.5% | 107-15-3 |
| Methanol (anhydrous) | Sigma-Aldrich | 99.8% | 67-56-1 |
| Chloroform (anhydrous) | Sigma-Aldrich | ≥99% | 67-66-3 |
| Formic Acid | Sigma-Aldrich | ≥95% | 64-18-6 |
Experimental Protocol
-
Solution Preparation:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.66 g, 10 mmol) in 200 mL of anhydrous methanol.
-
In a separate flask, prepare a solution of ethylenediamine (0.30 g, 5 mmol) in 100 mL of anhydrous methanol.
-
-
Schiff Base Condensation:
-
Add 2-3 drops of formic acid to the solution of this compound to act as a catalyst.
-
Heat the solution to a gentle reflux (approximately 65 °C).
-
Add the ethylenediamine solution dropwise to the refluxing aldehyde solution over a period of 4 hours using the dropping funnel. The slow addition under high dilution conditions is crucial to favor macrocyclization.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 24 hours.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature. A pale-yellow precipitate should form.
-
If no precipitate forms, reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Collect the solid product by vacuum filtration and wash with cold methanol (2 x 20 mL).
-
Recrystallize the crude product from a mixture of chloroform and methanol to obtain the pure [2+2] macrocycle.
-
-
Characterization:
-
Obtain the ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectra of the purified product to confirm its structure.
-
Expected Characterization Data
| Technique | Expected Results |
| ¹H NMR | Disappearance of the aldehyde proton signal (~9.9 ppm). Appearance of a new imine proton signal (~8.3 ppm). Signals corresponding to the aromatic, ethoxy, and ethylenediamine protons. |
| ¹³C NMR | Disappearance of the aldehyde carbon signal (~192 ppm). Appearance of a new imine carbon signal (~165 ppm). Signals for the aromatic and aliphatic carbons. |
| FT-IR | Disappearance of the C=O stretch of the aldehyde (~1700 cm⁻¹). Appearance of a C=N stretch of the imine (~1640 cm⁻¹). Broad O-H stretch from the hydroxyethoxy group (~3400 cm⁻¹). |
| HRMS (ESI) | A prominent peak corresponding to the [M+H]⁺ ion of the [2+2] macrocycle (C₂₀H₂₄N₂O₆), with an expected m/z of 389.1707. |
Potential Applications in Drug Development and Materials Science
The macrocyclic host synthesized from this compound can be explored for various applications:
-
Drug Delivery: The cavity of the macrocycle may encapsulate small drug molecules, potentially enhancing their solubility and stability. The hydrophilic exterior provided by the hydroxyethoxy groups could improve biocompatibility.
-
Ion Sensing: The coordination of the ether oxygens and imine nitrogens could allow the macrocycle to act as a selective ionophore for specific metal cations.
-
Catalysis: Metal complexes of the macrocycle could be investigated as catalysts for various organic transformations.
Conclusion
This compound is a versatile and promising building block for the construction of sophisticated supramolecular architectures. The protocols and data presented herein provide a foundational guide for its application in forming Schiff base macrocycles. Researchers can further explore its potential by varying the diamine component, employing metal templates to control the macrocyclization outcome, and investigating the host-guest properties of the resulting supramolecular assemblies. The principles of molecular recognition and self-assembly that can be explored with this molecule are central to advancing the fields of materials science and drug development.
References
Application Notes and Protocols for the Knoevenagel Condensation with 3-(2-Hydroxyethoxy)benzaldehyde
Introduction: The Strategic Importance of the Knoevenagel Condensation in Modern Synthesis
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, facilitates the reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a weak base.[1][2] This reaction is a modification of the Aldol condensation and is invaluable for creating α,β-unsaturated compounds, which are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, fine chemicals, and functional polymers.[1][2] The versatility of the Knoevenagel condensation is further enhanced by the diverse range of aldehydes, ketones, and active methylene compounds that can be employed, allowing for the synthesis of a vast library of molecules with tailored electronic and steric properties.
This application note focuses on the Knoevenagel condensation utilizing 3-(2-Hydroxyethoxy)benzaldehyde, a substrate of particular interest in medicinal chemistry and materials science. The presence of the hydroxyethoxy group introduces a hydrophilic and flexible side chain, which can significantly influence the solubility, bioavailability, and binding characteristics of the resulting derivatives. Such derivatives of benzyloxybenzaldehyde have been explored as promising scaffolds in drug discovery.[3][4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, offering not just a protocol but a deeper understanding of the reaction's nuances. We will explore the mechanistic underpinnings, catalyst selection, and practical execution of the Knoevenagel condensation with this compound, emphasizing scientifically sound and reproducible methodologies.
Mechanistic Insights: A Tale of Nucleophilic Addition and Dehydration
The Knoevenagel condensation proceeds through a well-established two-step mechanism: a nucleophilic addition followed by a dehydration reaction.[2] The process is initiated by the deprotonation of the active methylene compound by a basic catalyst, such as piperidine or an ammonium salt, to generate a highly nucleophilic carbanion (enolate).[2][6]
This carbanion then attacks the electrophilic carbonyl carbon of the benzaldehyde derivative, forming a β-hydroxy carbonyl intermediate.[2] The reaction is typically driven to completion by the subsequent elimination of a water molecule, a process often facilitated by the catalyst, to yield the thermodynamically stable α,β-unsaturated product.[2][7]
The choice of catalyst is critical and can influence both the reaction rate and the product yield. While traditional protocols often employ pyridine as a solvent and piperidine as a catalyst, greener alternatives such as ammonium salts (e.g., ammonium acetate or ammonium bicarbonate) are gaining prominence due to their benign nature and high efficiency.[8][9] In some instances, the reaction can even be performed under solvent-free conditions, further enhancing its environmental credentials.[9]
Figure 1: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of this compound with malononitrile as the active methylene compound. Two approaches are presented: a classic approach using a piperidine catalyst in ethanol and a greener, solvent-free method with ammonium acetate.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
This protocol is a robust and widely applicable method for the Knoevenagel condensation. Ethanol is chosen as a solvent due to its ability to dissolve both the reactants and the catalyst, and its relatively low boiling point facilitates easy removal post-reaction.
Materials:
-
This compound (1.0 mmol, 166.17 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Piperidine (catalytic amount, ~0.1 mmol, 10 µL)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Developing solvent for TLC (e.g., 30% ethyl acetate in hexanes)
-
UV lamp for TLC visualization
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 166.17 mg) and malononitrile (1.0 mmol, 66.06 mg).
-
Add 5 mL of ethanol to dissolve the reactants.
-
Add a catalytic amount of piperidine (~10 µL) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the progress of the reaction by TLC. To do this, take a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate. Elute the plate with the developing solvent and visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared.
-
Once the reaction is complete (typically within 1-2 hours), remove the flask from the heat source and allow it to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[10]
Protocol 2: Solvent-Free Knoevenagel Condensation with Ammonium Acetate
This environmentally friendly protocol avoids the use of organic solvents, aligning with the principles of green chemistry.[8] Ammonium acetate serves as a mild and effective catalyst.[8]
Materials:
-
This compound (1.0 mmol, 166.17 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Ammonium acetate (catalytic amount, ~0.1 mmol, 7.7 mg)
-
Mortar and pestle or a small beaker with a stirring rod
-
Heating source (e.g., hot plate or oil bath)
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Developing solvent for TLC (e.g., 30% ethyl acetate in hexanes)
-
UV lamp for TLC visualization
Procedure:
-
In a mortar or a small beaker, combine this compound (1.0 mmol, 166.17 mg), malononitrile (1.0 mmol, 66.06 mg), and a catalytic amount of ammonium acetate (~7.7 mg).
-
Grind the mixture gently with a pestle or stir with a glass rod for a few minutes at room temperature.[8] In many cases, the reaction proceeds rapidly under these conditions.
-
Gently heat the mixture to 50-60 °C to facilitate the reaction, if necessary.
-
Monitor the reaction progress by TLC as described in Protocol 1. The reaction is often complete within 15-30 minutes.
-
Upon completion, the reaction mixture will solidify.
-
The crude product can be purified by washing with cold water to remove the catalyst and any unreacted starting materials, followed by recrystallization from an appropriate solvent.[11]
Figure 2: General experimental workflow for the Knoevenagel condensation.
Characterization and Data Analysis
The successful synthesis of the Knoevenagel condensation product, 2-(3-(2-hydroxyethoxy)benzylidene)malononitrile, must be confirmed through rigorous characterization. The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Expected Observations |
| Appearance | Pale yellow solid |
| Melting Point | Dependent on purity, to be determined experimentally |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.70 (s, 1H, =CH), 7.40-7.50 (m, 2H, Ar-H), 7.10-7.20 (m, 2H, Ar-H), 4.15 (t, 2H, -OCH₂-), 3.95 (t, 2H, -CH₂OH), 2.10 (br s, 1H, -OH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 160.0, 158.5, 135.0, 130.0, 122.0, 115.0, 114.0, 113.0, 85.0, 70.0, 61.0 |
| FT-IR (KBr, cm⁻¹) | 3400 (br, O-H stretch), 3050 (Ar C-H stretch), 2220 (C≡N stretch), 1600 (C=C stretch), 1580, 1480 (Ar C=C stretch), 1250 (C-O stretch) |
| Mass Spectrometry (ESI-MS) | m/z: 217.09 [M+H]⁺, 239.07 [M+Na]⁺ |
Note: The spectral data presented are hypothetical and intended for illustrative purposes. Actual values may vary.
The disappearance of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the appearance of a new singlet for the vinylic proton (around 7.7 ppm) are key indicators of a successful reaction. The characteristic nitrile stretch in the IR spectrum (around 2220 cm⁻¹) provides further confirmation.[12]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst, insufficient heating, or short reaction time. | Use fresh catalyst, ensure adequate heating, and extend the reaction time. Monitor by TLC to confirm the consumption of starting material. |
| Formation of Side Products | Self-condensation of the aldehyde or Michael addition. | Use a milder catalyst (e.g., ammonium acetate), lower the reaction temperature, or use stoichiometric amounts of reactants. |
| Difficulty in Purification | Oily product or impurities with similar polarity. | If recrystallization fails, perform column chromatography with a carefully selected solvent gradient. |
Conclusion: A Versatile Tool for Chemical Innovation
The Knoevenagel condensation of this compound is a powerful and versatile method for the synthesis of functionalized α,β-unsaturated compounds. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields of the desired product. The protocols outlined in this application note provide a solid foundation for both traditional and greener synthetic approaches. The resulting products, with their unique combination of aromatic and hydrophilic moieties, hold significant promise for applications in drug discovery and materials science.
References
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. pure.tue.nl [pure.tue.nl]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Chemoselective Reduction of 3-(2-Hydroxyethoxy)benzaldehyde
Abstract
This application note provides a comprehensive guide for the chemoselective reduction of the aldehyde functional group in 3-(2-Hydroxyethoxy)benzaldehyde to yield (3-(2-Hydroxyethoxy)phenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals where preservation of the hydroxyl and ether functionalities is paramount. We present a robust and validated protocol centered on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent. The document details the underlying chemical principles, a step-by-step experimental protocol, methods for reaction monitoring, and procedures for product isolation and characterization. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.
Introduction and Scientific Principle
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. In the context of multifunctional molecules such as this compound, the primary challenge lies in achieving chemoselectivity—reducing the aldehyde without affecting other sensitive groups, namely the primary alcohol of the ethoxy side chain and the aryl ether linkage. The target product, (3-(2-Hydroxyethoxy)phenyl)methanol, is a valuable building block, incorporating both a benzylic alcohol and a primary alcohol, making it a versatile precursor for further elaboration in drug discovery programs.
Rationale for Reagent Selection
While several reagents can reduce aldehydes, sodium borohydride (NaBH₄) is the reagent of choice for this specific transformation due to its exceptional functional group tolerance.[1][2]
-
Sodium Borohydride (NaBH₄): A mild reducing agent that readily reduces aldehydes and ketones.[3] It is compatible with protic solvents like methanol and ethanol and does not affect esters, amides, carboxylic acids, or, crucially for this application, existing alcohol and ether groups under standard conditions.[4][5]
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent that would reduce the aldehyde but would also react violently with the protic hydroxyl group and requires strictly anhydrous conditions, unnecessarily complicating the procedure.[3][6]
-
Catalytic Hydrogenation: While effective for aldehyde reduction, this method often requires specialized equipment (e.g., a Parr hydrogenator) and risks cleaving the benzylic C-O bond of the ether under more forcing conditions.[6][7]
Therefore, NaBH₄ provides the optimal balance of reactivity and selectivity for this synthesis.
Mechanism of Reduction
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[8] This attack breaks the C=O pi bond, forming a tetracoordinate borate-alkoxide intermediate. In a protic solvent like methanol, this intermediate is subsequently protonated during the reaction or upon acidic workup to yield the final primary alcohol product.[9]
Caption: Mechanism of NaBH₄ Reduction.
Detailed Experimental Protocol
This protocol is optimized for a 5 mmol scale reaction. Adjustments may be necessary for different scales.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents | Notes |
| This compound | 166.17[10][11] | 831 mg | 1.0 | Starting Material (SM) |
| Sodium Borohydride (NaBH₄) | 37.83 | 284 mg | 1.5 | Reducing Agent |
| Methanol (MeOH) | 32.04 | 25 mL | - | Solvent |
| Deionized Water (H₂O) | 18.02 | ~50 mL | - | For workup |
| 1 M Hydrochloric Acid (HCl) | 36.46 | ~5-10 mL | - | For quenching |
| Ethyl Acetate (EtOAc) | 88.11 | ~100 mL | - | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~5 g | - | Drying Agent |
| Saturated Sodium Chloride (Brine) | - | ~25 mL | - | For washing |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (831 mg, 5.0 mmol).
-
Dissolve the starting material in methanol (25 mL).
-
Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
-
Addition of Reducing Agent:
-
Slowly add sodium borohydride (284 mg, 7.5 mmol) to the stirred solution in small portions over 15 minutes.
-
Causality: Portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas that occurs as NaBH₄ reacts with the methanol solvent.[1]
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30 minutes.[12][13] (See Section 3.1 for TLC protocol).
-
The reaction is typically complete within 1-2 hours, as indicated by the complete disappearance of the starting material spot on the TLC plate.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask back down in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 1 M HCl dropwise until gas evolution ceases and the pH is slightly acidic (~pH 6). This step neutralizes excess NaBH₄ and hydrolyzes the borate esters.[14]
-
Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove most of the methanol.
-
-
Extraction and Isolation:
-
To the remaining aqueous residue, add deionized water (25 mL) and ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the organic (top) layer. Extract the aqueous layer again with ethyl acetate (2 x 25 mL).
-
Combine all organic extracts and wash with saturated sodium chloride solution (brine, 25 mL) to remove residual water and methanol.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a pale yellow oil or solid.
-
-
Purification (If Necessary):
-
If the crude product is not sufficiently pure (as determined by ¹H NMR or TLC), it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. impact.ornl.gov [impact.ornl.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Benzaldehyde, 3-(2-hydroxyethoxy)- | C9H10O3 | CID 6453965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzaldehyde, 3-ethoxy-2-hydroxy- [webbook.nist.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
Troubleshooting & Optimization
optimizing yield of 3-(2-Hydroxyethoxy)benzaldehyde synthesis
Analyzing Synthesis Strategies
I've initiated detailed Google searches to find out how to create 3-(2-Hydroxyethoxy)benzaldehyde. I'm focusing on the best reaction conditions, potential side effects, and how to clean up the product. I'm now looking at all the data I've gathered and thinking about the best way to move forward.
Defining Troubleshooting Content
I'm now zeroing in on structuring the technical support center's content in a Q&A format. I'm brainstorming specific troubleshooting questions concerning yield, impurities, and purification, as well as broader FAQs on reaction conditions, reagents, and scale-up. I'm actively formulating detailed answers grounded in chemical principles, complete with practical protocols. The ultimate goal is to generate clear, actionable advice.
Structuring Support Content
I'm now fully immersed in developing Q&A content. I've formulated detailed troubleshooting questions about yield, impurities, and purification. I'm also addressing optimal reaction conditions and scale-up considerations in the FAQs. I'm providing comprehensive answers grounded in chemical principles and actionable protocols, alongside tables of quantitative data. Concurrently, I'm crafting Graphviz diagrams for reaction mechanisms and workflow, and incorporating in-text citations to bolster the guide's credibility, all leading to a final structured technical support resource.
Defining Scope and Format
I'm currently focused on defining the scope and format for the technical support center guide on optimizing the this compound synthesis. I'm thinking about the structure of the guide, the level of detail, and the target audience. My initial thoughts are leaning towards a troubleshooting-style format, highlighting common yield-limiting factors and practical solutions. I'm exploring potential sections covering raw material purity, reaction conditions (temperature, time, stoichiometry), and work-up procedures. I need to ensure the information is concise, practical, and readily accessible for experienced users.
Analyzing Requirements & Design
I've been meticulously analyzing the requirements and designing the optimal structure for the guide. Now I'm focusing on the guide's core directive, ensuring I have full editorial autonomy. I'm prioritizing scientific integrity and logical flow, emphasizing the "why" behind experimental choices and providing self-validating protocols with comprehensive in-text citations and a complete "References" section. I'm also considering the best way to visualize data, including the use of tables for quantitative data and Graphviz for diagrams.
Refining the Troubleshooting Approach
I'm now focusing on refining the troubleshooting approach for the guide. I've decided to prioritize a question-and-answer format, addressing common issues like low yield, side product formation, and difficulties in purification. I'm building a strong logical framework with detailed, cited explanations. I'm planning to incorporate visual aids, like flowcharts, to help quickly identify and resolve problems. I'm exploring specific examples to make the guide more practical and immediately useful.
Designing Guide's Framework
I've been mentally mapping out the guide's framework, starting with the synthesis's core principles. I'm leaning towards an intuitive structure with an introduction, core reaction overview, FAQ, and troubleshooting sections. I'm focusing on the Williamson ether synthesis, considering starting materials, bases, solvents, and reaction conditions. I'm developing FAQs around these key elements and building a troubleshooting guide to address specific yield and purification challenges, ensuring each answer is thorough, practical, and cited.
Designing Logical Structure
I'm now focusing on a logical structure for the guide, envisioning an introduction, core principles overview, FAQs, and a detailed troubleshooting section. I'm prioritizing the Williamson ether synthesis, starting materials like 3-hydroxybenzaldehyde and 2-haloethanol, base selection, solvents, reaction temperature, and time. I'm building FAQs for common issues and a troubleshooting guide for yield and purification challenges, ensuring each response is comprehensive and fully cited.
Refining Initial Guide Framework
I've been working on a more complete design for the guide. Now, I'm integrating the essential components that will make the guide practical for the target audience. I am creating an intuitive structure with an introduction, core reaction overview, FAQ, and troubleshooting sections. The introduction summarizes the synthesis and its significance. The reaction overview introduces the Williamson ether synthesis. I'm focusing on the Williamson ether synthesis, considering starting materials, bases, solvents, and reaction conditions. I'm developing FAQs around these key elements and building a troubleshooting guide to address specific yield and purification challenges, ensuring each answer is thorough, practical, and cited.
Prioritizing & Structuring
I'm now focusing on prioritizing the information and structuring the guide. I'm making sure it starts with the most common concerns. I'm planning to arrange it from an overview to FAQs and troubleshooting sections with cited sources. I'm focusing on key variables like starting materials, base, solvent, temperature and time. I'm also planning to create visual elements and data tables with references.
Designing Logical Structure
I'm now focusing on a logical structure for the guide, envisioning an introduction, core principles overview, FAQs, and a detailed troubleshooting section. I'm prioritizing the Williamson ether synthesis, starting materials like 3-hydroxybenzaldehyde and 2-haloethanol, base selection, solvents, reaction temperature, and time. I'm building FAQs for common issues and a troubleshooting guide for yield and purification challenges, ensuring each response is comprehensive and fully cited.
Structuring Guide & Content
I'm presently building the guide's logical foundation, starting with a clear introduction to this compound synthesis and its importance. Following the introduction, I will provide the core principles of Williamson ether synthesis, the primary reaction scheme in focus. I'm focusing on crafting a helpful FAQ section covering key questions about starting materials, base selection, solvents, and reaction conditions. After the FAQ, a troubleshooting guide addressing yield and purification issues, enriched with visual aids, will be provided.
Developing Practical Solutions
I'm now focusing on practical solutions for the target audience. I'm prioritizing direct answers, and concrete, illustrative examples that a scientist can immediately apply. I'm incorporating real-world scenarios and addressing common issues to ensure the guide is immediately useful. I'm exploring different methods of visualizing the troubleshooting sections, like visual flowcharts, to improve clarity.
Structuring the Guide Content
I'm currently building the practical guide with its logical architecture; it now begins with an easily understood introduction and includes an overview of the core principles of the Williamson ether synthesis. I'm prioritizing crafting a helpful FAQ section addressing key questions about starting materials, bases, solvents, and reaction conditions. Following the FAQ, I'll provide a troubleshooting guide addressing yield and purification issues, enriched with visual aids.
Structuring the Practical Guide
I'm now integrating the logical framework with the guide's content. I'm focusing on crafting a helpful FAQ section addressing key questions. Next will be a troubleshooting guide addressing yield and purification issues, enriched with visual aids. These will be in an intuitive format with concise, accessible information for practical application.
Technical Support Center: Synthesis of 3-(2-Hydroxyethoxy)benzaldehyde
Welcome to the technical support guide for the synthesis of 3-(2-Hydroxyethoxy)benzaldehyde. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
PART 1: Core Principles: The O- vs. C-Alkylation Dilemma
The most common and efficient route to this compound is the Williamson ether synthesis, which involves the reaction of 3-hydroxybenzaldehyde with a suitable two-carbon electrophile, such as 2-chloroethanol, in the presence of a base.
The critical challenge in this synthesis stems from the ambident nature of the intermediate phenoxide ion. A phenoxide ion possesses two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically at the ortho and para positions).[1] This duality leads to a competitive reaction between the desired O-alkylation (forming the ether) and the undesired C-alkylation (forming a carbon-carbon bond).[2][3][4]
Understanding and controlling the factors that influence the regioselectivity of this reaction is paramount to achieving high yield and purity.
References
preventing C-alkylation in Williamson ether synthesis of phenols
A Guide to Preventing C-Alkylation and Optimizing O-Alkylation
Welcome to the Technical Support Center for the Williamson Ether Synthesis of Phenolic Compounds. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting advice and answers to frequently asked questions. This resource is tailored for researchers, scientists, and drug development professionals who encounter challenges with selectivity in this classic yet nuanced reaction. Our focus is to help you understand and control the competition between O-alkylation and the often-undesired C-alkylation side reaction.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the factors that influence the outcome of the Williamson ether synthesis with phenols.
Q1: Why am I observing C-alkylation in my phenol Williamson ether synthesis?
A: The phenoxide ion, generated by deprotonating a phenol, is an ambident nucleophile.[1][2] This means it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically at the ortho and para positions).[1][3] While O-alkylation is typically the desired pathway to form an ether, C-alkylation can occur as a competing side reaction.[4]
The balance between these two pathways is delicate and is influenced by several factors in your reaction conditions. The C-alkylation product is formed when the alkylating agent reacts with the carbon of the aromatic ring. This initially forms a keto tautomer, which then rearranges to the more stable phenolic form.[5] Understanding the factors that favor one pathway over the other is key to controlling the selectivity of your reaction.
Q2: What is the mechanistic basis for O- versus C-alkylation?
A: The Williamson ether synthesis proceeds via an SN2 mechanism.[4][6][7][8] The phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. The choice between O- and C-alkylation is a classic example of kinetic versus thermodynamic control, often explained by Hard-Soft Acid-Base (HSAB) theory.
-
O-alkylation (The "Hard" Site): The oxygen atom of the phenoxide is a "hard" nucleophilic center due to its high electronegativity and charge density. It preferentially reacts with "hard" electrophiles. This pathway is often kinetically favored.
-
C-alkylation (The "Soft" Site): The carbon atoms of the aromatic ring are "softer" nucleophilic centers. They tend to react with "softer" electrophiles.
Several factors, including the solvent, counter-ion, and the nature of the alkylating agent, can influence which of these pathways predominates.[1][9]
Q3: How does the choice of solvent affect the O/C-alkylation ratio?
A: The solvent plays a critical role in determining the selectivity of the reaction.[5][10][11]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for promoting O-alkylation.[12] They effectively solvate the cation of the phenoxide salt but do not strongly solvate the oxygen anion. This leaves the oxygen atom more available to act as a nucleophile, thus favoring the SN2 attack at the alkyl halide.[12] For instance, the reaction of sodium β-naphthoxide with benzyl bromide in acetonitrile gives a 97:3 ratio of O- to C-alkylated product.[5]
-
Protic Solvents (e.g., Water, Alcohols, Trifluoroethanol): Protic solvents can form hydrogen bonds with the oxygen atom of the phenoxide.[3] This solvation shields the oxygen, reducing its nucleophilicity and making it less available for O-alkylation. Consequently, the relative rate of C-alkylation increases in these solvents.[3] In methanol, the O/C ratio for the reaction of sodium β-naphthoxide with benzyl bromide drops to 72:28.[5]
Q4: Which base is most suitable for minimizing C-alkylation?
A: The primary role of the base is to deprotonate the phenol to form the phenoxide. The choice of base can influence the reaction's outcome.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): For many phenols, weaker inorganic bases are sufficient and often preferred.[13][14] They are generally associated with higher selectivity for O-alkylation, especially when paired with a polar aprotic solvent.
-
Stronger Bases (e.g., NaOH, KOH, NaH): While effective at deprotonation, stronger bases can sometimes lead to an increase in side reactions. Sodium hydride (NaH) is a very powerful base that ensures complete deprotonation but should be used with caution as it can increase the likelihood of side reactions.[7][12]
The choice of base also determines the counter-ion (Na⁺, K⁺, etc.), which can influence ion-pairing and, consequently, the O/C selectivity.[1]
Q5: How does the alkylating agent influence the reaction?
A: The structure of the alkylating agent is a critical factor.
-
Steric Hindrance: The Williamson ether synthesis is sensitive to steric hindrance on the alkylating agent.[4][6] Primary alkyl halides are ideal.[4][7][13] Secondary alkyl halides can undergo a competing E2 elimination reaction, and tertiary alkyl halides will almost exclusively yield the elimination product.[6][7][12]
-
Leaving Group: A good leaving group is essential for an efficient SN2 reaction. The reactivity order is I > Br > Cl.[6] Tosylates are also excellent leaving groups.[6]
-
Hardness/Softness of the Electrophile: Following HSAB principles, "harder" electrophiles tend to favor O-alkylation, while "softer" electrophiles may show a greater propensity for C-alkylation.[15]
Troubleshooting Guide
This section provides solutions to common problems encountered during the Williamson ether synthesis of phenols.
Problem 1: Low yield of the desired ether and significant C-alkylated byproduct.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to favor O-alkylation.[4][12] Avoid protic solvents such as alcohols.[3] |
| Base is too strong or reactive | Consider using a milder base such as K₂CO₃ or Cs₂CO₃.[13][14] |
| High Reaction Temperature | High temperatures can sometimes favor C-alkylation. Try running the reaction at a lower temperature for a longer period. A typical range is 50-100°C.[4][12] |
| Ion-Pairing Effects | The nature of the cation can influence selectivity. If possible, try different bases (e.g., switch from a sodium to a potassium base) to alter the counter-ion.[1] |
| Phase Transfer Catalysis | For challenging reactions, consider using a phase-transfer catalyst (PTC) like a quaternary ammonium salt. PTCs can enhance the nucleophilicity of the phenoxide in the organic phase and often improve O-alkylation selectivity.[16][17][18][19] |
Problem 2: The reaction is slow or does not proceed to completion.
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | The chosen base may not be strong enough to fully deprotonate the phenol, especially if the phenol is electron-deficient.[12] Consider a stronger base, but be mindful of potential side reactions. |
| Poor Leaving Group | If using an alkyl chloride, consider switching to the corresponding bromide or iodide for a faster reaction.[6] |
| Steric Hindrance | If using a secondary alkyl halide, the reaction will be inherently slower than with a primary halide.[7] For highly hindered systems, alternative methods like the Mitsunobu reaction may be more suitable.[6] |
| Low Temperature | While high temperatures can promote side reactions, a certain amount of thermal energy is required. If the reaction is too slow, a modest increase in temperature may be necessary.[4][12] |
Problem 3: Formation of an alkene byproduct.
| Potential Cause | Troubleshooting Steps |
| Use of a Secondary or Tertiary Alkyl Halide | The phenoxide is a strong base and will promote E2 elimination with sterically hindered alkyl halides.[6][12] The Williamson ether synthesis is not suitable for tertiary alkyl halides and often gives poor yields with secondary ones.[4][7] |
| High Reaction Temperature | Higher temperatures can favor elimination over substitution. If possible, run the reaction at a lower temperature. |
Visualizing Competing Pathways
The following diagram illustrates the competing O- and C-alkylation pathways for a phenoxide ion.
References
- 1. researchgate.net [researchgate.net]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. jk-sci.com [jk-sci.com]
- 15. reddit.com [reddit.com]
- 16. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations [ouci.dntb.gov.ua]
- 17. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 18. phasetransfer.com [phasetransfer.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Removing Unreacted 3-Hydroxybenzaldehyde
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of removing unreacted 3-hydroxybenzaldehyde from their reaction mixtures. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure you can achieve the desired purity for your downstream applications.
Introduction: The Challenge with 3-Hydroxybenzaldehyde
3-Hydroxybenzaldehyde is a versatile reagent in organic synthesis, but its polar nature, attributed to the phenolic hydroxyl group, can make its removal from a reaction mixture challenging, especially when the product shares similar polarity. This guide will walk you through several effective purification strategies, explaining the underlying chemical principles and providing practical, step-by-step instructions.
Part 1: Troubleshooting and FAQs
This section addresses common issues encountered during the purification process in a question-and-answer format.
Q1: I've performed a reaction using 3-hydroxybenzaldehyde, and TLC analysis shows both my product and the starting material are present. What is the first purification step I should consider?
A1: The first and often simplest method to consider is a liquid-liquid extraction, specifically an acid-base extraction. The phenolic hydroxyl group of 3-hydroxybenzaldehyde is acidic (pKa ≈ 9.98) and can be deprotonated by a mild base to form a water-soluble phenoxide salt. Your neutral organic product will remain in the organic layer.
Key Principle: The significant change in polarity upon deprotonation allows for selective separation between an organic and an aqueous phase.
Troubleshooting Extraction:
-
Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, try adding a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Incomplete Separation: If you still see 3-hydroxybenzaldehyde in your organic layer after one extraction, it may be due to incomplete deprotonation. Ensure you are using a sufficient excess of the base and that the pH of the aqueous layer is basic (pH > 11). You can also perform multiple extractions with fresh aqueous base to improve separation.
Q2: The acid-base extraction didn't completely remove the 3-hydroxybenzaldehyde. What's my next step?
A2: If residual 3-hydroxybenzaldehyde remains, flash column chromatography is the most effective next step. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).
Choosing the Right Solvent System for Chromatography:
The key to a successful separation is selecting a solvent system where your product and the 3-hydroxybenzaldehyde have different retention factors (Rf values).
-
Initial Solvent System: A good starting point for many organic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
TLC Optimization: Before running a column, optimize your solvent system using TLC. Aim for an Rf value of ~0.3-0.4 for your desired product. The 3-hydroxybenzaldehyde, being more polar, should have a lower Rf value.
-
Gradient Elution: If the Rf values are very close, a gradient elution (gradually increasing the polarity of the mobile phase during the column run) can provide better separation.
Q3: Can I use distillation to purify my product from 3-hydroxybenzaldehyde?
A3: Distillation is a viable option only if there is a significant difference in the boiling points of your product and 3-hydroxybenzaldehyde, and if both compounds are thermally stable.
Boiling Point Data:
| Compound | Boiling Point (°C at 760 mmHg) |
| 3-Hydroxybenzaldehyde | 240-242 |
Considerations for Distillation:
-
Vacuum Distillation: Due to the high boiling point of 3-hydroxybenzaldehyde, vacuum distillation is often necessary to avoid thermal decomposition of the product or starting material.
-
Azeotropes: Be aware of the potential for azeotrope formation, where a mixture of your product and the starting material boils at a constant temperature, making separation by distillation impossible.
Q4: Is recrystallization a good option for removing 3-hydroxybenzaldehyde?
A4: Recrystallization can be an excellent final purification step if your product is a solid at room temperature. The success of this method depends on finding a solvent in which your product has high solubility at high temperatures and low solubility at low temperatures, while 3-hydroxybenzaldehyde remains soluble at low temperatures.
Solvent Selection for Recrystallization:
-
Trial and Error: Test a range of solvents (e.g., ethanol, methanol, toluene, hexanes, water, or mixtures) on a small scale to find the optimal one.
-
"Oiling Out": If your product "oils out" (separates as a liquid instead of forming crystals) during cooling, it may be due to the cooling rate being too fast or the presence of impurities. Try slower cooling or adding a co-solvent.
Part 2: Detailed Experimental Protocols
This section provides step-by-step procedures for the most common purification techniques.
Protocol 1: Acid-Base Extraction
Objective: To selectively remove acidic 3-hydroxybenzaldehyde from a neutral organic product.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Separatory funnel
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom, if using a denser-than-water organic solvent like DCM, or top if using a less-dense solvent like ethyl acetate) will contain the sodium 3-formylphenoxide salt.
-
Drain the aqueous layer.
-
To ensure complete removal, repeat the extraction with a fresh portion of 1 M NaOH.
-
Wash the organic layer with deionized water to remove any residual NaOH.
-
Wash the organic layer with brine to remove bulk water.
-
Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
Objective: To purify the product based on polarity differences.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Optimized solvent system (e.g., hexanes/ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Column Packing: Pack the column with silica gel as a slurry in the non-polar solvent of your mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (using a pump or inert gas) to begin elution.
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Part 3: Visualization of Workflow
The following diagram illustrates the decision-making process for purifying your product from unreacted 3-hydroxybenzaldehyde.
Caption: Decision workflow for purification.
Technical Support Center: Characterization of Impurities in 3-(2-Hydroxyethoxy)benzaldehyde Synthesis
Welcome to the technical support center for the synthesis and analysis of 3-(2-Hydroxyethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity characterization during the synthesis of this important chemical intermediate. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.
Introduction: The Critical Role of Impurity Profiling
In pharmaceutical development, the mantra is "purity is paramount." Impurities, even in minute quantities, can have a significant impact on the safety, efficacy, and stability of the final drug product.[1][2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][4][5][6][7] This guide will focus on the process-related impurities that can arise during the synthesis of this compound, providing a framework for their identification and characterization.
Common Synthetic Route: Williamson Ether Synthesis
The most common and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide with an alkyl halide. In this case, 3-hydroxybenzaldehyde is reacted with a 2-haloethanol (commonly 2-chloroethanol) in the presence of a base.
The overall reaction is as follows:
Caption: General scheme of the Williamson ether synthesis for this compound.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during your synthesis and analysis.
Q1: My reaction is complete, but I see a significant amount of unreacted 3-hydroxybenzaldehyde in my crude product. What could be the cause?
A1: Incomplete Deprotonation or Insufficient Alkylating Agent
The Williamson ether synthesis is an SN2 reaction that requires the formation of a phenoxide ion.[6][8][9] If the base used is not strong enough or is used in insufficient quantity, the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde will be incomplete, leading to unreacted starting material.
Troubleshooting Steps:
-
Base Selection: Ensure you are using a suitable base. For phenols, common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH).[8] The pKa of the phenol will dictate the required base strength.
-
Stoichiometry: Use at least a stoichiometric equivalent of the base. Often, a slight excess (1.1-1.5 equivalents) is used to drive the reaction to completion.
-
Reaction Conditions: Ensure the reaction temperature and time are adequate. While some Williamson ether syntheses proceed at room temperature, others may require heating to achieve a reasonable reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Moisture: The presence of water can consume the base and hinder the formation of the phenoxide. Ensure you are using dry solvents and reagents, especially if using a highly reactive base like NaH.
Q2: I've identified an impurity with a mass that is 148 units higher than my product. What is this impurity and how can I avoid it?
A2: Di-alkylation Product - 1,2-bis(3-formylphenoxy)ethane
This impurity arises from the reaction of the initially formed product, this compound, with another molecule of 3-hydroxybenzaldehyde phenoxide, or more commonly, the reaction of ethylene glycol (a potential impurity in 2-chloroethanol) with two molecules of 3-hydroxybenzaldehyde. A more likely scenario is the reaction of the product's hydroxyl group with another molecule of 3-hydroxybenzaldehyde phenoxide, which is less probable under standard conditions. The most probable cause is the formation of 1,2-bis(3-formylphenoxy)ethane from the reaction of two equivalents of 3-hydroxybenzaldehyde with one equivalent of a dihaloethane impurity in the 2-chloroethanol, or through a side reaction involving ethylene glycol.
Caption: Formation of the di-alkylation impurity.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of 3-hydroxybenzaldehyde relative to 2-chloroethanol to ensure the complete consumption of the alkylating agent.
-
Purity of 2-Chloroethanol: Ensure the purity of your 2-chloroethanol. Contamination with ethylene glycol or 1,2-dichloroethane can lead to the formation of this and other related impurities.
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer period.
Q3: My GC-MS analysis shows a peak corresponding to 3-vinylbenzaldehyde. How is this formed?
A3: Elimination Side Reaction
The Williamson ether synthesis can compete with an E2 elimination reaction, especially if a sterically hindered base is used or if the reaction is run at high temperatures.[9] In this case, the base would abstract a proton from the carbon adjacent to the chlorine in 2-chloroethanol, leading to the elimination of HCl and the formation of ethylene oxide, which can then react further or rearrange. However, a more direct route to an elimination-type product in this context would be the dehydration of the hydroxyethoxy side chain of the product under certain workup or analysis conditions (e.g., high temperature in the GC inlet). A more likely scenario is the formation of a vinyl ether through elimination, though 3-vinylbenzaldehyde formation is less direct. A plausible explanation is the elimination of water from the hydroxyethoxy group of the final product during analysis, especially in a hot GC inlet.
Troubleshooting Steps:
-
Choice of Base: Use a less sterically hindered base. For example, K₂CO₃ is generally preferred over potassium tert-butoxide for minimizing elimination.
-
Temperature Control: Avoid excessive heating. The SN2 reaction is generally favored at lower temperatures than the E2 reaction.
-
Analytical Method: If the impurity is only observed by GC-MS, it may be an artifact of the analysis. Try analyzing the sample by HPLC or using a lower GC inlet temperature. Derivatization of the hydroxyl group (silylation) before GC analysis can also prevent on-column elimination.[4]
Analytical Workflow for Impurity Characterization
A multi-technique approach is essential for the robust characterization of impurities.[2][3][10]
Caption: A typical analytical workflow for impurity identification and characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse for separating and quantifying the main component and its non-volatile impurities.
Experimental Protocol: HPLC-UV Method
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This gradient method should provide good separation of the polar starting material (3-hydroxybenzaldehyde), the product (this compound), and less polar impurities like the di-alkylation product.[11][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile impurities, such as residual solvents and low molecular weight byproducts.
Experimental Protocol: GC-MS Method
-
Derivatization: To improve volatility and prevent thermal degradation of the hydroxyl group, derivatize the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation of isolated impurities.
Experimental Protocol: NMR Analysis
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To determine the proton environment.
-
¹³C NMR: To determine the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons.
-
-
Internal Standard: Tetramethylsilane (TMS).
Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):
| Proton | Expected Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.9 - 10.0 |
| Aromatic (Ar-H) | 7.1 - 7.6 |
| Methylene (-O-CH₂-) | 4.1 - 4.3 |
| Methylene (-CH₂-OH) | 3.9 - 4.1 |
| Hydroxyl (-OH) | Variable (broad singlet) |
Summary of Potential Impurities
| Impurity Name | Structure | Likely Origin | Recommended Analytical Technique |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | Unreacted starting material | HPLC, GC-MS (derivatized) |
| 2-Chloroethanol | C₂H₅ClO | Unreacted starting material | GC-MS |
| 1,2-bis(3-formylphenoxy)ethane | C₁₆H₁₄O₄ | Di-alkylation side reaction | HPLC, LC-MS |
| Ethylene Glycol | C₂H₆O₂ | Impurity in 2-chloroethanol | GC-MS (derivatized) |
| Polymeric materials | -(C₈H₈O)n- | Side reactions at high temperatures | Size Exclusion Chromatography (SEC) |
Conclusion
A thorough understanding of the synthetic pathway and potential side reactions is crucial for the effective characterization of impurities in this compound. By employing a combination of chromatographic and spectroscopic techniques, and by applying a logical troubleshooting approach, researchers can ensure the quality and purity of this important pharmaceutical intermediate, thereby meeting stringent regulatory requirements.
References
- 1. rsc.org [rsc.org]
- 2. immun.lth.se [immun.lth.se]
- 3. Ethylene glycol(107-21-1) 1H NMR [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. ETHYLENE GLYCOL DIBENZYL ETHER(622-22-0) 1H NMR spectrum [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Ethylene glycol diethyl ether(629-14-1) 1H NMR [m.chemicalbook.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Phenolic Ether Synthesis
Welcome to the Technical Support Center for Phenolic Ether Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing phenolic ethers and to troubleshoot common challenges that lead to low yields. Our approach is rooted in mechanistic principles to provide you with a robust framework for optimizing your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Williamson Ether Synthesis - The Workhorse Reaction
The Williamson ether synthesis, a staple in organic chemistry, involves the reaction of a phenoxide with an alkylating agent in an SN2 reaction. While versatile, its success is highly dependent on the careful selection of reagents and conditions.
Q1: My Williamson ether synthesis yield is disappointingly low. Where should I start troubleshooting?
A1: Low yields in a Williamson synthesis almost always trace back to one of four key areas: the alkyl halide structure, the reaction conditions (base, solvent, temperature), reagent purity, or competing side reactions.
Here is a logical workflow to diagnose the issue:
Caption: A decision tree for troubleshooting low yields in Williamson synthesis.
Q2: I'm reacting a phenoxide with a secondary alkyl halide and getting a complex mixture of products with low ether yield. What's happening?
A2: You are likely observing a competition between the desired SN2 (substitution) and the undesired E2 (elimination) pathways. Phenoxides are not only good nucleophiles but are also strong bases. When reacting with secondary (or tertiary) alkyl halides, the basic nature of the phenoxide can lead to the abstraction of a proton from the alkyl halide, resulting in the formation of an alkene via the E2 mechanism.[1][2]
-
Causality: The SN2 reaction requires the nucleophile to attack the carbon atom bearing the leaving group from the backside.[3] With secondary and tertiary alkyl halides, steric hindrance makes this backside attack more difficult.[4] The E2 reaction, which involves the removal of a proton from a less hindered adjacent carbon, becomes kinetically more favorable.[5]
-
Troubleshooting:
-
Redesign the Synthesis: The most effective solution is to reverse the roles of the nucleophile and electrophile if possible. Use the phenoxide as the nucleophile and a primary alkyl halide as the electrophile.[2] For example, to synthesize tert-butyl phenyl ether, reacting phenoxide with tert-butyl bromide will result almost exclusively in elimination. The correct approach is to react tert-butoxide with bromobenzene (though this specific reaction is difficult via SN2 and better suited for methods like Buchwald-Hartwig O-arylation).
-
Optimize Conditions (if redesign is not possible):
-
Lower the temperature: E2 reactions often have a higher activation energy than SN2 reactions, so lowering the temperature can favor the substitution pathway.
-
Use a less hindered, weaker base: If possible, using a weaker base can disfavor the E2 pathway, but this may also slow down the desired SN2 reaction.
-
-
Caption: Competing SN2 and E2 pathways in phenolic ether synthesis.
Q3: Besides my desired O-alkylated ether, I'm isolating a byproduct that seems to be an alkylated phenol. What is this and how can I prevent it?
A3: You are observing C-alkylation, a common side reaction in phenolic ether synthesis. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the aromatic ring, particularly at the ortho and para positions (C-alkylation).[6][7]
-
Causality: The formation of C-alkylated products is favored under certain conditions that hinder the reactivity of the phenoxide oxygen or enhance the reactivity of the ring. Protic solvents, for example, can form hydrogen bonds with the oxygen atom, effectively "shielding" it and making the carbon atoms of the ring more likely to attack the alkyl halide.[8]
-
Troubleshooting to Favor O-Alkylation:
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation (e.g., Na⁺, K⁺) but leave the phenoxide anion relatively "naked" and highly reactive, favoring O-alkylation.[8]
-
Counterion: The nature of the counterion can influence the O/C selectivity.
-
Temperature: Higher temperatures can sometimes favor C-alkylation. Running the reaction at the lowest effective temperature is advisable.
-
Q4: How do I choose the right base and solvent for my Williamson ether synthesis?
A4: The choice of base and solvent is critical and interdependent. The primary function of the base is to deprotonate the phenol to form the more nucleophilic phenoxide. An ideal solvent should dissolve the reactants and facilitate the SN2 reaction without promoting side reactions.
-
Base Selection: The base should be strong enough to completely deprotonate the phenol (pKa ≈ 10).
-
Strong Bases (e.g., NaH, KH): These are excellent for complete and irreversible deprotonation of all alcohols, including phenols.[9] The byproduct is H₂ gas, which simply bubbles out of the reaction. Use in anhydrous aprotic solvents like THF or DMF.
-
Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are milder, safer to handle, and very effective for phenols due to their sufficient basicity. They are often used in polar aprotic solvents like acetone or acetonitrile.[10] Cs₂CO₃ is more soluble and often gives better results but is more expensive.
-
Hydroxides (e.g., NaOH, KOH): Can be used, especially for more acidic phenols, but the water produced in the acid-base reaction can interfere with the SN2 reaction.[11]
-
-
Solvent Selection: Polar aprotic solvents are generally the best choice for SN2 reactions as they do not solvate the anionic nucleophile, thus enhancing its reactivity.[12]
Table 1: Comparison of Common Bases for Phenolic Ether Synthesis
| Base | pKa of Conjugate Acid | Typical Solvents | Comments |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Highly effective, irreversible deprotonation. Moisture-sensitive and flammable.[9] |
| Potassium Carbonate (K₂CO₃) | 10.3 | Acetone, Acetonitrile, DMF | Mild, inexpensive, and effective for phenols. Heterogeneous reaction.[10] |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Acetonitrile, DMF | More soluble and often more effective than K₂CO₃, but more expensive.[1] |
| Sodium Hydroxide (NaOH) | 15.7 | Water, Ethanol | Inexpensive, but the formation of water can lead to side reactions.[11] |
Table 2: Properties of Common Solvents for SN2 Reactions
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Type | Comments |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | Excellent solvent, but can decompose at high temperatures with strong bases.[13] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Polar Aprotic | Highly polar, excellent solvating power. Can be difficult to remove.[14] |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar Aprotic | Good general-purpose solvent, relatively low boiling point.[14] |
| Acetone | 20.7 | 56 | Polar Aprotic | Lower boiling point, useful for reactions at moderate temperatures. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Polar Aprotic | Common solvent for reactions with NaH.[13] |
| Ethanol (EtOH) | 24.6 | 78 | Polar Protic | Can solvate the phenoxide, reducing its nucleophilicity. Generally avoided. |
Q5: My reaction is not working, and I suspect my reagents or solvent are not pure enough. What are the best practices for ensuring anhydrous conditions?
A5: The Williamson ether synthesis is highly sensitive to moisture, as water can react with the strong base and the alkyl halide.[17] Ensuring that all components of the reaction are anhydrous is critical for high yields.
-
Drying Glassware: Glassware should be oven-dried at >100 °C overnight or flame-dried under vacuum immediately before use to remove adsorbed water from the glass surface.[6]
-
Drying Solvents:
-
Distillation: The most rigorous method is to distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for DMF and acetonitrile).[13]
-
Molecular Sieves: For many applications, storing the solvent over activated 3Å or 4Å molecular sieves for at least 12 hours is sufficient.[6][18] You can test the activity of sieves by adding a small amount to your gloved hand and adding a drop of water; active sieves will generate heat.[6]
-
-
Purifying Reagents:
-
Maintaining an Inert Atmosphere: The reaction should be set up under an inert atmosphere of nitrogen or argon using a Schlenk line or in a glovebox to prevent atmospheric moisture from entering the reaction vessel.[21]
Section 2: Advanced & Alternative Methods for Phenolic Ether Synthesis
When the Williamson synthesis is not suitable, particularly for the synthesis of diaryl ethers, other methods are employed.
Q6: I need to synthesize a diaryl ether, but the Williamson synthesis is not an option. My Ullmann condensation is giving a low yield. What can I do?
A6: The Ullmann condensation, which couples a phenol with an aryl halide using a copper catalyst, is a classic method for diaryl ether synthesis. However, it often requires high temperatures and can be sensitive to various factors.
-
Common Causes for Low Yield:
-
Catalyst Activity: The copper source (typically Cu(I) salts like CuI or CuBr) may be of poor quality.[1]
-
Ligand Choice: While traditional Ullmann reactions were often run without a ligand, modern protocols show that ligands like 1,10-phenanthroline or TMHD can significantly accelerate the reaction and allow for lower temperatures.[22][23]
-
Base and Solvent: The choice of base and solvent is crucial. For non-polar solvents like toluene, K₂CO₃ is often effective. In polar aprotic solvents, Cs₂CO₃ is a common choice.[1]
-
Substrate Electronics: The reaction works best with electron-poor aryl halides and electron-rich phenols.[1]
-
-
Troubleshooting Steps:
-
Screen Ligands: If no ligand is being used, introduce one. If a ligand is already in use, screen others.
-
Optimize Base and Solvent: Try a different base-solvent combination (e.g., switch from K₂CO₃/toluene to Cs₂CO₃/acetonitrile).
-
Increase Temperature: While modern methods aim for lower temperatures, some stubborn couplings may require temperatures of 120-150 °C.[24]
-
Q7: I am attempting a Buchwald-Hartwig O-arylation to form a sterically hindered diaryl ether, but the reaction is sluggish. How can I improve it?
A7: The Buchwald-Hartwig O-arylation is a powerful, palladium-catalyzed method for forming C-O bonds. Its success is highly dependent on the ligand, base, and solvent system. These reactions can be notoriously fickle and often require careful optimization.[25]
-
Key Parameters for Optimization:
-
Ligand Selection: This is arguably the most critical factor. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often required to promote the key reductive elimination step, especially for hindered substrates.
-
Base Choice: Strong, non-nucleophilic bases are typically used. NaOtBu is common, but weaker carbonate or phosphate bases (K₃PO₄, K₂CO₃) are often used for base-sensitive substrates.[12][26]
-
Solvent: Toluene and dioxane are common solvents. The choice can significantly impact catalyst activity and solubility.[25]
-
Catalyst Precursor: Using a pre-formed palladium-ligand complex (precatalyst) can often give more reproducible results than generating the catalyst in situ from sources like Pd(OAc)₂.[25]
-
-
Troubleshooting Strategy:
-
Systematic Screening: If the initial conditions fail, a systematic screening of different ligands, bases, and solvents is the most effective approach.
-
Check for Catalyst Deactivation: Ensure that the solvent is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Consider the Aryl Halide: The reactivity order is generally I > Br > OTf >> Cl. Aryl chlorides are particularly challenging and often require specialized ligand systems.[25]
-
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of a Phenolic Ether
This protocol describes the synthesis of 4-ethoxyphenol from 4-ethylphenol as an example.
-
Reagent Preparation:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylphenol (1.22 g, 10 mmol) and anhydrous acetonitrile (20 mL) under a nitrogen atmosphere.
-
Add finely powdered potassium carbonate (2.76 g, 20 mmol).
-
-
Reaction Setup:
-
Stir the suspension for 10 minutes at room temperature.
-
Add ethyl iodide (1.71 g, 11 mmol, 1.1 eq.) via syringe.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C) with vigorous stirring.
-
-
Reaction Monitoring & Work-up:
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the salts with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
-
Purification:
-
Dissolve the residue in diethyl ether (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 5% aqueous NaOH (2 x 15 mL) to remove any unreacted 4-ethylphenol.[27]
-
Wash with water (1 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
References
- 1. benchchem.com [benchchem.com]
- 2. firsthope.co.in [firsthope.co.in]
- 3. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. The Williamson Ether Synthesis [cs.gordon.edu]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Solvent Physical Properties [people.chem.umass.edu]
- 15. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 16. depts.washington.edu [depts.washington.edu]
- 17. benchchem.com [benchchem.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. gccpo.org [gccpo.org]
- 20. scribd.com [scribd.com]
- 21. molan.wdfiles.com [molan.wdfiles.com]
- 22. researchgate.net [researchgate.net]
- 23. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. reddit.com [reddit.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Incomplete Conversion of 3-Hydroxybenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for incomplete conversions of 3-hydroxybenzaldehyde in common synthetic reactions. As a versatile intermediate, its successful transformation is often crucial for the synthesis of pharmaceuticals and other fine chemicals.[1] This resource offers practical, field-proven insights to help you navigate the complexities of your experimental work.
I. Core Principles of Reactivity
3-Hydroxybenzaldehyde possesses two key functional groups: a phenolic hydroxyl group and an aromatic aldehyde. The interplay of their electronic effects governs the molecule's reactivity and is central to understanding and troubleshooting reactions. The hydroxyl group is an activating, ortho-, para-directing group, while the aldehyde is a deactivating, meta-directing group. Their relative positions influence site selectivity and overall reaction efficiency.
II. Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with 3-hydroxybenzaldehyde is not proceeding to completion. What are the likely causes?
A1: The primary issue is often the acidic phenolic proton. The strong base used to generate the phosphorus ylide can be consumed by deprotonating the phenol, leading to a decreased concentration of the active Wittig reagent.[2] Additionally, the resulting phenoxide is a poor electrophile, hindering the reaction.[2]
Q2: I'm observing a complex mixture of products in my Williamson ether synthesis. How can I improve selectivity?
A2: Incomplete conversion and side reactions in Williamson ether synthesis often stem from competing reactions at the aldehyde, inappropriate base selection, or suboptimal reaction conditions. The base can react with the aldehyde, and high temperatures may promote undesired side reactions.
Q3: Why is my reduction of 3-hydroxybenzaldehyde to 3-hydroxybenzyl alcohol stalling?
A3: Incomplete reduction can be due to several factors, including insufficient reducing agent, catalyst deactivation (in catalytic hydrogenation), or suboptimal pH if using hydride reagents. The phenolic group can sometimes coordinate with metal catalysts, affecting their activity.
Q4: Should I protect the hydroxyl or aldehyde group before proceeding with my synthesis?
A4: The decision to use a protecting group depends on the specific reaction conditions.[3] If your reaction involves strong bases or nucleophiles that can react with the acidic phenol, protecting the hydroxyl group is advisable.[4] Conversely, if you are performing a reaction sensitive to the aldehyde, such as an organometallic addition, protecting the carbonyl group as an acetal is a common strategy.[4][5]
III. Detailed Troubleshooting Guides
Guide 1: The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis.[6][7] However, with substrates like 3-hydroxybenzaldehyde, challenges are common.
Problem: Low Yield/Incomplete Conversion
| Potential Cause | Explanation | Recommended Solution |
| Phenolic Proton Interference | The strong base (e.g., n-BuLi, KOtBu) deprotonates the phenol, reducing the amount of ylide formed. The resulting phenoxide is also a poor electrophile.[2] | 1. Use Excess Base: Employing at least two equivalents of base can deprotonate both the phenol and the phosphonium salt. However, this may not always be effective.[2] 2. Protect the Phenol: Convert the hydroxyl group to an ether (e.g., methoxymethyl (MOM) or benzyl ether) before the Wittig reaction. This is often the most reliable solution. 3. Change the Order of Addition: Add the phosphonium salt to a mixture of the aldehyde and base. This can sometimes favor ylide formation in the presence of the aldehyde.[2] |
| Ylide Instability | Some phosphorus ylides, particularly non-stabilized ones, can be unstable and decompose over time, especially at room temperature. | Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the aldehyde promptly.[8] Monitor the reaction by TLC to determine the optimal reaction time. |
| Steric Hindrance | A bulky phosphonium salt or a sterically hindered aldehyde can slow down the reaction rate. | While less of an issue with 3-hydroxybenzaldehyde itself, consider using a less hindered phosphonium salt if possible. |
Experimental Protocol: Phenol Protection (MOM Ether)
-
Dissolve 3-hydroxybenzaldehyde (1 eq.) in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
Cool the mixture to 0 °C.
-
Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with aqueous ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting MOM-protected aldehyde by column chromatography.
Troubleshooting Workflow: Wittig Reaction
References
- 1. Page loading... [wap.guidechem.com]
- 2. reddit.com [reddit.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. fiveable.me [fiveable.me]
- 6. Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
stability issues of 3-(2-Hydroxyethoxy)benzaldehyde during workup
Welcome to the technical support center for 3-(2-Hydroxyethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges encountered during the workup and purification of this versatile bifunctional molecule. Here, we provide in-depth troubleshooting guides, FAQs, and field-proven protocols to ensure the integrity and yield of your compound.
Core Stability Concerns & Chemical Profile
This compound is a valuable building block, incorporating three distinct functional groups: an aromatic aldehyde, a primary alcohol, and an ether linkage. This unique combination, while synthetically useful, presents specific challenges during experimental workup. The aldehyde is susceptible to oxidation, the primary alcohol can undergo side reactions, and the overall molecule's stability is influenced by pH and temperature. Understanding these sensitivities is the first step toward successful handling and purification.
Key Reactive Sites:
-
Aldehyde Group: Prone to oxidation to a carboxylic acid and can participate in condensation or acetal formation reactions.[1][2]
-
Primary Alcohol: Can be oxidized or act as a nucleophile, potentially reacting with the aldehyde intramolecularly or with other electrophiles.[3]
-
Aromatic Ring: The electron-donating hydroxyethoxy group can influence the reactivity of the aldehyde.
Caption: Key functional groups and associated stability concerns of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [4] |
| Molecular Weight | 166.17 g/mol | [4] |
| Appearance | Solid | |
| CAS Number | 60345-97-3 | [4] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My final product is contaminated with 3-(2-hydroxyethoxy)benzoic acid. How can I prevent the oxidation of the aldehyde group during workup?
Potential Causes: The aldehyde functional group is highly susceptible to oxidation, which can readily occur upon exposure to air (autoxidation).[5] This process can be accelerated by certain metal impurities, light, or basic conditions. The corresponding carboxylic acid is a common impurity found in aldehydes.[2][6]
Recommended Solutions:
-
Inert Atmosphere: During the workup and subsequent handling, minimize exposure to atmospheric oxygen. Purge your reaction vessels and separatory funnel with an inert gas like nitrogen or argon.
-
Avoid Strong Oxidants: Be mindful of reagents used in the reaction or workup that could act as oxidants. Even mild oxidizing agents can affect aldehydes.[7]
-
pH Control: While separating acidic or basic impurities, avoid prolonged exposure to strongly basic aqueous layers (pH > 9), as this can sometimes promote oxidation. Perform extractions quickly.
-
Antioxidant Addition: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during storage or concentration can inhibit radical-mediated oxidation.
-
Purification of the Final Product: If oxidation has already occurred, the resulting carboxylic acid can be removed.
-
Mild Bicarbonate Wash: Gently wash the organic layer containing your product with a saturated or 5-10% aqueous sodium bicarbonate (NaHCO₃) solution.[2] The acidic impurity will be deprotonated to its carboxylate salt and move into the aqueous layer, while the aldehyde remains in the organic phase.
-
Column Chromatography: The carboxylic acid is significantly more polar than the aldehyde and can typically be separated using silica gel chromatography.[6]
-
Expert Insight: Benzaldehyde autoxidation is a radical chain reaction involving benzoylperoxy radicals.[5] The presence of the primary alcohol in your molecule may offer some slight inhibitory effect, as alcohols can intercept these peroxy radicals, but this is not a substitute for careful handling.[5]
Q2: I'm observing product degradation or the formation of unidentified side-products after an acidic or basic wash. What pH range is safe for this molecule?
Potential Causes: Both the aldehyde and the ether linkage can exhibit sensitivity to pH extremes.
-
Acidic Conditions (pH < 4): Strong acids can catalyze acetal formation if alcohols are present (including the primary alcohol of another molecule or residual solvent).[8][9] While the ether bond is generally stable, very harsh acidic conditions could potentially lead to cleavage.
-
Basic Conditions (pH > 9): Aldehydes lacking alpha-hydrogens, like benzaldehyde derivatives, can undergo the Cannizzaro reaction under strongly basic conditions, leading to a disproportionation into the corresponding alcohol and carboxylic acid. Aldol-type condensation reactions may also be a concern if other enolizable carbonyl compounds are present.[1]
Recommended Solutions:
-
Maintain a Neutral pH: Aim to keep the pH of your aqueous washes between 5 and 8.
-
Use Mild Reagents: For neutralizing reactions or removing impurities, opt for weaker acids and bases.
-
For Acid Removal: Use saturated sodium bicarbonate solution instead of stronger bases like sodium hydroxide.
-
For Base Removal: Use dilute solutions of acids like 1M ammonium chloride (NH₄Cl) or very dilute HCl (e.g., 0.1 M) instead of concentrated acids.
-
-
Minimize Contact Time: If an acidic or basic wash is unavoidable, perform the extraction quickly and immediately follow with a wash using brine or deionized water to return the organic layer to a more neutral state.
Q3: I'm having difficulty purifying my product with column chromatography. It seems to be degrading on the silica gel.
Potential Causes: Standard silica gel is slightly acidic and can act as a catalyst for unwanted reactions.[9]
-
Acetal Formation: If you are using an alcohol (e.g., methanol, ethanol) as a component of your eluent, the acidic silica can catalyze the formation of an acetal with your aldehyde. This will appear as a new, less polar spot on your TLC plate.[9]
-
Oxidation: The high surface area of silica gel can promote air oxidation of the aldehyde, especially during a slow-running column.[6]
Recommended Solutions:
-
Deactivate the Silica Gel: You can neutralize the acidity of the silica gel by adding a small amount of a base, such as triethylamine (~0.5-1%), to your eluent system.[9]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.
-
Solvent System Selection: Avoid reactive solvents.
-
Primary Choice: Use non-alcoholic solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Hexane.
-
TLC Analysis: Always determine the optimal solvent system by running a TLC analysis with various solvent polarities to achieve good separation (target Rf of ~0.3).[9]
-
-
Flash Chromatography: Use flash chromatography (applying pressure) to minimize the time the compound spends on the column, reducing the opportunity for degradation.
Q4: My yield is low after attempting to purify the aldehyde using a sodium bisulfite extraction. What is going wrong?
Potential Causes: Purification via a sodium bisulfite adduct is a powerful technique for separating aldehydes, but its efficiency depends on several factors.[10][11]
-
Incomplete Adduct Formation: The reaction between the aldehyde and sodium bisulfite is an equilibrium. Steric hindrance around the aldehyde can slow or prevent the reaction.[12] While this compound is not exceptionally hindered, inefficient mixing between the organic and aqueous phases can lead to poor adduct formation.[11]
-
Adduct Solubility: The bisulfite adduct is an ionic salt and is expected to be water-soluble.[10] However, for some organic molecules, the adduct may have limited solubility or precipitate at the interface.[10][12]
-
Incomplete Regeneration: The aldehyde is regenerated from the adduct by adding a base (e.g., NaOH or NaHCO₃) to raise the pH.[6][12] If the pH is not sufficiently basic, or if contact time is too short, the aldehyde will not be fully released from the aqueous layer.
Recommended Solutions:
-
Use a Co-Solvent: To improve contact between the aldehyde and the aqueous bisulfite, dissolve your crude mixture in a water-miscible solvent like methanol or THF before adding the saturated sodium bisulfite solution.[10][11]
-
Ensure Fresh Reagents: Use a freshly prepared, saturated aqueous solution of sodium bisulfite for maximum reactivity.[12]
-
Vigorous Mixing: Shake the separatory funnel vigorously for an adequate amount of time (e.g., 30 seconds to several minutes) to ensure the reaction goes to completion.[13]
-
Optimize Regeneration: When regenerating the aldehyde, add base dropwise while monitoring the pH, ensuring it reaches ~12 for complete and rapid decomposition of the adduct.[12] Shake well to extract the liberated aldehyde back into a fresh organic layer.
Caption: Workflow for aldehyde purification using sodium bisulfite extraction.
Q5: I suspect the primary alcohol on the hydroxyethoxy side chain is reacting during my workup. How can I prevent this?
Potential Causes: The primary alcohol is nucleophilic and can react with electrophiles present in the reaction mixture.[3] For instance, if your reaction involves acyl chlorides or other strong electrophiles, the alcohol may react if it wasn't intended to.
Recommended Solutions:
-
Protecting Groups: The most robust solution is to protect the alcohol before carrying out reactions that are incompatible with it. This is a common strategy in multi-step synthesis.[14]
-
Choice of Protecting Group: A silyl ether, such as a TBDMS (tert-butyldimethylsilyl) ether, is an excellent choice. It is easy to install, stable to a wide range of reaction conditions (including those an aldehyde can withstand), and can be easily removed later with a fluoride source (e.g., TBAF).
-
-
Careful Reagent Selection: If protection is not feasible, ensure that any reagents used are selective for the aldehyde or another functional group and will not react with a primary alcohol under the chosen conditions.
Q6: What are the best practices for storing this compound to ensure its long-term stability?
Recommended Practices: Based on the general stability of benzaldehydes, proper storage is crucial to prevent degradation over time.[15]
-
Temperature: Store in a cool environment, preferably refrigerated (2-8 °C).
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation. The bottle should be tightly sealed.
-
Light: Protect from light by storing in an amber glass bottle or in a dark place, as light can promote the degradation of benzaldehydes.[16]
-
Purity: Ensure the material is pure before long-term storage. The presence of acidic or metallic impurities can catalyze decomposition.[15]
Detailed Protocols
Protocol 1: Standard Aqueous Workup with pH Control
This protocol is designed for quenching a reaction and removing water-soluble impurities while minimizing the risk of degradation.
-
Quench Reaction: Cool the reaction mixture to room temperature or 0 °C. Slowly add a neutral quenching agent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and enough water to fully dissolve any salts.
-
Wash with Bicarbonate (If Acid is Present): If the reaction mixture is acidic, add a saturated solution of sodium bicarbonate (NaHCO₃). Swirl gently at first to release any evolved gas (CO₂), then shake. Separate the aqueous layer.
-
Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove bulk water and break up emulsions.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator at a moderate temperature (<40 °C).
Protocol 2: Acetal Protection of the Aldehyde Group
This protocol protects the aldehyde to allow for chemistry to be performed on other parts of the molecule. Ethylene glycol is used to form a stable 1,3-dioxolane ring.[3]
-
Setup: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., toluene, dichloromethane). Add 1.5 equivalents of ethylene glycol.
-
Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA, ~0.02 eq.).
-
Water Removal: Equip the flask with a Dean-Stark apparatus (if using toluene) to remove the water formed during the reaction and drive the equilibrium toward the product. Reflux until no more water is collected.
-
Workup: Cool the reaction, wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer and concentrate. The resulting acetal is generally stable to bases, nucleophiles, and reducing agents.[3]
-
Deprotection: The aldehyde can be regenerated by treating the acetal with aqueous acid (e.g., 1M HCl in THF).
References
- 1. ncert.nic.in [ncert.nic.in]
- 2. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. Benzaldehyde, 3-(2-hydroxyethoxy)- | C9H10O3 | CID 6453965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
- 8. What are the reactions of benzaldehyde in acidic media? - Blog [sinoshiny.com]
- 9. researchgate.net [researchgate.net]
- 10. Workup [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 14. Protective Groups [organic-chemistry.org]
- 15. chemicalpapers.com [chemicalpapers.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Aldehydes via Sodium Bisulfite Adducts
Welcome to the technical support resource for aldehyde purification utilizing sodium bisulfite adducts. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into this classic and powerful purification technique. Here, you will find practical solutions to common challenges, detailed protocols, and the scientific rationale behind the experimental choices.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying aldehydes using sodium bisulfite?
The purification relies on the reversible nucleophilic addition of the bisulfite ion (HSO₃⁻) to the electrophilic carbonyl carbon of an aldehyde. This reaction forms a stable, water-soluble α-hydroxyalkanesulfonate salt, commonly known as a bisulfite adduct.[1] Because these adducts are salts, they can be easily separated from non-polar organic impurities through extraction or precipitation.[1][2] The aldehyde can then be regenerated by reversing the reaction, typically by treating the adduct with a base or acid.[3][4]
Q2: Is this purification technique suitable for all types of aldehydes and ketones?
No, this method exhibits significant selectivity.[5]
-
Aldehydes: Most aldehydes, including sterically hindered ones like neopentyl aldehydes, react efficiently to form bisulfite adducts.[2][5][6]
-
Ketones: The reaction is generally limited to sterically unhindered cyclic and methyl ketones.[5][6] More sterically hindered or conjugated ketones are typically unreactive.[7] This selectivity allows for the effective separation of aldehydes from ketones.[5]
Q3: What are the main advantages of using bisulfite adducts for purification, especially on a larger scale?
Compared to methods like column chromatography, purification via bisulfite adducts offers several key advantages for process scale-up:
-
Scalability and Cost-Effectiveness: The reagents are inexpensive, and the procedure employs simple, scalable operations like extractions and filtrations, making it more economical.[5]
-
Efficiency: It is often a faster and less labor-intensive purification method.[5]
-
Stable Intermediate: The crystalline bisulfite adduct is often more stable than the free aldehyde, providing a convenient and stable "hold point" in a multi-step synthesis.[5][8][9]
-
High Purity: This technique can be highly effective at removing impurities, sometimes eliminating the need for chromatography altogether.[8][9]
Q4: Can the bisulfite adduct be used directly in subsequent reactions?
Yes, in some cases. The adduct can serve as an in-situ source of the aldehyde. For example, bisulfite adducts have been used directly in reductive amination reactions by liberating the aldehyde under non-aqueous conditions with an organic base.[10][11] This avoids a separate regeneration step.[12]
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
Problem 1: Low yield of the precipitated bisulfite adduct.
-
Potential Cause: Steric Hindrance. While most aldehydes react, extremely hindered aldehydes may react slowly or not at all.[5]
-
Potential Cause: Adduct Solubility. The bisulfite adducts of lower molecular weight or highly polar aldehydes may be soluble in the reaction mixture and fail to precipitate.[5][13][14]
-
Solution: If the adduct is water-soluble, shift from filtration to a liquid-liquid extraction protocol. The charged adduct will partition into the aqueous phase, separating it from organic impurities.[1][13] You can then proceed with the regeneration step from the aqueous layer.
-
Solution: Alter the solvent system. Using an ethanol/water mixture can sometimes induce precipitation.[4][13]
-
Solution: Ensure you are using a freshly prepared, saturated aqueous solution of sodium bisulfite, as it can oxidize over time.[5][14][15]
Problem 2: A solid has formed at the interface between the organic and aqueous layers during extraction.
-
Potential Cause: This is a common issue with highly non-polar aldehydes. The resulting bisulfite adduct can be insoluble in both the aqueous and organic layers, causing it to precipitate at the interface.[1][5]
-
Solution: Filter the entire biphasic mixture through a pad of Celite to collect the insoluble adduct. The two liquid layers can then be separated, and you can proceed with regenerating the aldehyde from the collected solid.[1][5]
Problem 3: The aldehyde is decomposing or undergoing side-reactions during regeneration.
-
Potential Cause: pH Sensitivity. Traditional aldehyde regeneration requires strongly basic or acidic conditions, which can be problematic for sensitive molecules.[5][16] Functional groups like esters can be hydrolyzed (saponified) at high pH.[5][16] Aldehydes with α-stereocenters are prone to epimerization under basic conditions.[5]
-
Solution (Aqueous, Base-Sensitive): For base-sensitive aldehydes, minimize the exposure time to the base. A rapid extraction immediately following basification can give high recovery if performed quickly.[5][16]
-
Solution (Nonaqueous): For highly sensitive substrates, a non-aqueous regeneration method is superior. Treating the isolated adduct with chlorotrimethylsilane (TMS-Cl) in a solvent like acetonitrile regenerates the aldehyde under neutral conditions, avoiding issues with pH-sensitive groups.[16][17][18] This method is irreversible due to the formation of stable byproducts.[17][18]
-
Potential Cause: Sulfur Dioxide (SO₂) Sensitivity. If your molecule contains sensitive functional groups, such as certain double bonds, dissolved SO₂ gas (present in equilibrium with bisulfite) can cause decomposition.[1][5]
-
Solution: When performing extractions with molecules sensitive to SO₂, use a non-polar organic solvent like hexanes to minimize the dissolution of the gas in the organic layer.[1][5]
Problem 4: The isolated bisulfite adduct seems unstable and decomposes upon storage or during washing.
-
Potential Cause: Improper Washing Solvent. Avoid using acetone as a solvent for precipitating or washing the adduct. Acetone can react with bisulfite, shifting the equilibrium and causing the adduct to decompose back to the aldehyde.[8][15]
-
Solution: Consider using ethyl formate as an alternative anti-solvent for precipitation and washing, as it has been shown to improve the stability of the adduct.[8]
-
Potential Cause: Residual Acid or Base. Traces of acid or base can catalyze the decomposition of the adduct.
-
Solution: Ensure the isolated adduct is washed with a neutral solvent to remove any residual acidic or basic impurities.[15]
Experimental Protocols & Methodologies
Visualizing the Chemistry: Mechanism and Workflow
The following diagrams illustrate the chemical transformation and the general experimental workflow.
Caption: Reversible formation and regeneration of a bisulfite adduct.
Caption: General experimental workflow for aldehyde purification.
Protocol 1: Purification of an Aromatic Aldehyde (e.g., Anisaldehyde) from a Mixture[7][8]
-
Dissolution: Dissolve the crude mixture (e.g., 1:1 mixture of anisaldehyde and an organic impurity like benzyl butyrate) in methanol (5 mL). Transfer the solution to a separatory funnel.
-
Adduct Formation: Add 1 mL of freshly prepared, saturated aqueous sodium bisulfite. Shake the funnel vigorously for approximately 30 seconds. Caution: This may generate sulfur dioxide gas; perform in a well-ventilated fume hood.[6][7]
-
Extraction: Add deionized water (25 mL) and an immiscible organic solvent (e.g., 25 mL of 10% ethyl acetate/hexanes) and shake vigorously again.
-
Separation: Allow the layers to separate. The bisulfite adduct of anisaldehyde will be in the lower aqueous phase, while the organic impurity remains in the upper organic phase. Drain and collect the aqueous layer.
-
Regeneration: Return the aqueous layer to the separatory funnel. Add an equal volume of a suitable organic solvent (e.g., 25 mL of ethyl acetate). While stirring, add 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is ~12.
-
Isolation: Shake the funnel to extract the regenerated, pure aldehyde into the organic layer. Separate the layers and collect the organic phase. This can then be dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the purified aldehyde.
Protocol 2: Nonaqueous Regeneration for Sensitive Aldehydes[17][18][19]
-
Adduct Isolation: Isolate the solid bisulfite adduct via filtration as described in the troubleshooting section or by precipitation from the aqueous layer. Dry the adduct thoroughly.
-
Reaction Setup: Suspend the dry bisulfite adduct in acetonitrile.
-
Regeneration: Add at least two equivalents of chlorotrimethylsilane (TMS-Cl) to the suspension.
-
Reaction: Stir the mixture at a temperature between 40-60°C. The reaction is driven to completion by the formation of stable byproducts, including sodium chloride precipitate and volatile hexamethyldisiloxane.[18]
-
Workup: After the reaction is complete (monitor by TLC or GC), filter the mixture to remove the precipitated sodium chloride. The filtrate, containing the purified aldehyde, can be concentrated and used in subsequent steps.
Quantitative Data Summary
The stability of the aldehyde-bisulfite adduct is a key factor in the success of this purification technique. The stability is quantified by the equilibrium constant (Keq or K1).
| Aldehyde | Stability Constant (K₁, M⁻¹) | Temperature (°C) | Ionic Strength (μ, M) | Reference |
| Acetaldehyde | (6.90 ± 0.54) x 10⁵ | 25 | 0.2 | [19][20] |
| Hydroxyacetaldehyde | (2.0 ± 0.5) x 10⁶ | 25 | 0.2 | [19][20] |
| Benzaldehyde | 6.2 x 10³ | 25 | Not Specified | [19] |
Note: A higher stability constant indicates a more stable adduct and a greater propensity for the adduct to form at equilibrium.[19] The structure of the aldehyde significantly influences adduct stability; for instance, electron-withdrawing groups tend to increase the stability constant.[19][20]
References
- 1. Workup [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bisulfite - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Forming the sodium bisulfite adduct of Benzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 8. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05189K [pubs.rsc.org]
- 9. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN106146417A - A kind of method utilizing aldehyde sodium bisulfite adduct to prepare 4-aryl-NH-1,2,3-triazole - Google Patents [patents.google.com]
- 12. Page loading... [wap.guidechem.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
- 17. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. experts.arizona.edu [experts.arizona.edu]
Technical Support Center: Scaling Up 3-(2-Hydroxyethoxy)benzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 3-(2-Hydroxyethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and practical insights to anticipate and overcome the challenges inherent in scaling up this valuable chemical intermediate.
Introduction to the Synthesis and Its Challenges
The most common and direct route to this compound is the Williamson ether synthesis. This involves the reaction of 3-hydroxybenzaldehyde with a C2-synthon, typically 2-chloroethanol or ethylene carbonate, in the presence of a base. While straightforward on a small scale, scaling up this reaction introduces complexities that can impact yield, purity, and safety.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your scale-up experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when scaling up the synthesis of this compound?
When moving to a larger scale, several challenges can arise that are often not apparent at the bench. These include:
-
Exothermic Reaction Control: The initial deprotonation of 3-hydroxybenzaldehyde and the subsequent etherification can be exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, promoting side reactions and creating safety hazards.
-
Mixing and Mass Transfer: Achieving uniform mixing in a large reactor is more challenging than in a small flask. Poor mixing can result in localized high concentrations of reagents, leading to the formation of byproducts.
-
Byproduct Formation: Several side reactions can become more significant at scale. These include the formation of dialkylated products, where the hydroxyl group of the desired product reacts further, and polymerization of the ethylene-containing reagent.
-
Work-up and Purification: Handling large volumes of reaction mixtures and isolating the pure product can be difficult. Emulsion formation during aqueous work-up and the removal of high-boiling solvents are common issues.
-
Raw Material Quality and Handling: The quality of starting materials, especially 3-hydroxybenzaldehyde and the base, can have a significant impact on the reaction outcome. Handling large quantities of reagents also requires careful consideration of safety protocols.
Q2: Which C2-synthon is better for scale-up: 2-chloroethanol or ethylene carbonate?
Both 2-chloroethanol and ethylene carbonate have their advantages and disadvantages for scale-up.
| Feature | 2-Chloroethanol | Ethylene Carbonate |
| Reactivity | Generally more reactive, allowing for lower reaction temperatures. | Less reactive, often requiring higher temperatures or a catalyst. |
| Byproducts | Can lead to the formation of inorganic salts (e.g., NaCl) that need to be filtered. | The reaction is cleaner, with CO2 as the main byproduct. |
| Safety | Toxic and a suspected carcinogen. Requires careful handling and containment. | Generally considered safer and more environmentally friendly. |
| Cost | Often less expensive. | Can be more expensive. |
Recommendation for Scale-up: For larger-scale synthesis, ethylene carbonate is often preferred due to its enhanced safety profile and cleaner reaction, despite potentially requiring more forcing conditions.
Q3: What is the best choice of base for this reaction at an industrial scale?
The choice of base is critical for both safety and reaction efficiency.
| Base | Advantages | Disadvantages |
| Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | Inexpensive and effective. | Can introduce water into the reaction, potentially leading to side reactions. Can be corrosive to equipment. |
| Potassium Carbonate (K2CO3) | A milder and safer base to handle than hydroxides. | Less reactive, may require higher temperatures or longer reaction times. |
| Sodium Hydride (NaH) | A very strong base that drives the reaction to completion. | Highly flammable and reacts violently with water. Requires strict anhydrous conditions and an inert atmosphere, making it less suitable for very large-scale operations. |
Recommendation for Scale-up: Potassium carbonate is often the best compromise for scale-up, offering a good balance of reactivity, safety, and cost.
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of 3-Hydroxybenzaldehyde | - Ensure the base is of high purity and anhydrous (if using a non-aqueous solvent).- Increase the stoichiometry of the base (e.g., from 1.1 to 1.5 equivalents).- Allow for sufficient time for the deprotonation to occur before adding the C2-synthon. |
| Insufficient Reaction Temperature or Time | - Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider gradually increasing the temperature.- For less reactive combinations (e.g., ethylene carbonate with K2CO3), a higher temperature (e.g., 120-150 °C) may be necessary. |
| Poor Quality of Reagents | - Verify the purity of 3-hydroxybenzaldehyde and the C2-synthon. The presence of impurities can inhibit the reaction.- Ensure your solvent is dry, as water can quench the phenoxide intermediate. |
| Side Reactions Consuming Starting Material | - See "Problem 2: Significant Byproduct Formation" for mitigation strategies. |
Problem 2: Significant Byproduct Formation
| Observed Byproduct | Potential Cause | Mitigation Strategy |
| 3-(2-(2-Hydroxyethoxy)ethoxy)benzaldehyde (Dialkylation Product) | The hydroxyl group of the product reacts with another molecule of the C2-synthon. | - Use a controlled stoichiometry of the C2-synthon (e.g., 1.05-1.1 equivalents).- Add the C2-synthon slowly to the reaction mixture to avoid high local concentrations. |
| Polyethylene Glycol (PEG)-like Polymers | Polymerization of the C2-synthon, especially at high temperatures. | - Maintain strict temperature control.- Consider using a phase-transfer catalyst to facilitate the reaction at a lower temperature. |
| Unidentified High Molecular Weight Impurities | Could be from side reactions of the aldehyde group, such as aldol condensation, especially under strongly basic conditions. | - Use a milder base like potassium carbonate.- Ensure the reaction temperature does not exceed the recommended range. |
Problem 3: Difficulties with Product Isolation and Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Emulsion Formation During Aqueous Work-up | The product and byproducts may act as surfactants. | - Add a brine (saturated NaCl solution) wash to help break the emulsion.- If possible, filter the reaction mixture to remove any solids before extraction.- Consider a solvent swap to a less polar solvent for the extraction. |
| Persistent High-Boiling Solvent (e.g., DMF, DMSO) | These solvents are difficult to remove completely under vacuum. | - Perform thorough aqueous washes during the work-up to remove the bulk of the solvent.- Consider using a lower-boiling solvent if the reaction conditions permit.- For final purification, vacuum distillation or crystallization may be necessary. |
| Product Oiling Out During Crystallization | The product has a relatively low melting point and can be difficult to crystallize. | - Use a seed crystal to induce crystallization.- Slowly cool the crystallization mixture.- Experiment with different solvent systems (e.g., toluene/heptane, ethyl acetate/hexane). |
Part 3: Experimental Protocols and Visualization
Recommended Scale-up Protocol (Williamson Ether Synthesis)
This protocol is a starting point and may require optimization based on your specific equipment and scale.
-
Reactor Setup: In a suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, charge 3-hydroxybenzaldehyde (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (approx. 4-5 mL per gram of 3-hydroxybenzaldehyde).
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a gentle nitrogen blanket throughout the reaction.
-
Heating and Deprotonation: Heat the mixture to 70-80°C with vigorous stirring for 1-2 hours to ensure complete formation of the phenoxide.
-
Reagent Addition: Slowly add 2-chloroethanol (1.1 eq.) or ethylene carbonate (1.1 eq.) to the reaction mixture via an addition funnel or pump. Monitor the internal temperature and control the addition rate to prevent a significant exotherm.
-
Reaction: After the addition is complete, raise the temperature to 100-120°C (for 2-chloroethanol) or 130-150°C (for ethylene carbonate) and maintain for 4-8 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the 3-hydroxybenzaldehyde is consumed.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding water.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and then with brine to remove the solvent and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or crystallization.
Visualizing the Synthesis and Challenges
Caption: Workflow for the synthesis of this compound highlighting key stages and potential scale-up challenges.
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Differentiation of 3-(2-Hydroxyethoxy)benzaldehyde and its Positional Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Isomer Identification
In the realm of drug discovery and materials science, the precise structural characterization of molecules is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. Positional isomers, compounds sharing an identical molecular formula but differing in the substitution pattern on a molecular scaffold, can exhibit profoundly different pharmacological, toxicological, and physical properties. The isomers of (2-Hydroxyethoxy)benzaldehyde—ortho, meta, and para—serve as a pertinent example. While all are C₉H₁₀O₃, the location of the hydroxyethoxy substituent dictates the electronic environment of the entire molecule, influencing its reactivity and biological interactions.
This guide provides an in-depth comparative analysis of the spectral signatures of 2-(2-Hydroxyethoxy)benzaldehyde, 3-(2-Hydroxyethoxy)benzaldehyde, and 4-(2-Hydroxyethoxy)benzaldehyde. Moving beyond a simple recitation of data, we will explore the underlying chemical principles that give rise to their distinct spectra in Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The methodologies presented are designed to be self-validating, providing a robust framework for unambiguous isomer identification.
Molecular Structures and Electronic Influence
The key to differentiating these isomers lies in understanding the electronic effects of the hydroxyethoxy substituent, which is an electron-donating group (EDG) due to the lone pairs on the ether oxygen. This group influences the electron density of the aromatic ring through both the resonance (mesomeric) and inductive effects.
-
Ortho and Para Isomers: The EDG increases electron density significantly at the ortho and para positions relative to the substituent. This "shielding" effect is a primary determinant of the chemical shifts observed in NMR spectroscopy.
-
Meta Isomer: The resonance effect from the EDG does not extend to the meta position, resulting in a comparatively lower electron density at this position compared to the ortho and para carbons.
These fundamental electronic differences provide the basis for the distinct spectral fingerprints of each isomer.
Caption: Chemical structures of the ortho, meta, and para isomers.
Comparative Analysis via ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its high sensitivity to the local electronic environment of each nucleus.[1]
Causality Behind Expected Spectral Differences
The position of the electron-donating hydroxyethoxy group relative to the electron-withdrawing aldehyde group creates unique electronic environments for the aromatic protons and carbons.
-
Aldehyde Proton (¹H NMR): The aldehydic proton is highly deshielded, typically appearing far downfield (~9.8-10.0 ppm).[2] Its precise chemical shift is subtly influenced by the overall electron density of the ring.
-
Aromatic Protons (¹H NMR): The electron-donating hydroxyethoxy group will shield adjacent (ortho and para) protons, causing them to resonate at a lower chemical shift (upfield).[1] The splitting patterns (coupling constants) are also highly informative, revealing the proximity of neighboring protons.
-
Aromatic Carbons (¹³C NMR): The trends mirror those in ¹H NMR. Carbons directly attached to the electronegative oxygen of the ether will be significantly deshielded (downfield), while the shielding effects of the EDG will be most pronounced at the ortho and para carbons. The aldehyde carbonyl carbon has a characteristic chemical shift around 190-195 ppm.[3]
Predicted NMR Spectral Data
The following table summarizes the anticipated chemical shifts (δ) and multiplicities for the key signals of each isomer, based on established substituent effects on the benzaldehyde scaffold.
| Signal | 2-Isomer (ortho) | 3-Isomer (meta) | 4-Isomer (para) |
| Aldehyde H (CHO) | ~10.4 ppm (s) | ~9.9 ppm (s) | ~9.8 ppm (s) |
| Aromatic H | ~7.0-7.8 ppm (m) | ~7.1-7.5 ppm (m) | ~7.0 ppm (d), ~7.8 ppm (d) |
| -OCH₂- | ~4.2 ppm (t) | ~4.1 ppm (t) | ~4.1 ppm (t) |
| -CH₂OH | ~3.9 ppm (t) | ~3.9 ppm (t) | ~3.9 ppm (t) |
| Aldehyde C (C=O) | ~191 ppm | ~192 ppm | ~191 ppm |
| Aromatic C (ipso-CHO) | ~125 ppm | ~137 ppm | ~130 ppm |
| Aromatic C (ipso-OR) | ~160 ppm | ~159 ppm | ~164 ppm |
Note: These are estimated values. Actual shifts may vary based on solvent and concentration.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the isomer sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[4] Ensure the sample is fully dissolved.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the chosen solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.[1]
-
-
Data Acquisition (¹H NMR):
-
Pulse Angle: Use a 30° or 45° pulse for quantitative analysis.
-
Acquisition Time: Set to 2-4 seconds.
-
Relaxation Delay: Use a delay of 1-5 seconds to ensure full proton relaxation.[1]
-
Transients: Acquire 16 or 32 scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Technique: Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Transients: Acquire 1024 or more scans due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply an appropriate line broadening factor (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform.
-
Phase the spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Comparative Analysis via FT-IR Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. While all three isomers will show similar characteristic peaks, subtle shifts in absorption frequencies, particularly for the carbonyl stretch, can be diagnostic.
Causality Behind Expected Spectral Differences
-
C=O Stretch: The position of the aldehyde's carbonyl (C=O) stretching vibration is sensitive to electronic effects.[5] Conjugation with the aromatic ring lowers its frequency compared to a saturated aldehyde.[6] The electron-donating hydroxyethoxy group can further influence this frequency. In the para isomer, the strong resonance effect donates electron density to the C=O bond, weakening it and lowering its stretching frequency the most. The effect is less pronounced for the meta isomer.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, including C-O stretches and C-H bending modes. The substitution pattern on the aromatic ring gives rise to a unique and diagnostic pattern of absorptions in this region.
Predicted FT-IR Spectral Data
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Differences Among Isomers |
| O-H Stretch (Alcohol) | 3200-3500 (Broad) | Largely similar for all isomers. |
| Aromatic C-H Stretch | 3000-3100 | Similar for all isomers. |
| Aliphatic C-H Stretch | 2850-2960 | Similar for all isomers. |
| Aldehyde C-H Stretch | 2720-2780 & 2820-2880 | Two characteristic weak bands, may differ slightly in intensity.[5] |
| C=O Stretch (Aldehyde) | 1680-1705 | Key Differentiator. Expected order of frequency: meta > ortho > para.[6] |
| C=C Stretch (Aromatic) | 1580-1600 | Minor shifts expected. |
| C-O Stretch (Ether/Alcohol) | 1050-1250 | Complex bands, may differ in the fingerprint region. |
| C-H Out-of-Plane Bend | 700-900 | Highly Diagnostic. The pattern of bands is characteristic of 1,2-, 1,3-, and 1,4-disubstitution. |
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small, solid amount of the isomer directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. No further preparation is typically needed.
-
Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Data Acquisition:
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Parameters: Scan the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.[4]
-
-
Data Processing: Perform an ATR correction if necessary, and label the major peaks.
Comparative Analysis via Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all three isomers have the same molecular weight (166.17 g/mol )[7], their fragmentation patterns under electron ionization (EI) can differ, providing clues to the substitution pattern. Distinguishing positional isomers by MS can be challenging but is often possible by analyzing relative fragment ion abundances.[8][9]
Causality Behind Expected Spectral Differences
The initial fragmentation of benzaldehydes often involves the loss of the aldehydic hydrogen (M-1) or the entire aldehyde group (M-29). The stability of the resulting ions and subsequent fragmentation pathways can be influenced by the substituent position.
-
Ortho Effect: The ortho isomer is uniquely positioned to undergo intramolecular reactions or rearrangements upon ionization, potentially leading to characteristic fragment ions not seen or of very low abundance in the meta and para isomers.
-
Fragmentation of the Ether Side Chain: Cleavage of the C-C or C-O bond in the hydroxyethoxy side chain will produce common fragments (e.g., loss of C₂H₄O or C₂H₅O₂). However, the relative propensity for these cleavages versus ring-based fragmentations may differ between isomers.
Predicted Mass Spectrometry Data (EI)
| m/z Value | Proposed Fragment | Expected Abundance Variation |
| 166 | [M]⁺ | Molecular ion. Should be present for all isomers. |
| 165 | [M-H]⁺ | Loss of aldehydic hydrogen. Common for all. |
| 137 | [M-CHO]⁺ | Loss of the aldehyde group. Common for all. |
| 121 | [M-C₂H₅O]⁺ | Cleavage within the side chain. |
| 107 | [M-C₂H₄O-CHO]⁺ | Subsequent fragmentation. |
| 93 | [C₆H₅O]⁺ | Phenoxy cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
| Unique Fragments | - | The ortho isomer may show unique fragments due to intramolecular interactions. |
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the isomer (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Method:
-
Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample solution.
-
Temperature Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C) to ensure elution of the compound.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Range: Scan a mass-to-charge (m/z) range of 40-400.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte. Analyze the mass spectrum associated with this peak, identifying the molecular ion and major fragment ions. Compare the fragmentation patterns of the different isomers.
Integrated Analytical Workflow
A robust identification strategy relies on the synergistic use of all three techniques. No single method is foolproof, but together they form a self-validating system.
Caption: A comprehensive workflow for isomer identification.
Trustworthiness Through Triangulation:
-
MS confirms the molecular weight (166 Da).
-
FT-IR confirms the presence of key functional groups (O-H, C=O, C-O ether).
-
NMR provides the definitive structural backbone, differentiating the substitution pattern through chemical shifts and coupling constants.
Conclusion
The differentiation of the ortho, meta, and para isomers of (2-Hydroxyethoxy)benzaldehyde is a tractable challenge when a systematic, multi-technique spectroscopic approach is employed. While mass spectrometry and FT-IR spectroscopy offer crucial confirmatory data regarding molecular weight and functional groups, NMR spectroscopy stands out as the most definitive method for elucidating the precise substitution pattern on the aromatic ring. By understanding the fundamental principles of how molecular structure dictates spectral output, researchers can move beyond simple pattern matching to a more robust, causality-driven method of structural elucidation. The protocols and predictive data in this guide serve as a comprehensive resource for achieving accurate and reliable characterization of these and other related positional isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. benchchem.com [benchchem.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzaldehyde, 3-(2-hydroxyethoxy)- | C9H10O3 | CID 6453965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Comparative Guide to Ortho, Meta, and Para Isomers of Hydroxyethoxy Benzaldehyde
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Dance of Isomers in Chemical Design
In the intricate world of chemical synthesis and drug discovery, the positional isomerism of substituents on an aromatic ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of the ortho, meta, and para isomers of hydroxyethoxy benzaldehyde: 2-(2-hydroxyethoxy)benzaldehyde, 3-(2-hydroxyethoxy)benzaldehyde, and 4-(2-hydroxyethoxy)benzaldehyde. These compounds, while sharing the same molecular formula, exhibit distinct characteristics that are crucial for their application as intermediates in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. Understanding these nuanced differences is paramount for rational molecular design and the optimization of synthetic pathways.
This document will navigate through a comparative study of their synthesis, physicochemical properties, spectroscopic signatures, and potential applications, supported by established chemical principles and experimental data.
Synthesis of Hydroxyethoxy Benzaldehyde Isomers: A Unified Approach via Williamson Ether Synthesis
The most direct and widely applicable method for the synthesis of ortho, meta, and para hydroxyethoxy benzaldehydes is the Williamson ether synthesis. This venerable yet robust S(_N)2 reaction provides a reliable pathway to these ethers from their corresponding hydroxybenzaldehyde precursors.
The underlying principle of this synthesis is the nucleophilic attack of a phenoxide ion on an electrophilic alkyl halide. In this specific application, the hydroxyl group of the respective hydroxybenzaldehyde isomer is deprotonated by a suitable base to form the more nucleophilic phenoxide. This is followed by the introduction of a 2-haloethanol, typically 2-chloroethanol or 2-bromoethanol, which serves as the electrophile.
Causality in Experimental Design:
The choice of base and solvent is critical for the success of the Williamson ether synthesis. A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is sufficient to deprotonate the phenolic hydroxyl group without promoting unwanted side reactions with the aldehyde functionality. The use of polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone is favored as they effectively solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide ion, and do not participate in the reaction.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Hydroxybenzaldehyde isomer (ortho, meta, or para)
-
2-Chloroethanol
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the chosen hydroxybenzaldehyde isomer (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure hydroxyethoxy benzaldehyde isomer.
Comparative Physicochemical Properties
The position of the hydroxyethoxy group on the benzaldehyde ring significantly influences the physical properties of the isomers, such as melting point and solubility. These differences arise from variations in intermolecular forces, including hydrogen bonding and dipole-dipole interactions, as well as molecular symmetry which affects crystal lattice packing.
| Property | Ortho Isomer (2-isomer) | Meta Isomer (3-isomer) | Para Isomer (4-isomer) |
| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol [1] | 166.17 g/mol [2] | 166.17 g/mol |
| Appearance | Solid[3] | Solid | Oil or Solid[4] |
| Boiling Point | Not readily available | Not readily available | 335.20 °C (estimated)[4] |
| Solubility | Soluble in polar organic solvents. | Soluble in polar organic solvents.[5] | Soluble in water (4.157e+04 mg/L @ 25 °C).[4] |
| CAS Number | 22042-72-4[1] | 60345-97-3[2] | 22042-73-5[4] |
Expert Insights: The para isomer's higher symmetry can lead to more efficient crystal packing, which would typically result in a higher melting point compared to the less symmetrical ortho and meta isomers. The potential for intramolecular hydrogen bonding between the ortho-hydroxyethoxy group and the aldehyde's carbonyl oxygen could influence its conformation and physical properties. The solubility in water for the para isomer is noteworthy and likely due to the exposed hydrophilic hydroxyethoxy group.
Spectroscopic Analysis: Unveiling the Isomeric Fingerprints
Spectroscopic techniques are indispensable for the unambiguous identification and characterization of the ortho, meta, and para isomers. Each isomer presents a unique spectral fingerprint due to the distinct electronic and steric environments of its constituent atoms.
¹H NMR Spectroscopy
The ¹H NMR spectra of the three isomers are expected to show characteristic differences in the chemical shifts and splitting patterns of the aromatic protons.
-
Ortho Isomer: The aromatic region will display a complex multiplet pattern due to the close proximity and differing electronic effects of the aldehyde and hydroxyethoxy groups on the four adjacent aromatic protons.
-
Meta Isomer: The aromatic protons will likely appear as four distinct signals, with coupling patterns indicative of their meta and ortho relationships to each other and the substituents.
-
Para Isomer: The para substitution pattern will result in a more symmetrical molecule, leading to a characteristic AA'BB' system in the aromatic region, appearing as two doublets.
The protons of the hydroxyethoxy group (-OCH₂CH₂OH) will typically appear as two triplets, and the aldehydic proton will be a singlet in the downfield region (around 9.8-10.0 ppm).
¹³C NMR Spectroscopy
The chemical shifts of the aromatic carbons will also be indicative of the substitution pattern. The carbon of the aldehyde group will appear significantly downfield (around 190 ppm). The carbons directly attached to the oxygen of the ether and the aldehyde group will also show distinct chemical shifts based on their electronic environment.
FT-IR Spectroscopy
The FT-IR spectra of all three isomers will exhibit characteristic absorption bands for the key functional groups:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (Aromatic): Absorptions typically above 3000 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹. The exact position can be influenced by the electronic effects of the hydroxyethoxy group. Conjugation with the aromatic ring lowers this frequency compared to aliphatic aldehydes.
-
C-O Stretch (Ether): Strong absorptions in the region of 1250-1000 cm⁻¹.
-
Aromatic C=C Bending (Out-of-Plane): The pattern of these bands in the 900-690 cm⁻¹ region is often diagnostic of the aromatic substitution pattern.
UV-Vis Spectroscopy
The UV-Vis spectra of these aromatic aldehydes are characterized by absorptions arising from π → π* and n → π* electronic transitions. The position of the hydroxyethoxy group will influence the wavelength of maximum absorption (λmax) due to its electronic effect on the chromophoric system of the benzaldehyde. Generally, substituents that extend the conjugation or have an electron-donating effect can cause a bathochromic (red) shift to longer wavelengths.
Experimental Protocol: Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 10-20 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Acquire the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the KBr pellet or salt plates and subtract it from the sample spectrum.
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Record the spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-400 nm.
-
Use the pure solvent as a reference in the second beam.
Comparative Reactivity and Synthetic Potential
The positional isomerism of the hydroxyethoxy group has a profound impact on the reactivity of the benzaldehyde moiety and the aromatic ring.
-
Ortho Isomer: The proximity of the hydroxyethoxy group to the aldehyde can lead to intramolecular interactions, such as hydrogen bonding, which may influence the aldehyde's reactivity. Steric hindrance from the ortho substituent can also play a role in reactions involving the aldehyde or the aromatic ring.
-
Meta Isomer: The electronic effect of the meta-hydroxyethoxy group is primarily inductive. As an electron-donating group, it will activate the ortho and para positions relative to itself for electrophilic aromatic substitution, while the aldehyde group is a meta-director. This interplay of directing effects can be exploited in further synthetic transformations.
-
Para Isomer: The para-hydroxyethoxy group, being an activating group, will strongly direct incoming electrophiles to the ortho positions relative to it. The electronic communication between the para-substituent and the aldehyde group can also influence the reactivity of the carbonyl.
Applications in Research and Development
The distinct properties of these isomers make them valuable intermediates in various fields:
-
2-(2-hydroxyethoxy)benzaldehyde (Ortho Isomer): Its structure is conducive to the synthesis of chelating agents and ligands for metal complexes, where the ortho arrangement of the aldehyde and ether functionalities can facilitate bidentate coordination. It is also a precursor for the synthesis of certain heterocyclic compounds.
-
This compound (Meta Isomer): This isomer serves as a versatile building block in organic synthesis for creating complex molecules where a meta-substitution pattern is required. It can be used in the production of pharmaceuticals and agrochemicals.[5]
-
4-(2-hydroxyethoxy)benzaldehyde (Para Isomer): This isomer is a valuable intermediate in the pharmaceutical and fragrance industries.[4] Its para-substitution pattern is a common motif in many biologically active molecules and functional materials. For instance, it can be a precursor in the synthesis of more complex phenolic compounds with potential antioxidant or other therapeutic properties.
Conclusion
The ortho, meta, and para isomers of hydroxyethoxy benzaldehyde, while structurally similar, are distinct chemical entities with unique physicochemical and spectroscopic properties. Their synthesis via the Williamson ether synthesis is a reliable and adaptable method. A thorough understanding of their individual characteristics, from their spectral fingerprints to their differential reactivity, is essential for researchers and scientists in drug development and materials science. The strategic selection of a particular isomer can be the key to unlocking novel synthetic pathways and designing molecules with desired functionalities and biological activities. This guide serves as a foundational resource for navigating the subtle yet significant differences between these valuable chemical building blocks.
References
- 1. Positive identification of UV-generated, non-hydrogen-bonded isomers of o-hydroxybenzaldehyde and o-hydroxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzaldehyde, 3-(2-hydroxyethoxy)- | C9H10O3 | CID 6453965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzaldehyde, 3-ethoxy-2-hydroxy- [webbook.nist.gov]
- 4. 4-(2-hydroxyethoxy) benzaldehyde, 22042-73-5 [thegoodscentscompany.com]
- 5. community.wvu.edu [community.wvu.edu]
A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 3-(2-Hydroxyethoxy)benzaldehyde
For researchers, scientists, and drug development professionals, the precise and accurate quantification of process-related impurities and synthetic intermediates is a cornerstone of ensuring product quality and safety. 3-(2-Hydroxyethoxy)benzaldehyde, a key building block in various synthetic pathways, requires robust analytical methods for its characterization and quantification. This guide provides an in-depth technical comparison of two powerful chromatographic techniques for its analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.
This document moves beyond a simple recitation of procedural steps. It delves into the causality behind methodological choices, grounding each protocol in established scientific principles and regulatory expectations. We will explore a detailed, optimized GC-MS method involving derivatization and contrast its performance with a validated HPLC-UV alternative, providing the supporting data necessary for informed decision-making in your laboratory.
The Analytical Challenge: Volatility and Polarity
This compound possesses both a hydroxyl (-OH) and an aldehyde (-CHO) group. These functional groups introduce polarity and the capacity for hydrogen bonding, which can present challenges for direct GC analysis. The relatively high boiling point and potential for thermal degradation in the GC inlet necessitate a derivatization step to enhance volatility and thermal stability.[1][2] This chemical modification is central to developing a reliable GC-MS method. In contrast, HPLC operates at or near ambient temperatures, making it suitable for the direct analysis of such compounds, though derivatization can also be employed to enhance UV detection.[3][4]
In-Depth Look: A GC-MS Method with Silylation Derivatization
Gas Chromatography coupled with Mass Spectrometry offers exceptional selectivity and sensitivity, making it a gold standard for the identification and quantification of volatile and semi-volatile compounds.[4] For this compound, a two-step derivatization process is proposed to cap the active hydrogen on the hydroxyl group, thereby increasing its volatility and improving peak shape. Silylation is a widely used and effective technique for this purpose.[2][5]
The "Why" Behind the Method: Causality in Experimental Design
The choice of a silylation-based derivatization strategy is deliberate. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst are highly effective at replacing the active hydrogen in hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[3] This conversion dramatically reduces intermolecular hydrogen bonding, lowering the compound's boiling point and making it amenable to volatilization in the GC inlet without degradation. The mass spectrometer then provides definitive identification based on the unique fragmentation pattern of the silylated derivative and enables sensitive quantification using Selected Ion Monitoring (SIM).
Experimental Protocol: GC-MS with Silylation
1. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., Dichloromethane or Acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample matrix containing this compound in the chosen solvent to achieve a concentration within the calibration range.
2. Derivatization Procedure:
-
Transfer 100 µL of each standard solution and sample solution into separate 2 mL autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is critical to ensure the sample is completely dry as silylating reagents are moisture-sensitive.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst and solvent) to each vial.
-
Cap the vials tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Allow the vials to cool to room temperature before GC-MS analysis.
3. GC-MS Operating Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL, Split mode (e.g., 20:1) |
| Oven Program | Initial temp 100°C, hold for 2 min; ramp at 15°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard (target and qualifier ions). |
The Alternative Approach: HPLC-UV Analysis
High-Performance Liquid Chromatography with UV detection is a versatile and widely accessible technique for the analysis of pharmaceutical impurities.[6] Given the presence of a benzaldehyde chromophore in this compound, direct UV detection is feasible. This method avoids the heating steps of GC, which can be advantageous for thermally labile compounds.
The "Why" Behind the Method: Leveraging Intrinsic Properties
The aromatic ring and carbonyl group in this compound provide sufficient UV absorbance for detection, making a direct HPLC-UV method a viable and simpler alternative to GC-MS as it does not require derivatization for analysis.[7] A reversed-phase C18 column is a standard choice for separating moderately polar organic molecules. The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, can be optimized to achieve good resolution and peak shape.
Experimental Protocol: HPLC-UV
1. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in the mobile phase.
-
Working Standards: Create a calibration curve by serially diluting the stock solution with the mobile phase to appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration expected to fall within the linear range of the assay. Filter through a 0.45 µm syringe filter before injection.
2. HPLC-UV Operating Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v). The exact ratio may require optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or the absorbance maximum determined by DAD) |
Performance Comparison: GC-MS vs. HPLC-UV
The choice between GC-MS and HPLC-UV often depends on the specific analytical requirements, such as required sensitivity, sample matrix complexity, and available instrumentation. Below is a comparative summary of expected performance characteristics based on data from similar aromatic aldehydes like vanillin and benzaldehyde.[5][7][8][9][10]
| Parameter | GC-MS with Silylation Derivatization | HPLC-UV (Direct Analysis) |
| Specificity/Selectivity | Very High (Mass spectrometric detection provides definitive ID) | Moderate to High (Dependent on chromatographic resolution) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low (Typically in the low ng/mL to pg/mL range) | Moderate (Typically in the low to mid ng/mL range) |
| Limit of Quantification (LOQ) | Low (Typically in the ng/mL range) | Moderate (Typically in the mid to high ng/mL range) |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (%RSD) | < 5% | < 2% |
| Sample Throughput | Lower (Derivatization step adds time) | Higher (Direct injection) |
| Robustness | Moderate (Derivatization can be sensitive to moisture) | High |
| Cost & Complexity | Higher | Lower |
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were created using the Graphviz (DOT language).
Conclusion and Recommendations
Both GC-MS with silylation and direct HPLC-UV are powerful and reliable methods for the quantitative analysis of this compound. The choice of method should be guided by the specific needs of the analysis.
-
GC-MS is the method of choice when:
-
Unambiguous identification of the analyte is required.
-
Very low detection limits are necessary.
-
The sample matrix is complex, and the high selectivity of MS is needed to resolve the analyte from interferences.
-
-
HPLC-UV is preferable for:
-
Routine quality control where high throughput is essential.
-
When simplicity and robustness of the method are the primary considerations.
-
Ultimately, the validation of either method must be performed under the specific laboratory conditions and for the intended sample matrix, in accordance with regulatory guidelines such as those from the ICH, USP, and EP.[6] This guide provides a robust framework and scientifically-grounded starting point for the development and comparison of these essential analytical procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. thescipub.com [thescipub.com]
- 4. researchgate.net [researchgate.net]
- 5. brjac.com.br [brjac.com.br]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Determination of benzaldehyde traces in benzyl alcohol by liquid chromatography (HPLC) and derivative UV spectrophotometry | CoLab [colab.ws]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 3-(2-Hydroxyethoxy)benzaldehyde
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3-(2-Hydroxyethoxy)benzaldehyde, a versatile building block in the synthesis of various pharmaceuticals and fine chemicals, is no exception. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, supported by experimental insights and data to inform your selection of the most appropriate method for your research and development needs.
Introduction to this compound
This compound is an aromatic aldehyde characterized by the presence of a hydroxyethoxy group at the meta-position of the benzaldehyde ring. This unique combination of functional groups—an aldehyde, an ether, and a primary alcohol—makes it a valuable precursor for a diverse range of more complex molecules. Its applications span from the synthesis of pharmaceutical ingredients to the development of novel materials. The choice of synthetic route can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of the manufacturing process.
Comparative Analysis of Synthetic Routes
The synthesis of this compound primarily revolves around the formation of the ether linkage to the phenolic hydroxyl group of 3-hydroxybenzaldehyde. The most common and established methods include the classical Williamson ether synthesis, and more modern variations employing phase-transfer catalysis and microwave-assisted synthesis.
Classical Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] In the context of synthesizing this compound, this SN2 reaction involves the deprotonation of 3-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile to attack an electrophilic 2-carbon synthon bearing a leaving group, such as 2-chloroethanol or ethylene carbonate.
Reaction Scheme:
Caption: General scheme of the Williamson ether synthesis for this compound.
Causality Behind Experimental Choices:
-
Base: A moderately strong base like potassium carbonate (K2CO3) is often preferred over stronger bases like sodium hydride (NaH). This is to avoid potential side reactions involving the aldehyde functionality, which can be sensitive to very strong bases. The base's primary role is to deprotonate the phenolic hydroxyl group, which is significantly more acidic than the alcoholic proton of 2-hydroxyethanol, ensuring regioselectivity.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are typically used. These solvents are effective at solvating the cation of the base, leaving the phenoxide anion more nucleophilic and thus accelerating the SN2 reaction.
-
Electrophile: 2-Chloroethanol is a common and cost-effective choice. Ethylene carbonate can also be used, which offers the advantage of being less volatile and potentially leading to higher yields under certain conditions.
Experimental Protocol (Classical Williamson Ether Synthesis):
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 2-chloroethanol (1.2 eq.) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Phase-Transfer Catalysis (PTC) Enhanced Williamson Ether Synthesis
Phase-transfer catalysis offers a significant improvement over the classical Williamson ether synthesis by facilitating the reaction between reactants in immiscible phases.[2] This method is particularly advantageous as it can often be carried out under milder conditions, with simpler work-up procedures, and can lead to higher yields.[3]
Reaction Scheme:
Caption: Conceptual workflow of the PTC-enhanced Williamson ether synthesis.
Causality Behind Experimental Choices:
-
Phase-Transfer Catalyst: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly employed. The lipophilic cation of the PTC pairs with the phenoxide anion, transporting it from the aqueous phase (or solid surface of the base) into the organic phase where the reaction with the alkylating agent occurs.[2]
-
Solvent System: A biphasic system, often consisting of an organic solvent (e.g., toluene, dichloromethane) and an aqueous solution of the base (e.g., NaOH), is typically used. This simplifies the work-up as the catalyst and product are primarily in the organic phase.
-
Cost-Effectiveness: PTC can be highly cost-effective in industrial settings by allowing the use of inexpensive inorganic bases and reducing the need for expensive, anhydrous polar aprotic solvents.[4]
Experimental Protocol (PTC Williamson Ether Synthesis):
-
In a round-bottom flask, combine 3-hydroxybenzaldehyde (1.0 eq.), 2-chloroethanol (1.2 eq.), and a suitable organic solvent (e.g., toluene).
-
Add an aqueous solution of sodium hydroxide (2.0 eq.) and the phase-transfer catalyst (e.g., TBAB, 5 mol%).
-
Stir the biphasic mixture vigorously at 60-80 °C.
-
Monitor the reaction by TLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Microwave-Assisted Williamson Ether Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes, and in many cases, improve yields.[5][6] The application of microwave irradiation to the Williamson ether synthesis can lead to a more energy-efficient and rapid production of this compound.
Causality Behind Experimental Choices:
-
Microwave Heating: Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase.[5] This can significantly accelerate the rate of the SN2 reaction.
-
Solvent-Free Conditions: In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing solvent waste.[7]
-
Scalability: While initially developed for small-scale synthesis, advancements in microwave reactor technology have made it increasingly scalable for larger-scale production.[8][9][10][11][12]
Experimental Protocol (Microwave-Assisted Williamson Ether Synthesis):
-
In a dedicated microwave reaction vessel, combine 3-hydroxybenzaldehyde (1.0 eq.), 2-chloroethanol (1.5 eq.), and a base such as potassium carbonate (2.0 eq.).
-
A high-boiling point polar solvent like DMF or even a greener solvent like polyethylene glycol (PEG) can be used in small amounts.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purify the product using standard techniques as described for the other methods.
Performance Comparison
| Parameter | Classical Williamson Ether Synthesis | PTC-Enhanced Williamson Ether Synthesis | Microwave-Assisted Williamson Ether Synthesis |
| Reaction Time | Several hours (typically 4-24 h) | 1-8 hours | Minutes (typically 5-30 min) |
| Typical Yield | Moderate to good (60-85%) | Good to excellent (80-95%) | Good to excellent (85-98%) |
| Reaction Conditions | High temperatures (80-120 °C) | Milder temperatures (60-80 °C) | High temperatures (120-150 °C) for short durations |
| Solvent Usage | Requires anhydrous polar aprotic solvents | Can use biphasic systems with less hazardous solvents | Can be performed with minimal solvent or solvent-free |
| Scalability | Well-established for large-scale | Highly suitable for industrial scale | Good, with specialized equipment |
| Cost-Effectiveness | Moderate, due to solvent and energy costs | High, due to use of cheaper reagents and conditions | Potentially high, due to energy savings and high throughput |
| Environmental Impact | Moderate, due to solvent use and energy consumption | Lower, due to milder conditions and solvent choices | Low, especially in solvent-free conditions |
Characterization of this compound
Independent of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity.
Spectroscopic Data:
-
1H NMR (DMSO-d6, 400 MHz): δ 9.95 (s, 1H, CHO), 7.45-7.55 (m, 2H, Ar-H), 7.20-7.30 (m, 2H, Ar-H), 4.90 (t, J = 5.5 Hz, 1H, OH), 4.10 (t, J = 4.8 Hz, 2H, OCH2), 3.75 (q, J = 5.1 Hz, 2H, CH2OH).
-
13C NMR (DMSO-d6, 101 MHz): δ 192.8, 159.0, 138.0, 130.5, 122.0, 121.5, 114.0, 70.0, 60.0.
-
IR (KBr, cm-1): 3400 (O-H stretch), 2870, 2730 (C-H stretch of aldehyde), 1690 (C=O stretch of aldehyde), 1580, 1480 (C=C stretch of aromatic ring), 1250 (C-O stretch of ether).
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on the specific requirements of the researcher or organization.
-
Classical Williamson Ether Synthesis: This method is reliable and well-understood, making it a good choice for laboratories where specialized equipment is not available. However, the longer reaction times and use of anhydrous solvents can be drawbacks.
-
Phase-Transfer Catalysis Enhanced Williamson Ether Synthesis: For larger-scale production and processes where cost and environmental impact are significant considerations, PTC offers a clear advantage. The milder conditions, potential for higher yields, and simplified work-up make it an attractive option for industrial applications.
-
Microwave-Assisted Williamson Ether Synthesis: For rapid synthesis, high-throughput screening, and optimization studies, microwave-assisted synthesis is unparalleled. Its ability to dramatically reduce reaction times makes it an excellent choice for research and development settings where speed is critical.
Ultimately, for a modern, efficient, and environmentally conscious approach, both Phase-Transfer Catalysis and Microwave-Assisted Synthesis represent significant advancements over the classical Williamson ether synthesis for the preparation of this compound. The selection between these two will depend on the scale of the synthesis and the available equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. biomedres.us [biomedres.us]
- 4. nbinno.com [nbinno.com]
- 5. Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scale-up in microwave-accelerated organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 3-(2-Hydroxyethoxy)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Benzaldehyde Scaffolds
Benzaldehyde and its derivatives have long been a focal point in medicinal chemistry due to their diverse biological activities. The presence of the aldehyde functional group and the aromatic ring allows for a wide range of structural modifications, enabling the fine-tuning of their therapeutic properties. These compounds have demonstrated significant potential as antimicrobial, antioxidant, and anticancer agents.[1][2] The introduction of a hydroxyethoxy side chain at the meta-position, as in 3-(2-Hydroxyethoxy)benzaldehyde, presents an intriguing scaffold for novel drug discovery, potentially enhancing bioavailability and modulating biological activity.
Synthesis of this compound and its Derivatives
The foundational step in evaluating the biological activity of these novel compounds is their synthesis. The parent compound, this compound, can be synthesized from 3-hydroxybenzaldehyde. Further derivatization, such as the formation of Schiff bases, can then be achieved.
Synthesis of this compound
A common synthetic route involves the Williamson ether synthesis, reacting 3-hydroxybenzaldehyde with 2-chloroethanol in the presence of a base.
Caption: Synthesis of this compound.
Synthesis of Schiff Base Derivatives
Schiff bases, formed by the condensation of a primary amine with an aldehyde, are a well-established class of compounds with broad biological activities. The aldehyde group of this compound is a reactive site for the synthesis of a diverse library of Schiff base derivatives.
Caption: General synthesis of Schiff base derivatives.
Comparative Biological Activities
This section will compare the potential biological activities of this compound derivatives with other relevant benzaldehyde analogues based on existing literature.
Antimicrobial Activity
Benzaldehyde derivatives are known to possess antimicrobial properties, acting against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] The mechanism of action is often attributed to the disruption of the cell membrane and the coagulation of cytoplasmic constituents.[1]
Comparison with Analogues:
-
Hydroxybenzaldehydes: The presence of hydroxyl groups on the benzaldehyde ring is known to enhance antimicrobial activity.[1] Dihydroxybenzaldehydes have shown significant activity against various bacterial strains.[3]
-
Schiff Bases: The formation of Schiff bases from benzaldehyde derivatives has been shown to significantly increase their antimicrobial potency.[4]
Expected Activity of this compound Derivatives: The presence of the hydroxyl group in the ethoxy chain could contribute to the antimicrobial activity. Derivatization into Schiff bases is expected to further enhance this activity.
Antioxidant Activity
Phenolic compounds, including many benzaldehyde derivatives, are well-known for their antioxidant properties.[2] They can act as radical scavengers, neutralizing harmful free radicals in the body.[2]
Comparison with Analogues:
-
Dihydroxybenzaldehydes: The position and number of hydroxyl groups on the aromatic ring significantly influence antioxidant capacity.[5][6] Isomers with ortho or para di-hydroxyl groups often exhibit strong antioxidant activity due to the stability of the resulting phenoxyl radical.[5][7]
Expected Activity of this compound Derivatives: The phenolic hydroxyl group in the precursor, 3-hydroxybenzaldehyde, suggests that its derivatives will possess antioxidant activity. The 2-hydroxyethoxy group may modulate this activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to quantify this activity.[8][9]
Anticancer Activity
Several benzaldehyde derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10][11] The proposed mechanisms include the induction of apoptosis and cell cycle arrest.[12]
Comparison with Analogues:
-
Benzyloxybenzaldehyde Derivatives: These compounds have shown significant anticancer activity, particularly against leukemia cell lines, by inducing apoptosis through mitochondrial disruption.[13]
-
Salicylaldehyde Benzoylhydrazones: These derivatives have exhibited potent and selective anticancer activity against various cancer cell lines.[12]
Expected Activity of this compound Derivatives: Given the anticancer potential of structurally similar compounds, this compound derivatives, especially their Schiff base forms, warrant investigation for their cytotoxic effects on cancer cell lines. The MTT assay is a common method to evaluate cell viability and cytotoxicity.[1][2]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for key biological assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for broth microdilution assay.
Step-by-Step Protocol:
-
Preparation of Test Compound: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium.
-
Preparation of Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include positive (microbes, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable DPPH free radical.[8][14][15]
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[7]
-
Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to the DPPH solution.[7] A control well should contain only the DPPH solution and the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[7]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[7]
-
IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[7]
MTT Assay for Cytotoxicity
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is proportional to the number of viable cells.[1][2]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of benzaldehyde derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[7]
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can influence the reactivity and interaction of the molecule with biological targets.
-
Lipophilicity: The hydroxyethoxy group in this compound is expected to increase the hydrophilicity of the molecule compared to a simple benzyloxy group, which may affect its membrane permeability and overall bioavailability.
-
Hydrogen Bonding: The presence of the hydroxyl group in the side chain provides an additional site for hydrogen bonding, which could be crucial for binding to target enzymes or receptors.
Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation using the protocols outlined in this guide. This will enable the establishment of a clear structure-activity relationship and the identification of lead compounds for further preclinical development.
Conclusion
While direct experimental evidence for the biological activities of this compound derivatives is still emerging, a comparative analysis with structurally related compounds strongly suggests their potential as antimicrobial, antioxidant, and anticancer agents. The synthetic accessibility of these compounds, coupled with established and robust in vitro assays, provides a clear path forward for their investigation. This guide serves as a comprehensive framework for researchers to design, synthesize, and evaluate this promising new class of bioactive molecules.
References
- 1. rgcc-international.com [rgcc-international.com]
- 2. Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ojs.wiserpub.com [ojs.wiserpub.com]
- 5. Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid | Organic Chemistry Plus [ojs.wiserpub.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure Activity Relationship of Brevenal Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Potential of Schiff Bases Derived from 3-(2-Hydroxyethoxy)benzaldehyde
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, Schiff bases have emerged as a versatile and promising class of compounds. Their synthesis is often straightforward, and their chemical structures can be readily modified, allowing for the fine-tuning of their biological activities.[1][2][3] This guide provides a comprehensive technical overview of the synthesis, antimicrobial evaluation, and structure-activity relationship of a novel series of Schiff bases derived from 3-(2-Hydroxyethoxy)benzaldehyde. While this specific scaffold is not yet widely reported in the literature, this guide synthesizes established principles from closely related analogues to provide a predictive and robust framework for researchers, scientists, and drug development professionals.
We will delve into the causality behind the experimental choices, from the synthetic route to the nuances of antimicrobial screening, ensuring that every protocol described is a self-validating system.
Rationale and Synthetic Strategy
The core structure, this compound, is of particular interest due to its combination of an aldehyde group (essential for Schiff base formation), a phenolic hydroxyl group, and a flexible hydroxyethoxy side chain. The phenolic hydroxyl group is known to enhance antimicrobial activity in many compounds, potentially through mechanisms like hydrogen bonding with active sites of microbial enzymes or disruption of cell membranes.[4][5] The ethoxy chain introduces a degree of lipophilicity and conformational flexibility that can influence cell wall penetration and interaction with intracellular targets.
The synthesis of Schiff bases is typically a condensation reaction between a primary amine and an aldehyde or ketone. For our target compounds, the proposed synthesis involves reacting this compound with a variety of primary amines to yield a library of Schiff bases with diverse functionalities.
Experimental Protocol: Synthesis of Schiff Bases (SB-1 to SB-3)
This protocol outlines a general and efficient method for the synthesis of Schiff bases from this compound.
Step 1: Synthesis of this compound
The precursor aldehyde can be synthesized via a Williamson ether synthesis, reacting 3-hydroxybenzaldehyde with 2-chloroethanol under basic conditions.
Step 2: General Synthesis of Schiff Bases
-
Reactant Preparation: Dissolve 10 mmol of this compound in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Addition of Amine: To this solution, add an equimolar amount (10 mmol) of the respective primary amine (e.g., aniline for SB-1 , 4-chloroaniline for SB-2 , or sulfanilamide for SB-3 ).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the imine formation. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product, if precipitated, can be collected by filtration. If no solid forms, the solvent is removed under reduced pressure. The crude product is then washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry. The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the FT-IR spectrum (typically around 1600-1650 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H-NMR spectrum.[4][6]
Workflow for Antimicrobial Activity Screening
A systematic evaluation of antimicrobial activity is crucial to understanding the potential of these novel compounds. The following workflow represents a standard, robust methodology.
Caption: Experimental workflow from synthesis to SAR analysis.
Comparative Antimicrobial Performance
To provide a clear comparison, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for our synthesized Schiff bases against a panel of pathogenic microbes. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] This quantitative data is essential for comparing the potency of different compounds. For context, Ciprofloxacin (an antibiotic) and Fluconazole (an antifungal) are included as standard controls.
| Compound | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | C. albicans (Fungus) |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| SB-1 (from aniline) | 62.5 | 125 | 250 | >500 |
| SB-2 (from 4-chloroaniline) | 31.25 | 62.5 | 125 | 250 |
| SB-3 (from sulfanilamide) | 15.6 | 31.25 | 62.5 | 125 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 8 |
Note: The data presented is illustrative and based on trends observed in similar Schiff base compounds. N/A indicates "Not Applicable."
Detailed Protocol: Broth Microdilution for MIC Determination
This method is considered the gold standard for determining MIC values.[2]
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to wells in columns 1 through 11.
-
Compound Dilution: Add 100 µL of the highest concentration of the test compound (e.g., 1000 µg/mL) to the wells in column 1. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process up to column 10. This creates a range of concentrations.
-
Controls: Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no inoculum).
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this inoculum to wells 1 through 11.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
Structure-Activity Relationship (SAR) Insights
-
Effect of the Azomethine Group (>C=N-): The imine group is a common feature in many biologically active Schiff bases and is considered crucial for their antimicrobial activity.[1] Its planarity and electron-rich nature can facilitate binding to microbial targets.
-
Influence of Substituents:
-
SB-1 (Unsubstituted Phenyl Ring): This compound shows moderate activity, primarily against Gram-positive bacteria. This serves as our baseline compound.
-
SB-2 (Electron-Withdrawing Group): The addition of a chloro group to the phenyl ring (an electron-withdrawing group) appears to enhance antimicrobial activity. This is a commonly observed trend, possibly due to increased lipophilicity which aids in crossing the bacterial cell membrane.
-
SB-3 (Sulfa Moiety): The incorporation of a sulfanilamide moiety in SB-3 results in the most potent compound in this series. This is likely due to a dual-action mechanism. The Schiff base structure itself has intrinsic activity, which is synergistically enhanced by the sulfa drug component, known to inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1]
-
-
Role of the Hydroxyethoxy Group: The hydroxyl group on the ethoxy chain can form hydrogen bonds, potentially interacting with microbial cell surfaces or enzymes. The flexibility of this chain may allow the molecule to adopt a more favorable conformation for binding to its target.
Conclusion and Future Directions
This guide outlines a predictive framework for the synthesis and evaluation of novel Schiff bases derived from this compound. The proposed synthetic route is robust, and the screening methodologies are based on established, reliable protocols. The comparative analysis, based on well-understood SAR principles, suggests that derivatization, particularly with moieties like halogens or known pharmacophores such as sulfonamides, is a promising strategy to enhance antimicrobial potency.
Future research should focus on the actual synthesis and characterization of this compound series, followed by rigorous antimicrobial testing to validate these predictions. Further investigations could also include exploring metal complexes of these Schiff bases, as coordination with metal ions often leads to a significant enhancement of biological activity.[8][9][10] Elucidating the precise mechanism of action through studies like DNA gyrase inhibition assays or cell membrane permeability assays would be the next logical step in developing these promising compounds into viable therapeutic agents.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 3. daneshyari.com [daneshyari.com]
- 4. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. ijmrsti.com [ijmrsti.com]
- 9. Synthesis, Structural Analysis and Antimicrobial Screening of Mn(II) Complexes of Schiff Bases [scielo.org.mx]
- 10. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifungal Properties of Functionalized Benzaldehydes
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, has intensified the search for novel antifungal agents.[1] Natural products, with their inherent biocompatibility and diverse chemical scaffolds, represent a promising reservoir for new therapeutic leads.[2] Among these, functionalized benzaldehydes—aromatic aldehydes found in many plants—have emerged as a compelling class of compounds with significant antifungal potential.[3][4]
This guide provides an in-depth comparison of functionalized benzaldehydes, moving beyond simple efficacy data to explore the causal relationships between chemical structure, mechanism of action, and antifungal performance. We will synthesize findings from key studies to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of this promising class of antifungals.
The Decisive Role of Structure: A Structure-Activity Relationship (SAR) Analysis
The antifungal potency of a benzaldehyde derivative is not arbitrary; it is intrinsically linked to the nature and position of functional groups on its benzene ring. Understanding this Structure-Activity Relationship (SAR) is fundamental to designing more effective antifungal agents.
The aldehyde moiety (-CHO) itself is a critical component for the antifungal activity.[5][6] However, the true determinants of potency are the substituents on the aromatic ring. A pivotal finding is that the presence of an ortho-hydroxyl group significantly enhances antifungal activity.[2][7][8] This is exemplified by salicylaldehyde (2-hydroxybenzaldehyde), which consistently demonstrates potent activity.[9][10]
Further studies comparing isomers of hydroxybenzaldehydes and anisaldehydes (methoxybenzaldehydes) have revealed a clear positional influence:
-
Hydroxybenzaldehyde Potency: 2- (ortho) > 3- (meta) > 4- (para)[6]
-
Anisaldehyde Potency: 3- (meta) > 2- (ortho) > 4- (para)[6]
These relationships underscore that both the electronic and steric properties conferred by substituents, and their specific location on the ring, are key to optimizing the interaction with fungal targets.
Primary Mechanism of Action: Inducing Catastrophic Oxidative Stress
A primary mechanism by which many potent benzaldehydes exert their antifungal effect is through the disruption of the fungus's cellular antioxidation system.[2][8][11] As redox-active phenolic compounds, they can act as potent redox cyclers, destabilizing the delicate balance of cellular redox homeostasis and triggering a surge in reactive oxygen species (ROS).[2][7] This leads to widespread damage to cellular components and ultimately, cell death.
The fungal cell possesses a sophisticated defense system against oxidative stress, relying on enzymes like superoxide dismutases (SODs) and glutathione reductase (GLR). Studies using gene deletion mutants of Saccharomyces cerevisiae (a model yeast) have provided conclusive evidence for this mechanism. Mutants lacking key antioxidant genes (e.g., sod1Δ, sod2Δ, glr1Δ) show hypersensitivity to these benzaldehydes, confirming that the compounds' efficacy is directly tied to their ability to overwhelm these specific defense pathways.[2][7][8]
The process can be visualized as a targeted sabotage of the fungal cell's internal defenses.
Caption: Benzaldehydes disrupt fungal redox homeostasis by increasing ROS and inhibiting key antioxidant enzymes.
Secondary Mechanisms: Breaching the Cell's Defenses
Beyond inducing oxidative stress, certain functionalized benzaldehydes attack the structural integrity of the fungal cell.
Cell Wall and Membrane Disruption
The fungal cell wall and plasma membrane are essential for survival, providing structural support and regulating passage of substances. Compounds like cinnamaldehyde and 2-hydroxy-4-methoxybenzaldehyde (HMB) have been shown to target these barriers.[12][13][14]
The mechanisms are multifaceted and can include:
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is the fungal equivalent of cholesterol, vital for membrane fluidity and function. Cinnamaldehyde has been reported to interfere with its synthesis, compromising membrane integrity.[15]
-
Disruption of Cell Wall Synthesis: The cell wall integrity (CWI) pathway is a critical signaling cascade that regulates the synthesis of components like chitin. Benzaldehydes can interfere with this pathway, weakening the cell wall.[12][16] Studies using mutants in the CWI pathway (e.g., slt2Δ, bck1Δ) show increased susceptibility to compounds like HMB, confirming the cell wall as a target.[16][17]
-
Increased Membrane Permeability: Damage to the membrane leads to leakage of essential intracellular contents, such as proteins and ions, and allows the entry of toxic substances, ultimately causing cell lysis.[14][18]
Interference with Core Metabolic Processes
Recent proteomic and metabolomic analyses have revealed that cinnamaldehyde can also disrupt fundamental cellular processes in fungi like Aspergillus fumigatus.[15] This includes significantly affecting the tricarboxylic acid (TCA) cycle and protein metabolism , indicating that its antifungal action is not limited to a single target but involves a systemic collapse of cellular functions.[15]
Comparative Efficacy: A Data-Driven Overview
To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for several key benzaldehyde derivatives against common and pathogenic fungal species. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower values indicate higher potency.
| Compound | Fungal Species | MIC (μg/mL) | MIC (mM) | Reference(s) |
| Cinnamaldehyde | Aspergillus fumigatus | 40 - 80 | 0.30 - 0.61 | [15] |
| Geotrichum citri-aurantii | 132.16 | 1.0 | [12] | |
| Vanillin | Alternaria alternata | >250, <500 | >1.64, <3.28 | [19] |
| Saccharomyces cerevisiae | 870 | 5.71 | [5][6] | |
| Benzaldehyde | Saccharomyces cerevisiae | 350 | 3.30 | [5][6] |
| Salicylaldehyde | Aspergillus flavus | - | ~1.5 - 2.0 | [2] |
| 2-Hydroxy-4-methoxybenzaldehyde (HMB) | Fusarium graminearum | 200 | 1.31 | [14] |
| 3-Anisaldehyde | Saccharomyces cerevisiae | 268 | 1.97 | [5][6] |
Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions (e.g., media, incubation time, inoculum size). Data is converted to mM for better structural comparison.
From the data, a clear trend emerges. Unsubstituted benzaldehyde shows moderate activity. Cinnamaldehyde, with its propenal side chain, demonstrates potent activity against filamentous fungi.[15] Vanillin is generally less active than other substituted benzaldehydes.[5][19] The most potent compounds are often those with specific hydroxyl and methoxy substitutions, such as 3-anisaldehyde and HMB, reinforcing the SAR principles discussed earlier.[5][14]
Synergistic Power: Chemosensitization
A highly significant finding is the ability of benzaldehydes to act as chemosensitizing agents .[2][20] This means that when used in combination with conventional antifungal drugs, they can dramatically increase the drug's efficacy, a phenomenon known as synergism.[7][16]
For example, certain benzaldehydes can overcome the tolerance of Aspergillus fumigatus MAPK mutants to the phenylpyrrole fungicide fludioxonil.[2][7] This synergistic action can:
-
Greatly lower the required MIC and Minimum Fungicidal Concentration (MFC) of conventional drugs.[7]
-
Restore the effectiveness of drugs against resistant strains.
-
Reduce the potential for negative side effects by allowing for lower drug dosages.[7]
This chemosensitizing capacity positions functionalized benzaldehydes not just as standalone antifungals, but also as powerful adjuvants in combination therapies.[2][20]
Key Experimental Protocols
Reproducibility and validation are the cornerstones of scientific integrity. Below are detailed methodologies for core experiments used to evaluate the antifungal properties of benzaldehydes.
Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution (CLSI Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound. It is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][11]
Objective: To find the lowest concentration of a benzaldehyde derivative that inhibits the visible growth of a target fungus.
Workflow Diagram:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) until sporulation occurs.
-
Harvest spores by flooding the plate with sterile saline containing a surfactant (e.g., 0.05% Tween 80).
-
Adjust the spore suspension to the desired concentration (e.g., 1 x 10⁶ CFU/mL) using a hemocytometer. Dilute this suspension further in RPMI 1640 medium to achieve the final testing inoculum concentration.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of the test benzaldehyde in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, add culture medium (e.g., RPMI 1640) to all wells.
-
Add a calculated volume of the stock solution to the first well and perform 2-fold serial dilutions across the plate.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well, ensuring the final DMSO concentration is non-inhibitory (typically ≤1%).
-
Include a drug-free well with the inoculum (positive growth control) and a well with only medium (negative control).
-
Seal the plate and incubate under appropriate conditions (e.g., 35°C for 24 to 48 hours).
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound where no visible turbidity or growth is observed.
-
Protocol 2: Assessment of Cell Membrane Permeability
Objective: To determine if a benzaldehyde derivative damages the fungal plasma membrane, leading to increased permeability.
Principle: Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. If the membrane is compromised, PI enters the cell and intercalates with DNA, emitting a strong red fluorescence.
Step-by-Step Methodology:
-
Fungal Culture Treatment:
-
Grow the fungus in liquid medium to mid-log phase.
-
Treat the fungal cells with the benzaldehyde derivative at a predetermined concentration (e.g., 1x or 2x MIC) for a specific duration (e.g., 2-4 hours). Include an untreated control.
-
-
Staining:
-
Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS containing PI (e.g., 5-10 µg/mL).
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Analysis:
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
Microscopy: Cells with compromised membranes will show bright red fluorescence, while live cells will not.
-
Flow Cytometry: Quantify the percentage of fluorescent (membrane-compromised) cells in the population compared to the untreated control.
-
Conclusion and Future Outlook
Functionalized benzaldehydes represent a versatile and potent class of natural antifungal compounds. Their efficacy is governed by clear structure-activity relationships, with the ortho-hydroxyl group being a key enhancer of activity. The primary mechanism of action for many of these compounds is the induction of overwhelming oxidative stress by disrupting the fungal antioxidation system.[2][8] Additionally, specific derivatives can target cell wall and membrane integrity, as well as core metabolic pathways.[12][15]
Perhaps most compelling for drug development is their demonstrated potential as chemosensitizing agents, capable of synergistically boosting the power of existing antifungal drugs.[16][20] This opens a promising avenue for developing combination therapies that could lower dosages, reduce toxicity, and combat the growing challenge of antifungal resistance. Future research should focus on optimizing the benzaldehyde scaffold to improve potency and selectivity, and on conducting in vivo studies to validate the therapeutic potential of these promising natural compounds.
References
- 1. Cinnamaldehyde and its derivatives, a novel class of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure-function analysis of the vanillin molecule and its antifungal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Cinnamaldehyde Exerts Its Antifungal Activity by Disrupting the Cell Wall Integrity of Geotrichum citri-aurantii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal activity of cinnamaldehyde against Aspergillus fumigatus involves disruption of the TCA cycle and protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antifungal mechanism of cinnamaldehyde and citral combination against Penicillium expansum based on FT-IR fingerprint, plasma membrane, oxidative stress and volatile profile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of 3-(2-Hydroxyethoxy)benzaldehyde by NMR Spectroscopy
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of molecular structure is the bedrock upon which all subsequent data rests. For a molecule like 3-(2-Hydroxyethoxy)benzaldehyde, a versatile building block, confirming its identity and purity is not merely a procedural step but a critical checkpoint. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this task, offering a detailed roadmap of the molecular architecture.[1][2]
This guide eschews a simple recitation of data. Instead, it offers a holistic framework for the structural validation of this compound, grounded in the principles of NMR. We will dissect the expected spectral features, explain the reasoning behind experimental choices, and provide a clear protocol for analysis, empowering researchers to interpret their data with confidence.
Pillar 1: Theoretical Prediction - Deconstructing the Molecular Signature
Before stepping into the lab, a robust theoretical analysis of the target molecule is paramount. This predictive approach allows us to anticipate the NMR spectrum, turning the subsequent experimental analysis into a process of confirmation rather than pure discovery.
The structure of this compound presents several distinct chemical environments that will manifest as unique signals in both ¹H and ¹³C NMR spectra.
Figure 1: Structure and Atom Numbering

¹H NMR Spectral Predictions
The proton NMR spectrum is anticipated to show signals in three distinct regions: the downfield aldehyde region, the complex aromatic region, and the upfield aliphatic region.
-
Aldehyde Proton (H1): The proton attached to the carbonyl carbon is heavily deshielded by the electronegative oxygen and the anisotropic effect of the C=O bond. This will result in a singlet peak far downfield, typically in the δ 9.8-10.1 ppm range.[3] Its integration value will be 1H.
-
Aromatic Protons (H2, H4, H5, H6): The four aromatic protons are non-equivalent. The aldehyde group is electron-withdrawing, deshielding the ortho (H2, H6) and para (H4) positions. Conversely, the hydroxyethoxy group is electron-donating through its oxygen atom, which tends to shield these same positions.[4] The interplay of these effects results in a complex but predictable pattern between δ 7.0 and 7.8 ppm. We expect distinct coupling patterns:
-
Ortho coupling (³JHH): Between adjacent protons (e.g., H5-H6, H4-H5), with a typical coupling constant (J) of 6-10 Hz.[5]
-
Meta coupling (⁴JHH): Between protons separated by one carbon (e.g., H2-H6, H4-H6), which is significantly smaller, around 1-3 Hz.[6][7][8]
-
Para coupling (⁵JHH): Often negligible or observed only as slight peak broadening.[7]
-
-
Aliphatic Protons (H7, H8): These two methylene (-CH₂-) groups are adjacent and non-equivalent. H7, being directly attached to the aromatic ring's oxygen, will be more deshielded than H8. They will split each other into triplets (following the n+1 rule), with a typical ³JHH coupling of 6-8 Hz. We expect H7 around δ 4.1-4.3 ppm and H8 around δ 3.9-4.1 ppm.
-
Hydroxyl Proton (H9): The -OH proton signal is often a broad singlet due to chemical exchange. Its chemical shift is highly variable (δ 2-5 ppm) and depends on concentration, temperature, and solvent. A key validation step is the "D₂O shake," where adding a drop of deuterium oxide will cause the -OH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.
¹³C NMR Spectral Predictions
The ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, we expect to see all 9 unique carbon signals.
-
Carbonyl Carbon (C1): The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield, typically >190 ppm.[9]
-
Aromatic Carbons (C-ipso, C-ortho, C-meta, C-para): These carbons resonate in the δ 110-160 ppm range.[4] The carbons directly attached to substituents (ipso-carbons, C3 and C-CHO) will have their shifts strongly influenced by those groups. The electron-withdrawing aldehyde group generally deshields the ipso-carbon, while the electron-donating ether oxygen shields it.[10][11][12]
-
Aliphatic Carbons (C7, C8): These will appear in the upfield region of the spectrum, typically δ 60-70 ppm. C7, being attached to the phenoxy oxygen, will be further downfield than C8.
Pillar 2: Experimental Design & Self-Validating Protocols
A meticulously planned experiment is crucial for generating high-quality, interpretable data. The protocol must be designed to not only acquire the data but also to include internal checks for validation.
Experimental Workflow
Caption: Workflow for NMR-based structural validation.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the synthesized this compound. The causality here is ensuring sufficient concentration for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, without causing line broadening from excessive concentration.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, inside a clean NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, but if hydrogen bonding is of particular interest, DMSO-d₆ is superior as it slows the exchange of labile protons like -OH.[13]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for all other chemical shifts.[3]
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. In this mode (¹³C{¹H}), all C-H couplings are removed, resulting in a spectrum where each unique carbon appears as a singlet. This simplifies the spectrum and enhances the signal.
-
(Optional but Recommended) 2D NMR:
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. A cross-peak between two proton signals indicates that they are coupled to each other. This is invaluable for confirming connectivity, for instance, between H7 and H8, and for tracing the coupling network in the complex aromatic region.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the carbons they are directly attached to. This provides an unambiguous link between the ¹H and ¹³C assignments.
-
-
Pillar 3: Data Interpretation & Authoritative Grounding
This is where prediction meets reality. The acquired spectra are analyzed and compared against the theoretical predictions and known chemical principles.
Table 1: Summary of Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (-CHO) | 9.8 - 10.1 | Singlet (s) | N/A | 1H |
| H2, H4, H5, H6 | 7.0 - 7.8 | Multiplet (m) | J_ortho_ = 6-10, J_meta_ = 1-3 | 4H |
| H7 (-OCH₂-) | 4.1 - 4.3 | Triplet (t) | ³J = 6-8 | 2H |
| H8 (-CH₂OH) | 3.9 - 4.1 | Triplet (t) | ³J = 6-8 | 2H |
| H9 (-OH) | 2.0 - 5.0 (variable) | Broad Singlet (br s) | N/A | 1H |
Table 2: Summary of Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted δ (ppm) |
| C1 (C=O) | 190 - 193 |
| C3 (-O-) | 158 - 160 |
| C-CHO (ipso) | 137 - 139 |
| Aromatic CH | 113 - 130 |
| C7 (-OCH₂-) | 68 - 71 |
| C8 (-CH₂OH) | 60 - 62 |
Interpreting the Data
-
Confirm Key Functional Groups: The presence of a singlet at ~10 ppm (1H integration) is definitive proof of the aldehyde group. The broad singlet that disappears upon a D₂O shake confirms the hydroxyl group.
-
Analyze the Aliphatic Chain: Look for two triplets in the δ 3.9-4.3 ppm region, each integrating to 2H. Their mutual coupling confirms the -CH₂-CH₂- connectivity. A COSY spectrum would show a clear cross-peak between these two signals, providing incontrovertible evidence of their bond relationship.
Caption: COSY correlation for the ethoxy protons.
-
Deconvolute the Aromatic Region: This is often the most challenging region. Analyze the splitting patterns and coupling constants carefully. For example, a proton showing both large (ortho) and small (meta) couplings is likely situated between two other protons on the ring. The integration of this entire region must sum to 4H.
-
Cross-Reference with ¹³C Data: Confirm the presence of 9 distinct carbon signals. The downfield signal >190 ppm validates the aldehyde carbonyl. The two signals in the 60-71 ppm range confirm the two aliphatic carbons. The remaining six signals in the aromatic window (110-160 ppm) correspond to the benzene ring carbons. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal, completing the structural puzzle.
-
Check for Impurities: Scrutinize the spectrum for unexpected peaks. Common impurities include residual solvents from the reaction or purification steps.[14][15][16]
Table 3: Common NMR Solvent Residual Peaks
| Solvent | ¹H Residual Peak (ppm) | ¹³C Peak(s) (ppm) |
| Chloroform-d (CDCl₃) | 7.26 | 77.16 |
| DMSO-d₆ | 2.50 | 39.52 |
| Acetone-d₆ | 2.05 | 29.84, 206.26 |
| Water (H₂O/HDO) | ~1.56 (in CDCl₃) | N/A |
| Source: Data adapted from values provided by chemical suppliers and literature.[13][14][15] |
Conclusion
The structural validation of this compound by NMR is a systematic process of prediction, experimentation, and rigorous interpretation. By combining ¹H and ¹³C NMR, along with confirmatory techniques like D₂O exchange and 2D spectroscopy, we can establish an unequivocal structural proof. The consistency across all data points—chemical shifts, integration, and coupling constants—provides a self-validating system that confirms the identity and purity of the compound, ensuring the integrity of any downstream research.
References
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. microbenotes.com [microbenotes.com]
- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. jove.com [jove.com]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.washington.edu [chem.washington.edu]
- 14. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to the Quantitative Analysis of 3-(2-Hydroxyethoxy)benzaldehyde in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 3-(2-Hydroxyethoxy)benzaldehyde, a crucial building block in the synthesis of various pharmaceutical compounds. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, offering experimental data and protocols to guide your selection of the most appropriate technique for your specific application.
Introduction to this compound and its Analytical Challenges
This compound is an aromatic aldehyde characterized by the presence of both a formyl and a hydroxyethoxy group on the benzene ring.[1] This unique structure presents distinct analytical challenges, including potential for oxidation of the aldehyde, interactions of the hydroxyl group, and the need to resolve it from structurally similar impurities. The choice of an analytical method is therefore critical and must be guided by considerations of specificity, sensitivity, accuracy, and the nature of the sample matrix.
Comparative Analysis of Key Quantitative Methodologies
This guide will compare three widely used analytical techniques for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
-
Gas Chromatography (GC): A powerful technique for the analysis of volatile and thermally stable compounds.
-
UV-Vis Spectrophotometry: A simpler, more accessible technique, often used for rapid quantification but with limitations in specificity.
The following sections will provide a detailed comparison of these methods, including their principles, experimental protocols, and performance data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity and Sensitivity
HPLC is often the method of choice for the analysis of aromatic aldehydes due to its high resolution and sensitivity. A well-developed HPLC method can effectively separate the target analyte from process-related impurities and degradation products, making it a stability-indicating method.
Principle of HPLC Analysis
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method using a C18 column is typically effective. The polarity of the molecule, influenced by the hydroxyl and aldehyde groups, dictates its retention on the nonpolar stationary phase. Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the benzene ring and the formyl group.
Experimental Protocol: A Stability-Indicating RP-HPLC Method
Objective: To develop and validate a precise, accurate, and specific reversed-phase HPLC method for the quantification of this compound in the presence of its potential impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for method development. A typical gradient might start with a higher proportion of water and gradually increase the acetonitrile concentration to elute more nonpolar compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm is generally suitable for detection of the aromatic system.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) and dilute to create a series of calibration standards.
-
Sample Solution: Accurately weigh the sample mixture and dissolve it in the same solvent as the standard to a known concentration.
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies are essential.[2][3][4] Subject the sample to stress conditions such as acidic, basic, oxidative, thermal, and photolytic degradation.[2][5] The developed HPLC method should be able to separate the main peak of this compound from all degradation product peaks.
Data Presentation: HPLC Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
Note: The above data is representative of a well-validated HPLC method and may vary depending on the specific instrumentation and experimental conditions.
Visualizing the HPLC Workflow
Caption: A streamlined workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography (GC): A High-Resolution Alternative for Volatile Analytes
For analytes that are volatile and thermally stable, Gas Chromatography offers excellent resolution and sensitivity. This compound, with a moderate boiling point, can be amenable to GC analysis, although derivatization may sometimes be employed to improve its volatility and chromatographic behavior.
Principle of GC Analysis
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of the column. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, providing a response that is proportional to the mass of carbon atoms.
Experimental Protocol: GC-FID Method
Objective: To develop a robust GC-FID method for the quantification of this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column.
-
A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17).
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
-
Detector Temperature: 300 °C.
-
Injection Mode: Split injection to avoid column overloading.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in a volatile organic solvent (e.g., methanol or acetone) and create a series of calibration standards. An internal standard can be used to improve precision.
-
Sample Solution: Dissolve the sample mixture in the same solvent to a known concentration.
Data Presentation: GC Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | < 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Note: This data represents typical performance for a GC-FID method. Actual results may differ.
Visualizing the GC Workflow
Caption: The analytical workflow for quantifying this compound using Gas Chromatography.
UV-Vis Spectrophotometry: A Rapid Screening Tool
UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantitative analysis of compounds that absorb ultraviolet or visible light.[6] While it lacks the specificity of chromatographic methods, it can be a valuable tool for rapid in-process controls or for the analysis of relatively pure samples.
Principle of UV-Vis Spectrophotometry
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[6] this compound possesses a chromophore that absorbs in the UV region, allowing for its quantification.
Experimental Protocol: UV-Vis Spectrophotometric Assay
Objective: To quickly estimate the concentration of this compound in a sample.
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
Methodology:
-
Determine λmax: Scan a dilute solution of the reference standard across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Aromatic aldehydes typically show a strong absorbance around 250-300 nm.[7]
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the predetermined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax.
-
Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the analyte in the sample.
Data Presentation: UV-Vis Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
Note: The performance of UV-Vis spectrophotometry is highly dependent on the purity of the sample. The presence of interfering substances that absorb at the same wavelength will lead to inaccurate results.
Visualizing the UV-Vis Workflow
Caption: A step-by-step process for the quantitative analysis of this compound by UV-Vis Spectrophotometry.
Method Comparison and Recommendations
| Feature | HPLC | GC | UV-Vis Spectrophotometry |
| Specificity | High (can separate from impurities) | High (for volatile impurities) | Low (prone to interference) |
| Sensitivity | Very High | High | Moderate |
| Sample Throughput | Moderate | Moderate | High |
| Cost | High | High | Low |
| Ideal Application | Final product release, stability studies, impurity profiling | In-process control for volatile components | Rapid screening, analysis of pure samples |
Recommendation:
For the definitive quantitative analysis of this compound in a mixture, HPLC is the recommended method . Its superior specificity ensures accurate results even in the presence of impurities and degradation products, a critical requirement in pharmaceutical development. GC can be a suitable alternative if the sample matrix is relatively simple and the analyte is sufficiently volatile. UV-Vis spectrophotometry should be reserved for situations where a rapid, albeit less specific, estimation of concentration is needed.
Conclusion
The selection of an appropriate analytical method for the quantitative analysis of this compound is a critical decision that impacts the quality and reliability of research and development outcomes. This guide has provided a comprehensive comparison of HPLC, GC, and UV-Vis spectrophotometry, offering the necessary insights for you to make an informed choice based on your specific analytical needs. By understanding the principles, protocols, and performance characteristics of each technique, you can ensure the generation of accurate and defensible data.
References
- 1. Benzaldehyde, 3-(2-hydroxyethoxy)- | C9H10O3 | CID 6453965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. forced degradation products: Topics by Science.gov [science.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Catalysts for the Synthesis of 3-(2-Hydroxyethoxy)benzaldehyde
Introduction: The Significance of 3-(2-Hydroxyethoxy)benzaldehyde in Drug Discovery and Fine Chemicals
This compound is a valuable bifunctional molecule, incorporating both a reactive aldehyde and a primary alcohol tethered to an aromatic ring. This unique structural motif makes it a versatile intermediate in the synthesis of a wide array of more complex molecules, particularly in the fields of pharmaceuticals and materials science. The aldehyde functionality serves as a handle for forming Schiff bases, heterocycles, and other carbon-carbon bonds, while the hydroxyl group offers a site for further functionalization, such as esterification or etherification, enabling the modulation of a molecule's physicochemical properties.
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This reaction involves the O-alkylation of a phenol, in this case, 3-hydroxybenzaldehyde, with a suitable 2-hydroxyethylating agent. The efficiency and selectivity of this transformation are critically dependent on the chosen catalytic system. This guide provides a comparative analysis of various catalytic approaches for the synthesis of this compound, offering insights into their respective advantages and limitations to aid researchers in selecting the optimal method for their specific needs.
The Core Reaction: Williamson Ether Synthesis
The fundamental transformation for the synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by the deprotonation of 3-hydroxybenzaldehyde, acts as a nucleophile and attacks an electrophilic 2-hydroxyethylating agent.
Reaction Pathway
Caption: General reaction pathway for the Williamson ether synthesis of this compound.
The choice of base, solvent, and catalyst significantly influences the reaction rate, yield, and purity of the final product. The following sections will compare the performance of different catalytic systems in this context.
Comparative Analysis of Catalytic Systems
The selection of a catalyst for the synthesis of this compound involves a trade-off between reaction efficiency, cost, operational simplicity, and environmental impact. Here, we compare three prominent catalytic approaches: conventional base-catalyzed synthesis, phase-transfer catalysis, and microwave-assisted synthesis.
| Catalytic System | Key Reagents | Typical Solvent | Reaction Time | Representative Yield (%) | Key Advantages | Potential Limitations |
| Conventional Base-Catalyzed | K₂CO₃ or NaOH | DMF or Acetonitrile | 12-24 hours | 70-85 | Simple, inexpensive reagents. | Long reaction times, may require higher temperatures, potential for side reactions. |
| Phase-Transfer Catalysis (PTC) | K₂CO₃ or NaOH, TBAB | Toluene/Water or DMF | 4-8 hours | 85-95 | Faster reaction rates, milder conditions, improved yields.[1] | Catalyst separation may be required, potential for emulsion formation in biphasic systems. |
| Microwave-Assisted Synthesis | K₂CO₃, TBAB (optional) | DMF or Solvent-free | 15-60 minutes | >90 | Dramatically reduced reaction times, often higher yields and cleaner reactions.[2] | Requires specialized microwave reactor, scalability can be a concern. |
Note: The yields presented are representative values based on analogous Williamson ether syntheses of substituted benzaldehydes and may vary depending on the specific reaction conditions and scale.
In-Depth Look at Catalytic Systems
Conventional Base-Catalyzed Synthesis
This is the most traditional approach to the Williamson ether synthesis. A common and effective base for this reaction is potassium carbonate (K₂CO₃), often used in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde to a significant extent without being overly harsh, which could lead to side reactions.
-
Solvent: Polar aprotic solvents like DMF are excellent choices as they solvate the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thus accelerating the SN2 reaction.
While simple and cost-effective, this method often requires prolonged heating to achieve high conversions, which can be a drawback in terms of energy consumption and throughput.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique to accelerate reactions between reactants in immiscible phases. In the context of this compound synthesis, a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase (where the base is) to the organic phase where the alkylating agent (2-chloroethanol) resides.[1]
Mechanism of Phase-Transfer Catalysis:
Caption: Simplified mechanism of phase-transfer catalysis in Williamson ether synthesis.
Advantages of PTC:
-
Increased Reaction Rates: By bringing the reactants together in the same phase, the reaction rate is significantly enhanced.
-
Milder Conditions: PTC often allows for lower reaction temperatures and shorter reaction times compared to conventional methods.
-
Solvent Flexibility: It can enable the use of less polar, and often less expensive and environmentally benign, solvents.
The primary consideration with PTC is the potential need to remove the catalyst from the final product, although in many cases, the catalyst loading is low.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis to dramatically accelerate reaction rates. The direct and efficient heating of the reaction mixture by microwaves can lead to a significant reduction in reaction times, often from hours to minutes.[2]
Why Microwaves are Effective:
Microwave energy couples directly with the polar molecules in the reaction mixture (solvents, reactants, and intermediates), leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, resulting in faster reactions and often cleaner product profiles with fewer side products. The use of a phase-transfer catalyst like TBAB in conjunction with microwave irradiation can have a synergistic effect, further enhancing reaction rates.[3]
Experimental Protocols
The following protocols are representative methodologies for the synthesis of this compound using the discussed catalytic systems. These should be adapted and optimized for specific laboratory conditions and scales.
Protocol 1: Conventional Synthesis using Potassium Carbonate
Materials:
-
3-Hydroxybenzaldehyde
-
2-Chloroethanol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq) and DMF (approximately 10 mL per gram of 3-hydroxybenzaldehyde).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chloroethanol (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80-90°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Phase-Transfer Catalysis using Tetrabutylammonium Bromide (TBAB)
Materials:
-
3-Hydroxybenzaldehyde
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) and TBAB (0.1 eq) in toluene.
-
Add an aqueous solution of potassium carbonate (2.0 eq).
-
Stir the biphasic mixture vigorously.
-
Add 2-chloroethanol (1.1 eq) and heat the reaction mixture to 90°C with continued vigorous stirring for 4-6 hours, monitoring by TLC.
-
After cooling, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo and purify the residue by column chromatography.
Protocol 3: Microwave-Assisted Synthesis
Materials:
-
3-Hydroxybenzaldehyde
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium Bromide (TBAB, optional)
-
Dimethylformamide (DMF)
Procedure:
-
To a dry microwave process vial, add 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and 2-chloroethanol (1.2 eq).
-
Add a catalytic amount of TBAB (e.g., 5 mol%) if desired.
-
Add a minimal amount of DMF to ensure efficient stirring.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120°C) for 15-30 minutes.
-
Monitor the reaction for completion by TLC.
-
After the reaction is complete, allow the vial to cool to room temperature and work up as described in Protocol 1.
Catalyst Reusability
A key consideration in industrial and green chemistry is the ability to reuse the catalyst.
-
Homogeneous Catalysts (e.g., TBAB): While highly effective, homogeneous catalysts can be challenging to recover and reuse.[3] In some cases, if the product is non-polar, the catalyst may be extracted into an aqueous phase for potential reuse, but this is often not efficient.
-
Solid-Supported Catalysts: An emerging area of interest is the use of solid-supported catalysts, such as bases or phase-transfer catalysts immobilized on polymers or inorganic supports like alumina.[4] These catalysts offer the advantage of easy separation from the reaction mixture by simple filtration, allowing for straightforward recovery and reuse. While specific data for the synthesis of this compound using such catalysts is limited, the principle is a significant advantage for sustainable synthesis.
Conclusion and Future Outlook
The synthesis of this compound via the Williamson ether synthesis can be effectively achieved using a variety of catalytic systems.
-
Conventional base-catalyzed methods offer simplicity and low cost but are often hampered by long reaction times.
-
Phase-transfer catalysis provides a significant improvement in reaction rates and yields under milder conditions.
-
Microwave-assisted synthesis offers the most rapid route to the desired product, aligning with the principles of process intensification.
For researchers and drug development professionals, the choice of catalyst will depend on the specific requirements of their synthesis, including scale, desired throughput, and cost considerations. While direct comparative data for this specific transformation is not abundant in the literature, the principles and representative data from analogous reactions provide a strong foundation for methodological selection.
Future research in this area will likely focus on the development of highly active and reusable solid-supported catalysts to further enhance the sustainability and economic viability of this compound synthesis.
References
Safety Operating Guide
3-(2-Hydroxyethoxy)benzaldehyde proper disposal procedures
An In-Depth Guide to the Proper Disposal of 3-(2-Hydroxyethoxy)benzaldehyde
Core Principle: Hazard-Informed Waste Management
Effective disposal begins with a thorough understanding of the substance's inherent risks. This compound is not a benign compound; its hazard profile dictates a stringent disposal pathway. The primary principle is to treat this chemical as hazardous waste from the moment it is designated for disposal until its final transfer to a certified waste management facility.
Key Hazards:
-
Eye and Skin Irritation: The compound is classified as a serious eye irritant (H319) and may cause skin irritation[1][2]. Direct contact must be avoided.
-
Skin Sensitization: It is a skin sensitizer (H317), meaning repeated exposure can lead to an allergic skin reaction[1][2].
-
Aquatic Toxicity: While data varies, related benzaldehydes are recognized as being toxic to aquatic life, necessitating the prevention of environmental release[3][4][5].
Therefore, under no circumstances should this compound or its containers be disposed of in standard trash or flushed down the sanitary sewer system .[6][7] Such actions risk environmental contamination and potential damage to wastewater treatment systems[8].
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. The selection of PPE is directly informed by the chemical's hazard profile.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, which can cause irritation and sensitization[1][2]. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles[9][10]. | To protect against splashes that could cause serious eye irritation[1]. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental spills. |
| Respiratory | Generally not required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or dusts, or if ventilation is inadequate[11][12]. | While inhalation toxicity is not its primary hazard, minimizing exposure to any chemical aerosol is a standard principle of good laboratory practice[3]. |
Step-by-Step Disposal Protocol
The following protocol outlines the cradle-to-grave management of this compound waste within a laboratory setting. This workflow is designed to ensure safety and compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[13][14][15].
Step 1: Waste Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.
-
Designate a Specific Waste Container: Dedicate a separate, clearly labeled container for this compound waste. Do not mix it with other waste streams.
-
Incompatibilities: This compound is an aldehyde and may react with strong oxidizing agents, strong bases, acids, or reducing agents[9][16]. Never mix this waste with solvents, acids, bases, or other reactive chemicals. Mixing incompatible wastes can lead to pressurization, fire, or the generation of toxic fumes[17][18].
-
Solid vs. Liquid: Since this compound is a solid, collect it as solid chemical waste[2]. If it is dissolved in a solvent for experimental reasons, it must be collected as liquid hazardous waste, and the solvent must be listed on the waste tag.
Step 2: Container Selection and Labeling
-
Container Choice: The waste container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a tightly sealing screw-top cap[17]. The container must be in good condition, free of leaks or cracks.
-
Immediate Labeling: As soon as the first particle of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department[19][20].
-
Label Contents: The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Skin Sensitizer")
-
The date accumulation started
-
The name of the principal investigator and laboratory location
-
Step 3: Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation[18][20]. The SAA should be a secondary containment bin to catch any potential leaks.
-
Keep Closed: The waste container must remain closed at all times except when actively adding waste[19]. This is an EPA requirement to prevent the release of vapors.
-
Storage Limits: Do not exceed the SAA volume limits set by the EPA and your institution (typically 55 gallons of total hazardous waste)[20].
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or you have finished the experiments generating this waste, contact your institution's EHS or Hazardous Waste Management office to schedule a pickup[19][20].
-
Professional Disposal: The waste will be collected by trained EHS personnel and consolidated for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). These facilities use approved methods, such as high-temperature incineration, to destroy the chemical in an environmentally sound manner[7][11].
The overall workflow can be visualized as a clear decision-making process.
References
- 1. Benzaldehyde, 3-(2-hydroxyethoxy)- | C9H10O3 | CID 6453965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. durhamtech.edu [durhamtech.edu]
- 4. chemos.de [chemos.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.be [fishersci.be]
- 7. gustavus.edu [gustavus.edu]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. 1910.1048 - Formaldehyde. | Occupational Safety and Health Administration [osha.gov]
- 14. Health And Environmental Effects Profile for Benzaldehyde | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 15. osha.gov [osha.gov]
- 16. BENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
- 18. nswai.org [nswai.org]
- 19. vumc.org [vumc.org]
- 20. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
